molecular formula C14H15N2O+ B1194652 Enisamium CAS No. 116533-18-7

Enisamium

Cat. No.: B1194652
CAS No.: 116533-18-7
M. Wt: 227.28 g/mol
InChI Key: QOEJDHLJOKRPJG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Enisamium is a useful research compound. Its molecular formula is C14H15N2O+ and its molecular weight is 227.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116533-18-7

Molecular Formula

C14H15N2O+

Molecular Weight

227.28 g/mol

IUPAC Name

N-benzyl-1-methylpyridin-1-ium-4-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/p+1

InChI Key

QOEJDHLJOKRPJG-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Unraveling the Antiviral Mechanism of Enisamium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections, has demonstrated a broad spectrum of activity against various RNA viruses.[1][2][3][4][5] This technical guide provides an in-depth elucidation of the core mechanism of action of this compound iodide, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: A Prodrug Approach to Viral RNA Polymerase Inhibition

The primary antiviral activity of this compound iodide is not exerted by the compound itself but by its active metabolite, VR17-04.[6][7][8] this compound iodide acts as a prodrug that undergoes hydroxylation in the human body to form VR17-04.[9] This active metabolite directly targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the genomes of many RNA viruses.[1][2][3][5][9][8][10]

By binding to the viral RdRp, VR17-04 effectively halts viral RNA synthesis, thereby preventing the production of new viral particles and curtailing the spread of the infection.[1][10][11][12] This direct inhibition of the viral replication machinery forms the cornerstone of this compound iodide's therapeutic effect.

Quantitative Analysis of Antiviral Activity

The inhibitory potency of this compound iodide and its active metabolite, VR17-04, has been quantified in various in vitro and cell-based assays against different viruses. The following tables summarize the key efficacy data from published studies.

Compound Target Virus Assay Type IC50 / EC90 Reference
This compound (FAV00A)Influenza A Virus Polymerase (FluPol)Influenza AIn vitro polymerase activity assayIC50: 46.3 mM[1]
VR17-04Influenza A Virus Polymerase (FluPol)Influenza AIn vitro polymerase activity assayIC50: 0.84 mM[1]
This compound (FAV00A)SARS-CoV-2 RNA Polymerase (nsp7/8/12)SARS-CoV-2In vitro polymerase activity assayIC50: 40.7 mM[1]
VR17-04SARS-CoV-2 RNA Polymerase (nsp7/8/12)SARS-CoV-2In vitro polymerase activity assayIC50: 2-3 mM[1]
This compoundInfluenza A and B VirusesInfluenza A & BVirus yield reduction assay in dNHBE cellsEC90: 157–439 µM[4]

Secondary Mechanisms: Immunomodulatory and Anti-inflammatory Effects

Beyond its direct antiviral action, evidence suggests that this compound iodide may also exert immunomodulatory and anti-inflammatory effects, contributing to its overall therapeutic benefit.

  • Immunomodulation: Clinical studies have indicated that treatment with this compound iodide can lead to an increase in serum interferon levels, which are critical components of the innate immune response to viral infections.[5]

  • Anti-inflammatory Action: In vitro studies have shown that this compound iodide can reduce the mRNA levels of key pro-inflammatory mediators, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB), as well as pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6).[13]

Visualizing the Mechanism and Experimental Workflows

To further clarify the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided.

Enisamium_MoA cluster_host Host Cell cluster_virus Virus Replication Cycle Enisamium_Iodide This compound Iodide (Prodrug) VR17_04 VR17-04 (Active Metabolite) Enisamium_Iodide->VR17_04 Hydroxylation RdRp RNA-dependent RNA Polymerase (RdRp) VR17_04->RdRp Inhibition Viral_Entry Viral Entry Viral_RNA_Synthesis Viral RNA Synthesis Viral_Entry->Viral_RNA_Synthesis Viral_Assembly Viral Assembly & Release Viral_RNA_Synthesis->Viral_Assembly Viral_RNA_Synthesis->RdRp

Caption: Mechanism of action of this compound iodide.

Experimental_Workflow Start Start: Hypothesis Generation In_Vitro_Assays In Vitro Polymerase Activity Assays Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Minigenome, Plaque Reduction) Start->Cell_Based_Assays Data_Analysis Data Analysis (IC50, EC90, Viral Load) In_Vitro_Assays->Data_Analysis Metabolite_ID Metabolite Identification (Mass Spectrometry) Cell_Based_Assays->Metabolite_ID Cell_Based_Assays->Data_Analysis Metabolite_ID->In_Vitro_Assays Test identified metabolites Clinical_Studies Clinical Trials (Efficacy & Safety) Conclusion Conclusion: Mechanism Elucidation Clinical_Studies->Conclusion Data_Analysis->Clinical_Studies

Caption: General experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following are summaries of methodologies for key experiments cited in the literature.

In Vitro Influenza Virus RNA Polymerase Activity Assay
  • Objective: To determine the direct inhibitory effect of this compound iodide and its metabolites on the influenza virus RNA polymerase.

  • Methodology:

    • Protein Expression and Purification: The influenza virus polymerase subunits (PA, PB1, and PB2) are expressed and purified.

    • Assay Reaction: The purified polymerase complex is incubated with a viral-like RNA template, a radiolabeled nucleotide (e.g., [α-³²P]GTP), and the remaining non-radiolabeled NTPs in the presence of varying concentrations of the test compound (this compound iodide or VR17-04).

    • Product Analysis: The reaction products (newly synthesized RNA) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a phosphorimager.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of polymerase activity against the logarithm of the compound concentration.[1]

Cell-Based Influenza Minigenome Assay
  • Objective: To assess the inhibitory effect of this compound iodide on influenza virus RNA synthesis within a cellular context.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in appropriate media.

    • Transfection: Cells are co-transfected with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a viral-like RNA segment encoding a reporter gene (e.g., luciferase) flanked by the viral packaging signals.

    • Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound iodide.

    • Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

    • Data Analysis: The reduction in reporter gene activity in the presence of the compound reflects the inhibition of viral RNA synthesis. IC50 values are then determined.[8]

Metabolite Identification using Mass Spectrometry
  • Objective: To identify the metabolites of this compound iodide in biological samples.

  • Methodology:

    • Sample Collection: Plasma samples are collected from human subjects who have been administered this compound iodide.[6]

    • Sample Preparation: The plasma samples are processed to extract the drug and its potential metabolites.

    • LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different compounds in the sample and then fragments them to determine their mass-to-charge ratio, allowing for the identification of the parent drug and its metabolites.

    • Data Interpretation: The mass spectra are analyzed to identify the chemical structure of the metabolites, such as the hydroxylated form, VR17-04.[6][7]

Conclusion

This compound iodide is a prodrug whose antiviral efficacy is mediated by its active metabolite, VR17-04. The primary mechanism of action is the direct inhibition of the viral RNA-dependent RNA polymerase, a critical enzyme for the replication of a broad range of RNA viruses, including influenza and coronaviruses. This direct antiviral activity is complemented by potential immunomodulatory and anti-inflammatory effects. The quantitative data from in vitro and cell-based assays, along with findings from clinical trials, provide a robust body of evidence for the mechanism of action of this compound iodide, supporting its role as a valuable therapeutic agent for the treatment of acute respiratory viral infections.

References

Enisamium Iodide: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enisamium iodide, an antiviral agent, has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for ease of reference, and its metabolic activation and inhibitory action on viral RNA polymerase are visualized through a detailed signaling pathway diagram.

Chemical Structure and Properties

This compound iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridinium iodide, is a derivative of isonicotinic acid.[3][4] Its core structure consists of a positively charged N-methylpyridinium cation and an iodide anion.

Table 1: Chemical and Physical Properties of this compound Iodide

PropertyValueReference(s)
Molecular Formula C₁₄H₁₅IN₂O[5]
Molecular Weight 354.19 g/mol [3]
CAS Number 201349-37-3[3]
IUPAC Name N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide[5]
SMILES C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-][3]
Appearance Yellow or yellow-green tablets[6]
Solubility Highly soluble. ~60 mg/mL at 25°C and 130-150 mg/mL at 37°C in buffer solutions (pH 1.2-7.5)[7][8]
Permeability Low permeability in Caco-2 cell assays (Papp: 0.2 × 10⁻⁶ to 0.3 × 10⁻⁶ cm s⁻¹)[7][8]
BCS Classification Class III (High Solubility, Low Permeability)[9]

Mechanism of Action: Inhibition of Viral RNA Polymerase

This compound iodide itself is a prodrug that undergoes metabolic activation in the human body.[10][11] The primary active metabolite, a hydroxylated form named VR17-04, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][10] This enzyme is crucial for the replication and transcription of the genomes of RNA viruses.[1][3]

By binding to the active site of the viral RdRp, VR17-04 directly blocks its enzymatic activity, thereby preventing the synthesis of new viral RNA.[2] This leads to a reduction in viral replication and shedding, ultimately aiding in the patient's recovery.[10] Studies have shown that VR17-04 is a more potent inhibitor of influenza virus RNA polymerase than the parent compound, this compound.[11] Docking and molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[6]

Enisamium_Mechanism_of_Action cluster_host Host Cell cluster_virus Virus Replication Cycle This compound This compound Iodide Metabolism Metabolism (Hydroxylation) This compound->Metabolism Uptake VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) VR17_04->Viral_RNA_Polymerase Inhibition RNA_Synthesis Viral RNA Synthesis (Replication & Transcription) Viral_RNA_Polymerase->RNA_Synthesis Viral_Progeny New Viral Particles RNA_Synthesis->Viral_Progeny

Fig. 1: Metabolic activation of this compound and inhibition of viral RNA synthesis.

Antiviral Activity

This compound has demonstrated a broad spectrum of antiviral activity against various respiratory viruses.

Table 2: In Vitro Antiviral Activity of this compound

VirusCell LineIC₅₀Reference(s)
Influenza A/WSN/33 (H1N1)A549322 µM[12]
SARS-CoV-2Caco-21.2 mM (chloride salt)[6][13]
Human Coronavirus NL63 (HCoV NL63)NHBE~60 µg/mL[6][13]
Human Parainfluenza VirusA549- (Activity decreased by 2.3 orders of magnitude)[9]

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol assesses the intestinal permeability of a compound using the human colon adenocarcinoma cell line, Caco-2, which forms a monolayer resembling the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells at 37°C in a 5% CO₂ atmosphere in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Monolayer Formation: Seed cells on semipermeable filter supports in transwell plates. Allow the cells to grow and differentiate for 18-21 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using an epithelial voltohmmeter. Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for the assay.[7][8]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add the test compound (e.g., 10 µM this compound iodide) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C.

    • Collect samples from the basolateral compartment at specific time intervals (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Caco2_Permeability_Workflow Start Start Culture Culture Caco-2 cells on transwell inserts Start->Culture Differentiate Differentiate for 18-21 days to form monolayer Culture->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER AddCompound Add this compound to apical (donor) side TEER->AddCompound TEER ≥ 200 Ω·cm² Incubate Incubate at 37°C AddCompound->Incubate Sample Collect samples from basolateral (receiver) side at time points Incubate->Sample Analyze Analyze compound concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp value Analyze->Calculate End End Calculate->End

Fig. 2: Workflow for the Caco-2 permeability assay.
In Vitro Influenza Virus RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.

Methodology:

  • Expression and Purification of RNA Polymerase:

    • Transfect HEK 293T cells with plasmids expressing the influenza virus RNA polymerase subunits (PA, PB1, and PB2) tagged with an affinity tag (e.g., Protein A).

    • Lyse the cells and purify the heterotrimeric polymerase complex using affinity chromatography (e.g., IgG Sepharose).[1]

  • In Vitro RNA Synthesis Reaction:

    • Prepare a reaction mixture containing the purified RNA polymerase, a model viral RNA (vRNA) template (e.g., a 14-nucleotide vRNA), ribonucleoside triphosphates (rNTPs, including a radiolabeled rNTP), and the test compound (this compound or VR17-04) at various concentrations.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) to allow for RNA synthesis.

  • Analysis of RNA Products:

    • Stop the reaction and extract the RNA products.

    • Analyze the RNA products by polyacrylamide gel electrophoresis (PAGE) followed by autoradiography to visualize the newly synthesized RNA.

  • Quantification and IC₅₀ Determination:

    • Quantify the intensity of the RNA product bands.

    • Plot the percentage of inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀).

RNAPolymerase_Inhibition_Workflow Start Start Express Express tagged viral RNA polymerase subunits in HEK 293T cells Start->Express Purify Purify polymerase complex (Affinity Chromatography) Express->Purify Reaction Set up in vitro RNA synthesis reaction: - Purified Polymerase - vRNA template - rNTPs (radiolabeled) - this compound/VR17-04 Purify->Reaction Incubate Incubate to allow RNA synthesis Reaction->Incubate Analyze Analyze RNA products (PAGE & Autoradiography) Incubate->Analyze Quantify Quantify inhibition and determine IC₅₀ Analyze->Quantify End End Quantify->End

Fig. 3: Workflow for the in vitro RNA polymerase inhibition assay.

Conclusion

This compound iodide is a promising antiviral agent with a well-defined mechanism of action targeting the viral RNA polymerase. Its high solubility makes it a suitable candidate for oral administration, although its low permeability may require formulation strategies to enhance bioavailability. The provided experimental protocols offer a foundation for further investigation into its antiviral properties and for the development of next-generation antiviral therapies. The detailed understanding of its chemical structure and properties is crucial for researchers and drug development professionals working to combat respiratory viral infections.

References

The Antiviral Spectrum of Enisamium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enisamium iodide, the active pharmaceutical ingredient in the antiviral drug Amizon®, has demonstrated a broad spectrum of activity against several respiratory RNA viruses. This technical guide provides an in-depth overview of the antiviral properties of this compound, with a focus on its efficacy against influenza viruses and SARS-CoV-2. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. The primary mechanism of this compound's antiviral effect is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. This inhibition is primarily mediated by its hydroxylated metabolite, VR17-04, which shows greater potency than the parent compound.

In Vitro Antiviral Activity of this compound

This compound has been evaluated against a range of respiratory viruses in various cell culture models. The following tables summarize the key quantitative data on its antiviral efficacy.

Table 1: Antiviral Activity of this compound against Influenza Viruses

Virus StrainCell LineAssay TypeEfficacy MetricValue (µM)Reference
Influenza A/Brisbane/59/2007 (H1N1)dNHBEVirus Yield ReductionEC90157[1]
Influenza A/Tennessee/1-560/2009 (H1N1pdm09)dNHBEVirus Yield ReductionEC90231[1]
Influenza A/Perth/16/2009 (H3N2)dNHBEVirus Yield ReductionEC90439[1]
Influenza A/Vietnam/1203/2004 (H5N1)dNHBEVirus Yield ReductionEC90234[1]
Influenza A/Anhui/1/2013 (H7N9)dNHBEVirus Yield ReductionEC90234[1]
Influenza B/Florida/4/2006dNHBEVirus Yield ReductionEC90165[1]
Influenza A/WSN/33 (H1N1)A549Minigenome AssayIC50354[2]
Influenza A Virus Polymerase (in vitro)Cell-freeRNA Polymerase AssayIC5046,300[2][3]

dNHBE: differentiated Normal Human Bronchial Epithelial cells A549: Human lung adenocarcinoma cells

Table 2: Antiviral Activity of this compound and its Metabolite VR17-04 against SARS-CoV-2

CompoundVirus/TargetCell Line/SystemAssay TypeEfficacy MetricValue (µM)Reference
This compound IodideSARS-CoV-2NHBERT-qPCRIC50~600 (250 µg/ml)[4]
This compound ChlorideSARS-CoV-2Caco-2CPE InhibitionIC501,200[4]
This compoundSARS-CoV-2 nsp12/7/8Cell-freeRNA Polymerase AssayIC5040,700[2]
VR17-04SARS-CoV-2 nsp12/7/8Cell-freeRNA Polymerase AssayIC502,000-3,000[2]
VR17-04Influenza A Virus PolymeraseCell-freeRNA Polymerase AssayIC50840[2]

NHBE: Normal Human Bronchial Epithelial cells Caco-2: Human colorectal adenocarcinoma cells CPE: Cytopathic Effect

Mechanism of Action

The antiviral activity of this compound is attributed to its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[5][6] Upon administration, this compound is metabolized to a more potent hydroxylated form, VR17-04.[7] This active metabolite directly targets the viral RdRp, thereby impeding viral RNA synthesis and subsequent replication.[7][8] Molecular dynamics simulations suggest that VR17-04 may function by preventing the incorporation of GTP and UTP into the nascent RNA strand.[3][9]

MechanismOfAction cluster_host Host Cell cluster_virus Virus Replication Cycle This compound This compound Metabolism Metabolism (Hydroxylation) This compound->Metabolism VR1704 VR17-04 (Active Metabolite) Metabolism->VR1704 Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) VR1704->Viral_RNA_Polymerase Inhibits RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->RNA_Synthesis Catalyzes Viral_Replication Viral Replication RNA_Synthesis->Viral_Replication Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the antiviral activity of this compound.

Virus Yield Reduction Assay in dNHBE Cells

This assay is crucial for evaluating antiviral efficacy in a physiologically relevant cell model where viruses may not produce a classic cytopathic effect.

  • Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured on permeable supports to form a polarized epithelium.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound iodide or a vehicle control for a specified period.

  • Virus Infection: The apical side of the cell culture is inoculated with a specific influenza virus strain at a defined multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for 24 to 48 hours to allow for viral replication.

  • Virus Quantification: At the end of the incubation period, the apical supernatant is collected, and the viral titer is determined by a TCID50 (50% Tissue Culture Infectious Dose) assay on Madin-Darby canine kidney (MDCK) cells.

  • Data Analysis: The reduction in viral titer in the this compound-treated cells is compared to the vehicle control to calculate the EC90 (the concentration that inhibits virus yield by 90%).

VirusYieldReductionWorkflow start Start cell_culture Culture dNHBE cells on permeable supports start->cell_culture compound_treatment Pre-incubate with This compound or Vehicle cell_culture->compound_treatment virus_infection Infect with Influenza Virus (apical side) compound_treatment->virus_infection incubation Incubate for 24-48 hours virus_infection->incubation supernatant_collection Collect Apical Supernatant incubation->supernatant_collection tcid50_assay Determine Viral Titer (TCID50 Assay on MDCK cells) supernatant_collection->tcid50_assay data_analysis Calculate EC90 tcid50_assay->data_analysis end End data_analysis->end

Caption: Workflow for a virus yield reduction assay.

Cell-Free RNA Polymerase Activity Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.

  • Protein Expression and Purification: The subunits of the viral RNA polymerase complex (e.g., PB1, PB2, and PA for influenza virus; nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified polymerase complex, a model RNA template, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled), and a buffer.

  • Compound Addition: Varying concentrations of this compound or its metabolite VR17-04 are added to the reaction mixtures.

  • Incubation: The reactions are incubated at an optimal temperature to allow for RNA synthesis.

  • Product Analysis: The newly synthesized radiolabeled RNA products are separated by gel electrophoresis.

  • Quantification and Data Analysis: The intensity of the bands corresponding to the RNA products is quantified. The percentage of inhibition at each compound concentration is used to calculate the IC50 (the concentration that inhibits polymerase activity by 50%).

RNAPolymeraseAssayWorkflow start Start protein_purification Express and Purify Viral RNA Polymerase Subunits start->protein_purification reaction_setup Prepare Reaction Mixture: Polymerase, RNA template, rNTPs (labeled) protein_purification->reaction_setup compound_addition Add this compound/VR17-04 or Vehicle reaction_setup->compound_addition incubation Incubate at Optimal Temperature compound_addition->incubation product_separation Separate RNA Products (Gel Electrophoresis) incubation->product_separation quantification Quantify Radiolabeled RNA Products product_separation->quantification data_analysis Calculate IC50 quantification->data_analysis end End data_analysis->end

Caption: Workflow for a cell-free RNA polymerase activity assay.

Clinical Efficacy

Clinical trials have been conducted to evaluate the efficacy and safety of this compound iodide in patients with acute respiratory viral infections (ARVI), including influenza and COVID-19.[10][11] In a study involving patients with influenza and other respiratory viral infections, this compound treatment was associated with reduced virus shedding and a faster recovery compared to a placebo group.[12][13] For instance, on day 3 of treatment, 71.2% of patients in the this compound group tested negative for viral antigens, compared to 25.0% in the placebo group.[12][13] By day 14, 93.3% of patients treated with this compound had fully recovered, versus 32.5% in the placebo group.[7]

An interim analysis of a clinical trial in hospitalized COVID-19 patients requiring supplementary oxygen showed that the mean recovery time was 11.1 days in the this compound group, compared to 13.9 days for the placebo group.[9]

Conclusion

This compound iodide is an antiviral agent with a demonstrated broad-spectrum activity against influenza A and B viruses, SARS-CoV-2, and other respiratory viruses. Its mechanism of action, involving the inhibition of viral RNA-dependent RNA polymerase by its active metabolite VR17-04, represents a key target for antiviral drug development. The data from in vitro, in vivo, and clinical studies support its potential as a therapeutic option for the management of respiratory viral infections. Further research is warranted to fully elucidate its antiviral spectrum and clinical utility.

References

initial in-vitro studies on Enisamium's efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial In-Vitro Efficacy of Enisamium

Introduction

This compound, an isonicotinic acid derivative marketed as Amizon®, is an antiviral agent approved in 11 countries for the treatment of influenza and other respiratory viral infections.[1][2][3] Initial in-vitro research has focused on elucidating its mechanism of action and antiviral spectrum. This document provides a detailed overview of the foundational pre-clinical studies, presenting quantitative data, experimental methodologies, and visual workflows for researchers and drug development professionals. The primary mechanism of action identified is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses such as influenza and coronaviruses.[4]

Mechanism of Action: Inhibition of Viral RNA Polymerase

In-vitro studies have demonstrated that this compound itself is a weak inhibitor of viral RNA polymerase.[5] However, subsequent research revealed that this compound is metabolized in humans and human lung cells into a hydroxylated metabolite, VR17-04.[6][7] This metabolite is a significantly more potent inhibitor of the viral RNA polymerase than the parent compound.[7]

The proposed mechanism involves the direct inhibition of the polymerase's elongation activity.[1] For SARS-CoV-2, molecular dynamics simulations suggest that the active metabolite, VR17-04, binds to the polymerase's active site, preventing the incorporation of GTP and UTP into the nascent RNA chain.[6][8] This action effectively terminates viral genome replication and transcription.

Diagram 1: this compound's Mechanism of Action cluster_cell Host Cell virus_entry 1. Virus Entry & Uncoating vRNA_release 2. Viral RNA (vRNA) Release into Cytoplasm virus_entry->vRNA_release replication 3. RNA Replication & Transcription (via viral RdRp) vRNA_release->replication assembly 5. Virion Assembly vRNA_release->assembly translation 4. Viral Protein Synthesis replication->translation translation->assembly release 6. New Virus Release assembly->release This compound This compound metabolism Metabolism (in host cell) This compound->metabolism vr1704 Active Metabolite (VR17-04) metabolism->vr1704 inhibition INHIBITION vr1704->inhibition inhibition->replication

Diagram 1: this compound inhibits viral replication via its active metabolite, VR17-04.

Quantitative Antiviral Data Summary

The antiviral activity of this compound and its metabolite has been quantified against several viruses in various cell lines. The data is summarized below.

Table 1: Anti-Influenza Virus Activity of this compound
Cell LineVirus Strain(s)ParameterValue (µM)Selectivity Index (SI)Reference
dNHBEInfluenza A (H1N1, H3N2, H5N1, H7N9), Influenza BEC₉₀157 - 439>20 to >64[2]
A549Influenza A/WSN/1933 (H1N1)IC₅₀322-[7]

dNHBE: differentiated Normal Human Bronchial Epithelial cells; A549: Human lung carcinoma cells; EC₉₀: 90% effective concentration; IC₅₀: 50% inhibitory concentration; SI = CC₅₀/EC₉₀.

Table 2: In-Vitro RNA Polymerase Inhibition
Polymerase SourceCompoundParameterValue (mM)Reference
Influenza A VirusThis compound (FAV00A)IC₅₀46.3[1][5]
Influenza A VirusVR17-04 (Metabolite) IC₅₀0.84 [1]
Influenza A VirusT-705 triphosphate (Control)IC₅₀0.011[1][5]
SARS-CoV-2This compound (FAV00A)IC₅₀40.7[1]
SARS-CoV-2VR17-04 (Metabolite) IC₅₀2 - 3 [1]
SARS-CoV-2Remdesivir triphosphate (Control)-Similar efficacy to VR17-04[1]

IC₅₀: 50% inhibitory concentration. Note the significantly lower IC₅₀ values for the metabolite VR17-04 compared to the parent this compound compound, indicating greater potency.

Detailed Experimental Protocols

Virus Yield Reduction Assay

This assay is used to determine the efficacy of an antiviral compound by measuring the reduction in the production of infectious virus particles in cell culture.

Protocol:

  • Cell Culture: Differentiated Normal Human Bronchial Epithelial (dNHBE) cells are cultured to form a polarized monolayer, mimicking the human respiratory tract.[2][3]

  • Infection: Cells are infected with influenza virus (e.g., seasonal H1N1, pandemic H1N1, H3N2, H5N1, H7N9, or Influenza B) at a specific Multiplicity of Infection (MOI).[2][3]

  • Treatment: Immediately following infection, the culture medium is replaced with a medium containing various concentrations of this compound.

  • Incubation: The infected and treated cells are incubated for a period, typically 24 to 48 hours, to allow for viral replication.[2]

  • Quantification: After incubation, the supernatant is collected, and the viral titer is determined by a 50% Tissue Culture Infectious Dose (TCID₅₀) assay or plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[2]

  • Analysis: The reduction in viral titer in treated samples is compared to untreated controls to calculate EC₅₀ or EC₉₀ values.

Diagram 2: Virus Yield Reduction Assay Workflow node_process node_process node_input node_input node_output node_output A 1. Seed dNHBE or A549 cells and grow to confluency B 2. Infect cells with virus (e.g., Influenza, SARS-CoV-2) A->B C 3. Add medium containing serial dilutions of this compound B->C D 4. Incubate for 24-48 hours C->D E 5. Collect supernatant D->E F 6. Determine viral titer via Plaque Assay or TCID50 on MDCK cells E->F G 7. Calculate EC50/EC90 values by comparing to untreated control F->G

Diagram 2: A typical workflow for assessing antiviral efficacy in cell culture.
Time-of-Addition Experiment

This experiment helps identify the stage of the viral life cycle targeted by the antiviral agent.

Protocol:

  • Cell Culture and Infection: dNHBE cells are infected with influenza A(H1N1) virus.[2]

  • Timed Treatment: this compound (at a fixed concentration) is added at different time points relative to infection:

    • Pre-treatment: 1 hour before virus inoculation.

    • Co-treatment: During the virus adsorption period.

    • Post-treatment: At various time points after infection (e.g., 2, 4, 6, 8 hours post-infection).[2][3]

  • Incubation and Quantification: After a total incubation period (e.g., 24 hours), the viral titers in the supernatant are quantified.

  • Analysis: Pronounced inhibition when the drug is added up to 4 hours post-infection suggests it affects an early stage of the virus life cycle, such as viral entry or viral RNA synthesis.[2][3]

Cell-Free RNA Polymerase Activity Assay

This assay directly measures the effect of a compound on the enzymatic activity of the purified viral RNA polymerase, independent of host cell factors.

Protocol:

  • Polymerase Purification:

    • Influenza (FluPol): The heterotrimeric (PA, PB1, PB2) polymerase complex is expressed in and purified from HEK 293T cells.[1]

    • SARS-CoV-2 (RdRp): The nsp12, nsp7, and nsp8 proteins are expressed and purified separately, then mixed to form the active nsp7/8/12 complex.[1]

  • Reaction Setup: The purified polymerase complex is incubated with a reaction mixture containing:

    • A viral-like RNA template (e.g., a 14-nt vRNA template for influenza or a 40-nt RNA template for SARS-CoV-2).[1]

    • An RNA primer (e.g., a radiolabeled 20-nt primer for SARS-CoV-2).[1]

    • Ribonucleoside triphosphates (rNTPs), including at least one radiolabeled rNTP.

    • Serial dilutions of the test compound (this compound, VR17-04) or a known inhibitor (T-705 triphosphate, Remdesivir triphosphate).[1]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) to allow RNA synthesis.

  • Analysis: The newly synthesized, radiolabeled RNA products are separated by gel electrophoresis and quantified by phosphorimaging.

  • Calculation: The reduction in RNA synthesis in the presence of the compound is used to calculate the IC₅₀ value.

Diagram 3: Cell-Free RNA Polymerase Assay Workflow node_process node_process node_input node_input node_output node_output A 1. Purify viral RNA Polymerase (e.g., FluPol or SARS-CoV-2 RdRp) C 3. Combine polymerase and reaction mix A->C B 2. Prepare reaction mix: - RNA template/primer - rNTPs (with radiolabel) - Test compounds (this compound/VR17-04) B->C D 4. Incubate at optimal temperature (e.g., 30-37°C) C->D E 5. Stop reaction and separate RNA products by gel electrophoresis D->E F 6. Quantify radiolabeled RNA (Phosphorimaging) E->F G 7. Calculate IC50 value F->G

Diagram 3: Workflow for measuring direct inhibition of viral polymerase activity.

Conclusion

Initial in-vitro studies provide compelling evidence that this compound, primarily through its active metabolite VR17-04, functions as a direct-acting antiviral agent. It effectively inhibits the RNA polymerase of both influenza viruses and SARS-CoV-2. The compound demonstrates antiviral activity in clinically relevant cell models, such as dNHBE cells, at concentrations significantly lower than those causing cytotoxicity.[2][3] These foundational studies have been crucial in validating the clinical use of this compound and supporting further investigation into its potential as a broad-spectrum antiviral therapeutic.

References

Enisamium Iodide: A Technical Guide to its Role as a Viral RNA Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an antiviral agent marketed as Amizon®, has demonstrated clinical efficacy against influenza and other acute respiratory viral infections.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its antiviral activity, with a specific focus on its role as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). The document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the inhibitory pathways and experimental workflows.

Core Mechanism of Action: The Role of the Active Metabolite VR17-04

The antiviral properties of this compound iodide are primarily attributed to its active metabolite, VR17-04.[1][3] Following administration, this compound iodide is hydroxylated in humans to form VR17-04, a compound that exhibits significantly greater potency in inhibiting viral RNA polymerase activity compared to the parent molecule.[1][4] This metabolite directly targets the viral RNA polymerase, the core enzyme responsible for the replication and transcription of the viral RNA genome.[5][6]

Molecular dynamics simulations and in vitro assays suggest that VR17-04 acts as a competitive inhibitor, likely preventing the incorporation of guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP) into the nascent RNA strand.[7][8] This action effectively terminates viral RNA synthesis, thereby halting viral replication.[4][5]

Below is a diagram illustrating the proposed mechanism of action.

G This compound This compound Iodide (Pro-drug) Metabolism Hydroxylation This compound->Metabolism VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 Viral_RNA_Polymerase Viral RNA Polymerase (RdRp) VR17_04->Viral_RNA_Polymerase Inhibition RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->RNA_Synthesis NTPs GTP & UTP NTPs->Viral_RNA_Polymerase Viral_Progeny New Viral Particles RNA_Synthesis->Viral_Progeny

Caption: Proposed mechanism of this compound iodide's antiviral activity.

Quantitative Data: In Vitro Inhibition of Viral RNA Polymerases

The inhibitory effects of this compound iodide and its active metabolite, VR17-04, have been quantified against the RNA polymerases of influenza A virus (IAV) and SARS-CoV-2. The following tables summarize the 50% inhibitory concentrations (IC50) from key in vitro studies.

CompoundVirusAssay SystemIC50 (mM)Reference(s)
This compound IodideInfluenza A VirusPurified FluPol in vitro assay46.3[6]
VR17-04Influenza A VirusPurified FluPol in vitro assay0.84[6]
This compound IodideSARS-CoV-2nsp12/7/8 complex in vitro assay40.7[5]
VR17-04SARS-CoV-2nsp12/7/8 complex in vitro assay2-3 (estimated)[5]
VR17-04SARS-CoV-2nsp12/7/8 complex in vitro assay (reduced NTPs)0.029[7]

Table 1: In vitro inhibition of viral RNA polymerase activity.

CompoundVirusCell LineIC50 (µM)Reference(s)
This compound IodideInfluenza A/WSN/1933 (H1N1)A549322[4]
This compound ChlorideSARS-CoV-2Caco-21200[7]
This compound IodideSARS-CoV-2NHBE~667 (250 µg/ml)[7]
This compound ChlorideHCoV-NL63NHBE~160 (60 µg/ml)[8]

Table 2: Antiviral activity in cell-based assays.

Experimental Protocols

In Vitro Influenza A Virus (IAV) RNA Polymerase Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of compounds on the activity of purified IAV RNA polymerase.[9]

a. Purification of IAV RNA Polymerase:

  • Transfect HEK 293T cells with plasmids expressing the subunits of the A/WSN/33 (H1N1) influenza virus RNA polymerase (PB1, TAP-tagged PB2, and PA).

  • After 48-72 hours, lyse the cells and purify the heterotrimeric polymerase complex using IgG Sepharose chromatography.

b. In Vitro Transcription Reaction:

  • Prepare a reaction mixture containing the purified IAV RNA polymerase.

  • Add the following components to the reaction:

    • CTP and UTP (0.5 mM each)

    • ATP (0.05 mM)

    • GTP (0.01 mM)

    • ApG dinucleotide primer (0.5 mM)

    • [α-³²P]GTP (radiolabel)

    • 5' and 3' vRNA promoter strands (0.5 µM)

    • Varying concentrations of this compound iodide, VR17-04, or a control inhibitor (e.g., T-705 triphosphate).

  • Incubate the reaction at 30°C for 15 minutes.

c. Analysis:

  • Stop the reaction and analyze the RNA products by 20% denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled RNA products by autoradiography.

  • Quantify the band intensities to determine the level of RNA synthesis inhibition at each compound concentration and calculate the IC50 value.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Transfection Transfect HEK 293T cells with IAV Polymerase Subunit Plasmids Purification Purify Polymerase Complex via IgG Sepharose Chromatography Transfection->Purification Reaction_Setup Set up reaction with: - Purified Polymerase - NTPs ([α-³²P]GTP) - vRNA template - Test Compounds Purification->Reaction_Setup Incubation Incubate at 30°C for 15 min Reaction_Setup->Incubation PAGE Denaturing PAGE Incubation->PAGE Autoradiography Autoradiography PAGE->Autoradiography Quantification Quantify RNA Products and Calculate IC50 Autoradiography->Quantification

Caption: Workflow for the in vitro IAV RNA polymerase inhibition assay.
Cell-Based SARS-CoV-2 Antiviral Assay

This protocol outlines a cell-based assay to evaluate the efficacy of this compound iodide in inhibiting SARS-CoV-2 replication in a relevant cell line.[7][8]

a. Cell Culture and Treatment:

  • Culture Caco-2 cells to confluence in appropriate cell culture plates.

  • Pre-incubate the cells with varying concentrations of this compound iodide or this compound chloride for 6 hours.

b. Viral Infection:

  • Infect the treated cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • After a 1-hour incubation to allow for viral entry, remove the inoculum.

  • Re-apply the medium containing the respective concentrations of the test compound.

c. Post-Infection Analysis (48 hours):

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Stain for viral nucleoprotein expression using a specific primary antibody and a fluorescently labeled secondary antibody.

    • Quantify the number of infected cells using an imaging plate cytometer.

  • RT-qPCR:

    • Extract total RNA from the cells.

    • Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the number of viral genome copies.

  • Cytopathic Effect (CPE) Assessment:

    • Visually inspect the cell monolayers for virus-induced CPE and score the extent of cell death.

d. Data Analysis:

  • Determine the reduction in viral nucleoprotein expression, viral genome copies, and CPE at each compound concentration.

  • Calculate the IC50 value, representing the concentration at which a 50% reduction in viral replication is observed.

Conclusion

This compound iodide functions as a pro-drug, with its antiviral activity primarily mediated by its hydroxylated metabolite, VR17-04. This active compound is a potent inhibitor of both influenza and SARS-CoV-2 RNA-dependent RNA polymerases. The mechanism of action involves the direct inhibition of the viral polymerase, leading to the cessation of viral RNA synthesis. The quantitative data and experimental protocols detailed in this guide provide a comprehensive technical overview for researchers and professionals in the field of antiviral drug development. Further research into the precise binding interactions of VR17-04 within the polymerase active site could facilitate the design of next-generation broad-spectrum antiviral agents.

References

toxicological profile of Enisamium in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium (trade name Amizon®) is an antiviral agent that has demonstrated efficacy against influenza viruses and SARS-CoV-2.[1][2][3][4] Its mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for viral replication.[1][2][3] The active metabolite of this compound, VR17-04, is understood to be responsible for this inhibitory activity.[1][5] This technical guide provides a comprehensive overview of the available preclinical toxicological data for this compound, focusing on studies essential for safety assessment in drug development. The information is presented to aid researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

General Toxicology

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in longer-term studies.

Experimental Protocol:

A typical acute toxicity study involves the administration of the test substance to at least two mammalian species, often rodents (e.g., rats or mice), via at least two different routes of administration (e.g., oral and intravenous). The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed on all animals.

  • Species: Rat, Mouse

  • Administration Route: Oral, Intravenous

  • Dose Levels: A range of doses, including a control group, to determine the dose-response relationship.

  • Observation Period: 14 days

  • Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.

This compound Data:

Specific quantitative data from acute toxicity studies on this compound, such as LD50 values, are not available in the public domain based on the conducted search.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are performed to characterize the toxicological profile of a substance following prolonged administration. These studies help to identify target organs of toxicity, determine the No-Observed-Adverse-Effect Level (NOAEL), and inform the design of clinical trials.

Experimental Protocol:

These studies are conducted in at least two species, one rodent and one non-rodent, and the duration can range from sub-acute (14 days) to chronic (6-12 months), depending on the intended clinical use of the drug.

  • Species: Rat (rodent), Beagle dog (non-rodent)

  • Duration: 28 days (sub-acute), 90 days (sub-chronic), or longer (chronic)

  • Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is intended to produce some toxicity but not mortality.

  • Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and, at termination, organ weights and histopathology of a comprehensive list of tissues.

  • Key Endpoint: The NOAEL is the highest dose at which no adverse effects are observed.

This compound Data:

Detailed quantitative results from repeated-dose toxicity studies for this compound, including specific NOAELs, are not publicly available.

Genotoxicity

Genotoxicity studies are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A consistent finding across multiple sources is that this compound has been evaluated in a standard battery of genotoxicity tests and has not shown evidence of genotoxic potential.[5]

Summary of Genotoxicity Findings for this compound

Test SystemAssay TypeMetabolic ActivationResult
Salmonella typhimuriumBacterial Reverse Mutation (Ames Test)With and WithoutNegative
Human Peripheral Blood LymphocytesIn Vitro Chromosome AberrationWith and WithoutNegative
Wistar RatsIn Vivo Micronucleus TestN/ANegative
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.

Experimental Protocol:

  • Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and often Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls. The mixture is plated on a minimal agar (B569324) medium lacking histidine.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This compound Results:

Toxicology studies found no genotoxic effects of this compound in an Ames test.[5]

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis BacterialStrains S. typhimurium strains Plate_S9 Plate Incubation (+S9) BacterialStrains->Plate_S9 Plate_noS9 Plate Incubation (-S9) BacterialStrains->Plate_noS9 TestCompound This compound TestCompound->Plate_S9 TestCompound->Plate_noS9 S9Mix S9 Mix S9Mix->Plate_S9 Incubation Incubate 48-72h at 37°C Plate_S9->Incubation Plate_noS9->Incubation CountColonies Count Revertant Colonies Incubation->CountColonies Evaluation Evaluate Mutagenicity CountColonies->Evaluation

Ames Test Experimental Workflow
In Vitro Mammalian Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Experimental Protocol:

  • Cell System: Primary human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.

  • Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.

  • Harvest and Analysis: Following treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, fixed, and stained. Metaphase spreads are then examined microscopically for chromosomal aberrations (e.g., breaks, deletions, translocations).

  • Endpoint: A significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations compared to the negative control indicates a positive result.

This compound Results:

This compound showed no clastogenic activity in human peripheral lymphocytes, with or without metabolic activation, and had no effect on the incidence of chromosome aberrations at any concentration tested.[5]

Chromosome_Aberration_Test_Workflow cluster_treatment Treatment Phase cluster_processing Cell Processing start Start: Culture Mammalian Cells (e.g., Human Lymphocytes) treat_with_S9 Treat with this compound (+S9) start->treat_with_S9 treat_without_S9 Treat with this compound (-S9) start->treat_without_S9 treat_continuous Continuous Treatment (-S9) start->treat_continuous arrest Add Metaphase Arresting Agent treat_with_S9->arrest treat_without_S9->arrest treat_continuous->arrest harvest Harvest, Hypotonic Treatment, Fix arrest->harvest slide_prep Prepare and Stain Slides harvest->slide_prep analysis Microscopic Analysis of Metaphase Spreads for Aberrations slide_prep->analysis

In Vitro Chromosome Aberration Test Workflow
In Vivo Mammalian Erythrocyte Micronucleus Test

This test assesses the potential of a substance to cause chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting the formation of micronuclei in newly formed erythrocytes.

Experimental Protocol:

  • Species: Typically conducted in mice or rats.

  • Administration: The test substance is administered to the animals, usually via the intended clinical route, at three dose levels. A vehicle control and a positive control are also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Analysis: The ratio of immature (polychromatic) to mature (normochromatic) erythrocytes is determined to assess bone marrow toxicity. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is scored.

  • Endpoint: A statistically significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive result.

This compound Results:

In Wistar rats, this compound did not show any clinical signs of toxicity or cytotoxicity in the bone marrow and did not increase the frequency of micronuclei at any dose tested.[5]

Micronucleus_Test_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling cluster_analysis Analysis Animals Wistar Rats Dosing Administer this compound (Multiple Dose Levels) Animals->Dosing Sample Collect Bone Marrow or Peripheral Blood Dosing->Sample SlidePrep Prepare and Stain Smears Sample->SlidePrep Microscopy Score Micronucleated Erythrocytes SlidePrep->Microscopy Evaluation Statistical Analysis Microscopy->Evaluation

In Vivo Micronucleus Test Experimental Workflow

Carcinogenicity

Carcinogenicity studies are long-term bioassays, typically two years in rodents, designed to assess the carcinogenic potential of a drug.

Experimental Protocol:

  • Species: Usually conducted in two rodent species, such as rats and mice.

  • Duration: 18-24 months for mice and 24 months for rats.

  • Dose Levels: Three dose levels and a concurrent control group. The highest dose is typically the maximum tolerated dose (MTD) determined from shorter-term toxicity studies.

  • Endpoints: Survival, clinical signs, body weight, food consumption, and at the end of the study, a full histopathological examination of all tissues to identify any neoplastic lesions.

This compound Data:

Information from long-term carcinogenicity bioassays for this compound is not available in the public domain. However, the negative results in the comprehensive battery of genotoxicity tests suggest a low likelihood of genotoxic carcinogenicity.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a drug on all aspects of reproduction, from fertility to postnatal development.

Experimental Protocol:

A standard assessment includes three segments:

  • Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive function.

  • Embryo-Fetal Development (Teratogenicity): Assesses adverse effects on the developing fetus during organogenesis.

  • Pre- and Postnatal Development: Examines effects on the offspring from late gestation through lactation and maturation.

This compound Data:

Specific data from reproductive and developmental toxicity studies for this compound are not publicly available.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol:

The "core battery" of safety pharmacology studies includes an assessment of the effects on:

  • Central Nervous System (CNS): Typically involves a functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological effects.

  • Cardiovascular System: Assesses effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained non-rodent species (e.g., dog or non-human primate). In vitro hERG assays are also standard to assess the potential for QT interval prolongation.

  • Respiratory System: Evaluates effects on respiratory rate and tidal volume in conscious or anesthetized animals.

This compound Data:

Specific results from safety pharmacology studies on this compound are not available in the public domain.

Conclusion

Based on the available preclinical data, this compound does not demonstrate genotoxic potential in a standard battery of in vitro and in vivo assays.[5] However, a comprehensive preclinical toxicological profile is not complete as quantitative data for acute and repeated-dose toxicity, as well as dedicated studies on carcinogenicity, reproductive and developmental toxicity, and safety pharmacology, are not publicly available. The absence of genotoxicity is a significant positive finding in the safety assessment of any drug candidate. For a complete risk assessment, the findings from the missing preclinical studies would be required. This guide serves as a summary of the currently accessible information and highlights the areas where further data is needed for a full characterization of the preclinical safety profile of this compound.

References

understanding the pharmacokinetics of Enisamium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics of Enisamium Iodide

Introduction

This compound iodide is an antiviral agent that has demonstrated activity against a range of respiratory viruses, including influenza A and B viruses and coronaviruses. Its mechanism of action is attributed to the inhibition of viral RNA polymerase, an essential enzyme for viral replication. A thorough understanding of the pharmacokinetic profile of this compound iodide is critical for its optimal clinical use, guiding dosage regimens and ensuring efficacy and safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound iodide, intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound iodide have been characterized in non-clinical and clinical studies. The compound is a derivative of isonicotinic acid and is administered orally.

Absorption

This compound iodide is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) being reached between 1.6 and 2.4 hours after a single dose. According to the Biopharmaceutics Classification System (BCS), this compound iodide is classified as a Class III drug, characterized by high solubility and low permeability.

The presence of food has a notable impact on the absorption of this compound iodide. When administered after a meal, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were found to be reduced by 46.8% and 26.6%, respectively. Concurrently, the time to reach Cmax (tmax) was delayed from 0.75 hours in a fasted state to 2.75 hours in a fed state.

Distribution

The distribution of this compound iodide in the body is characterized by low binding to human serum proteins. Preclinical studies in rats have indicated that the compound may be highly enriched in the trachea, which could be advantageous for its therapeutic effect in respiratory viral infections.

Metabolism

This compound iodide undergoes partial metabolism in humans, primarily through hydroxylation and to a lesser extent, glucuronidation (less than 5%). A key finding is the identification of a hydroxylated metabolite, designated VR17-04. This metabolite has been shown to be a more potent inhibitor of influenza virus RNA polymerase than the parent compound, suggesting that this compound iodide may function as a prodrug.

In vitro studies have suggested that the cytochrome P450 enzyme CYP2D6 plays an insignificant role in the metabolism of this compound iodide, and other studied CYP450 enzymes do not appear to have a significant effect on its metabolic transformation.

Excretion

The primary route of elimination for this compound iodide is renal, with the majority of the drug being excreted unchanged in the urine. In preclinical studies with radiolabeled this compound iodide in dogs, approximately 32-35% of the administered dose was excreted in the feces.

The median half-life of a single dose of this compound iodide ranges from 2.69 to 3.35 hours. Following repeated administration over ten days, the half-life increases to a range of 6.00 to 7.34 hours.

Pharmacokinetics in Special Populations

To date, formal pharmacokinetic studies of this compound iodide have not been conducted in elderly patients or in individuals with hepatic or renal impairment.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for this compound iodide in humans.

ParameterValueConditionReference
Tmax (Time to Peak Plasma Concentration) 1.6 - 2.4 hoursSingle Dose
0.75 hoursFasting
2.75 hoursFed
Effect of Food on Cmax 46.8% decreaseWith Food
Effect of Food on AUC 26.6% decreaseWith Food
Half-life (t½) 2.69 - 3.35 hoursSingle Dose
6.00 - 7.34 hoursRepeated Doses
Protein Binding LowIn humans
Apparent Permeability Coefficient (Papp) 0.2 x 10⁻⁶ to 0.3 x 10⁻⁶ cm/sCaco-2 cells

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic evaluation of this compound iodide.

Caco-2 Permeability Assay

The permeability of this compound iodide was assessed using the Caco-2 cell model, which is a well-established in vitro method for predicting human intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Transport Study: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). The transport experiment is initiated by adding this compound iodide solution to the apical (A) side of the monolayer and collecting samples from the basolateral (B) side at specified time intervals to determine the A-to-B permeability. The reverse transport (B-to-A) can also be assessed to investigate the potential for active efflux.

  • Quantification: The concentration of this compound iodide in the collected samples is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard analytical technique for the quantification of drugs and their metabolites in biological matrices.

  • Sample Preparation: Plasma or urine samples containing this compound iodide are subjected to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. Separation of this compound iodide from endogenous components is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Detection: The concentration of this compound iodide is quantified using a suitable detector, such as a UV detector set at a specific wavelength or a mass spectrometer for higher sensitivity and selectivity (LC-MS/MS).

  • Method Validation: The HPLC method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and specificity.

Metabolite Identification using Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of drug metabolites.

  • Sample Analysis: Plasma samples from subjects administered this compound iodide are analyzed using a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).

  • Metabolite Screening: The mass spectrometer is operated in a full-scan mode to detect potential metabolites by identifying mass-to-charge (m/z) ratios that correspond to predicted metabolic transformations (e.g., hydroxylation, glucuronidation).

  • Structural Confirmation: The chemical structure of potential metabolites, such as VR17-04, is confirmed using tandem mass spectrometry (MS/MS). In MS/MS, the metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern that can be used to elucidate its structure.

Visualizations

Metabolic Pathway of this compound Iodide

The following diagram illustrates the primary metabolic transformation of this compound iodide in humans.

Enisamium_Iodide This compound Iodide (Parent Drug) VR17_04 VR17-04 (Hydroxylated Metabolite) - Active - Enisamium_Iodide->VR17_04 Hydroxylation Glucuronide_Conjugate Glucuronide Conjugate (Minor Metabolite) Enisamium_Iodide->Glucuronide_Conjugate Glucuronidation (<5%)

Caption: Metabolic conversion of this compound iodide to its active and minor metabolites.

Pharmacokinetic Study Workflow

This diagram outlines the typical workflow of a clinical pharmacokinetic study for an orally administered drug like this compound iodide.

cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Drug_Admin Drug Administration (Oral Dose) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Urine_Collection Urine Collection Drug_Admin->Urine_Collection Sample_Processing Plasma/Urine Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Quantification HPLC or LC-MS/MS Analysis Sample_Processing->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, AUC, t½, etc.) PK_Modeling->Parameter_Calc Report Final Report Parameter_Calc->Report

Caption: Generalized workflow for a human pharmacokinetic study.

Conclusion

This compound iodide is a BCS Class III antiviral drug that is rapidly absorbed and primarily eliminated unchanged in the urine. It undergoes partial metabolism to an active hydroxylated metabolite, VR17-04, which is a more potent inhibitor of viral RNA polymerase. The presence of food decreases the rate and extent of its absorption. The low degree of plasma protein binding suggests good tissue distribution. Further studies are warranted to characterize the pharmacokinetics of this compound iodide in special populations to ensure its safe and effective use in a broader patient demographic. The information presented in this guide provides a solid foundation for further research and development of this promising antiviral agent.

Enisamium Iodide: A Technical Whitepaper on its Potential as a Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enisamium iodide (marketed as Amizon®) is an orally available isonicotinic acid derivative licensed in several countries for the treatment of influenza and other acute respiratory viral infections (ARVI).[1][2][3] Initially, its precise mechanism of action was not fully understood, but recent research has illuminated its function as a direct-acting antiviral agent with a broad spectrum of activity.[2][4][5] This document provides a comprehensive technical overview of this compound, consolidating in vitro data, clinical findings, and detailed experimental methodologies. Evidence indicates that this compound is a prodrug, converted in vivo to a hydroxylated metabolite, VR17-04, which potently inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza A and B viruses and SARS-CoV-2.[4][6][7] Clinical studies have demonstrated its efficacy in reducing viral shedding and accelerating patient recovery, positioning this compound as a significant candidate for broad-spectrum antiviral therapy.[2][7]

Mechanism of Action: Inhibition of Viral RNA Polymerase

The primary antiviral activity of this compound is attributed to its ability to interfere with the viral life cycle by inhibiting the viral RNA polymerase, a critical enzyme for the replication of RNA virus genomes.[3][5]

2.1 Prodrug Metabolism and the Active Metabolite VR17-04 Studies involving mass spectroscopy analysis of sera from patients treated with this compound revealed the presence of a hydroxylated metabolite, designated VR17-04.[2][4] Subsequent in vitro assays demonstrated that this metabolite is a significantly more potent inhibitor of viral RNA synthesis than the parent compound, this compound.[4][7] This establishes this compound as a prodrug that is metabolized in humans to the active antiviral agent, VR17-04.[7][8]

2.2 Direct Inhibition of RNA-Dependent RNA Polymerase (RdRp) Cell-free RNA polymerase activity experiments have confirmed that VR17-04 directly inhibits the RdRp of both influenza virus and SARS-CoV-2.[4][6] The proposed mechanism suggests that VR17-04 binds within the active site of the polymerase.[5] For SARS-CoV-2, molecular dynamics simulations suggest that VR17-04 may reversibly bind to exposed cytosine or adenine (B156593) bases in the RNA template, thereby preventing the incorporation of GTP and UTP into the nascent RNA strand and halting elongation.[9] This direct targeting of a conserved enzymatic activity is the basis for this compound's broad-spectrum potential against multiple RNA viruses.[6]

G cluster_virus Viral Replication Machinery This compound This compound Iodide (Prodrug) Metabolism Hydroxylation This compound->Metabolism Metabolic Conversion VR1704 VR17-04 (Active Metabolite) Metabolism->VR1704 RdRp Viral RNA-dependent RNA Polymerase (RdRp) VR1704->RdRp Inhibits Replication RNA Replication (Elongation) RdRp->Replication Template Viral RNA Template Template->RdRp Binds Block Replication Blocked

Caption: Mechanism of Action of this compound. (Max Width: 760px)

In Vitro Antiviral Spectrum and Potency

This compound has demonstrated antiviral activity against a wide range of respiratory viruses in cell culture models. Its efficacy is particularly noted in differentiated normal human bronchial epithelial (dNHBE) cells, a biologically relevant model for respiratory infections.[10] The permeability of this compound was found to be significantly higher in dNHBE cells (1.9%) compared to Madin-Darby canine kidney (MDCK) cells (<0.08%), which may explain the lack of activity in the latter.[10]

VirusStrain(s)Cell LineEfficacy MetricValue (µM)CC50 (µM)Selectivity Index (SI)
Influenza A A/Brisbane/59/2007 (H1N1)dNHBEEC90157-200>10,000>50-64
A/Tennessee/1-560/2009 (pdmH1N1)dNHBEEC90250-439>10,000>23-40
A/Perth/16/2009 (H3N2)dNHBEEC90252-320>10,000>31-40
A/Vietnam/1203/2004 (H5N1)dNHBEEC90196>10,000>51
A/Anhui/1/2013 (H7N9)dNHBEEC90243>10,000>41
Influenza B B/Florida/4/2006dNHBEEC90165-177>10,000>56-61
SARS-CoV-2 Not specifiedCaco-2IC501200Not specifiedNot specified
Not specifiedNHBEIC50~570 (250 µg/ml)Not cytotoxicNot specified
Alpha-HCoV HCoV NL63NHBEIC50~137 (60 µg/ml)Not cytotoxicNot specified
Table 1: Summary of In Vitro Antiviral Activity of this compound. Data compiled from multiple studies.[9][10][11][12] EC90 represents the concentration required for a 90% reduction in virus yield.[10] CC50 is the 50% cytotoxic concentration.

Clinical Efficacy and Safety Profile

Clinical trials have evaluated the efficacy of this compound in treating patients with influenza, ARVI, and COVID-19. The results support the in vitro findings, showing tangible clinical benefits.

4.1 Influenza and Acute Respiratory Viral Infections (ARVI) A randomized, single-blind, placebo-controlled clinical study (NCT04682444) investigated the efficacy of this compound in adults with ARVI, including influenza.[1][7] Patients received this compound iodide (500 mg, three times daily) for 7 days.[1] The study found that this compound treatment led to significantly better outcomes compared to placebo.[2][7]

EndpointThis compound GroupPlacebo GroupP-value
Viral Antigen Negative at Day 3 71.2%25.0%< 0.0001
Viral Antigen Negative at Day 7 100%82.5%0.0013
Patient Recovery at Day 14 93.9%32.5%< 0.0001
Symptom Score Reduction From 9.6 to 4.6From 9.7 to 5.6< 0.0001
Table 2: Key Efficacy Endpoints from the Phase 3 Trial in Influenza/ARVI Patients.[2][7] The patient cohort included infections with Influenza A/B, adenovirus, parainfluenza virus, and RSV.[1][2]

4.2 COVID-19 this compound was identified by the WHO as a candidate therapeutic against SARS-CoV-2.[6][8] A randomized, placebo-controlled, double-blind Phase 3 trial evaluated its efficacy in hospitalized patients with moderate COVID-19.[8][13] An interim analysis revealed a significant benefit for patients requiring supplementary oxygen (Severity Rating scale SR=4).[12][14] For patients treated within 10 days of symptom onset, the median time to improvement was 10 days for the this compound group versus 12 days for the placebo group (p=0.002).[8][13] This benefit was more pronounced when treatment was initiated within 4 days of symptom onset (8 days vs. 13 days, p=0.005).[8][13]

Key Experimental Protocols

The following sections detail the methodologies for critical assays used to characterize the antiviral properties of this compound.

5.1 Protocol: Virus Yield Reduction Assay in dNHBE Cells This assay quantifies the ability of a compound to inhibit the production of infectious viral particles in a highly relevant primary cell model.

  • Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured on inserts to form a polarized epithelium with an air-liquid interface, mimicking the human airway.

  • Compound Preparation: this compound iodide is dissolved in an appropriate solvent and diluted to final concentrations (e.g., 100, 500, 1000 µM) in the culture medium.

  • Treatment and Infection:

    • The basolateral medium is replaced with medium containing the desired concentration of this compound or a vehicle control.

    • Cells are incubated for a set period (e.g., 24 hours pre-exposure).[10]

    • The apical surface is inoculated with a specific strain of influenza virus at a defined multiplicity of infection (MOI).

    • The compound remains in the basolateral medium for the duration of the experiment (e.g., 24 or 48 hours).[10]

  • Virus Titration:

    • At specified time points post-infection (e.g., 24 and 48 hours), the apical surface is washed to collect progeny virions.

    • The collected viral suspension is serially diluted and used to infect a susceptible cell line, typically MDCK cells, in a 96-well plate format.

  • Quantification:

    • After several days of incubation, the MDCK cells are assessed for viral cytopathic effect (CPE) or by immunostaining for a viral antigen.

    • The 50% Tissue Culture Infectious Dose (TCID50)/ml is calculated using the Reed-Muench method.

    • The log10 reduction in viral titer is determined by comparing the titers from this compound-treated cells to vehicle-treated cells. The EC90 is the concentration that causes a 1 log10 (90%) reduction in virus yield.[10]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Culture dNHBE cells on transwell inserts C Add this compound to basolateral media A->C B Prepare this compound dilutions B->C D Infect apical surface with Influenza Virus C->D Pre-treatment E Incubate for 24/48 hours D->E F Collect progeny virus from apical wash E->F G Perform serial dilutions F->G H Titrate on MDCK cells (TCID50 Assay) G->H I Calculate Log10 Virus Reduction & EC90 H->I

Caption: Workflow for Virus Yield Reduction Assay. (Max Width: 760px)

5.2 Protocol: Influenza Minigenome Assay This cell-based assay assesses the activity of the viral RNA polymerase complex in a controlled setting, independent of viral entry or egress.

  • Cell Line: Human embryonic kidney (HEK) 293T cells are commonly used due to their high transfection efficiency.

  • Plasmids: Cells are co-transfected with a set of plasmids:

    • Four plasmids expressing the components of the influenza A virus RNA polymerase (PB1, PB2, PA) and the Nucleoprotein (NP).[4]

    • A fifth plasmid containing a vRNA-like template that encodes a reporter gene (e.g., Luciferase) flanked by the viral untranslated regions (UTRs).[4]

  • Treatment: Following transfection, the cell culture medium is replaced with medium containing various concentrations of this compound or a control compound.

  • Incubation: Cells are incubated for 24-48 hours to allow for the expression of viral proteins, assembly of the polymerase complex, and transcription/replication of the minigenome reporter.

  • Reporter Gene Assay: Cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reduction in reporter signal in the presence of the compound, relative to the vehicle control, indicates inhibition of the viral RNA polymerase activity. IC50 values are calculated from the dose-response curve.

Conclusion and Future Directions

The collective evidence strongly supports the classification of this compound iodide as a broad-spectrum antiviral agent. Its mechanism as a prodrug for the potent viral RNA polymerase inhibitor, VR17-04, provides a clear rationale for its activity against a range of RNA viruses, including clinically significant pathogens like influenza viruses and coronaviruses.[4][6][8] In vitro studies have established its potency and selectivity, while randomized clinical trials have confirmed its ability to reduce viral load and improve clinical outcomes in patients.[2][7][10]

As an orally available therapeutic with a demonstrated safety profile, this compound represents a valuable tool in the armamentarium against respiratory viral infections.[3][8] Future research should focus on further delineating its spectrum of activity against other RNA viruses, exploring its potential in combination therapies, and investigating its utility as a prophylactic agent.

References

The Evolution of Isonicotinic Acid Derivatives as Antiviral Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic landscape of antiviral drug discovery has been shaped by the pursuit of compounds that can selectively inhibit viral replication without causing undue toxicity to the host. Within this vast field, derivatives of isonicotinic acid, a pyridine (B92270) carboxylic acid, have a nuanced history. While isoniazid, an isonicotinic acid hydrazide, is a cornerstone of antituberculosis therapy, the journey of this chemical scaffold in the realm of virology has been more sporadic. This technical guide provides an in-depth exploration of the historical development, mechanistic insights, and key experimental findings related to isonicotinic acid derivatives as antiviral agents, with a particular focus on the most clinically advanced example, enisamium iodide.

Historical Perspectives: From Thiosemicarbazones to Modern Antivirals

The story of isonicotinic acid derivatives in antiviral research is historically intertwined with that of thiosemicarbazones. In the mid-20th century, these compounds were among the first to be identified with true antiviral properties.

The Dawn of Antiviral Chemotherapy: Thiosemicarbazones

Initial investigations into thiosemicarbazones were for their antitubercular effects. However, in the 1950s, researchers demonstrated their activity against poxviruses. Methisazone (N-methylisatin-β-thiosemicarbazone), a notable example, showed prophylactic efficacy against smallpox in the 1960s. The mechanism of action for these early compounds was not fully elucidated at the time but was thought to involve the inhibition of viral mRNA and protein synthesis. While not direct derivatives of isonicotinic acid, the hydrazone linkage in thiosemicarbazones is a shared structural feature with many isonicotinic acid hydrazide derivatives, suggesting a potential for related biological activities.

Isonicotinic Acid Hydrazides: A Divergence of Focus

Despite the early promise of related hydrazone structures, the primary therapeutic application of isonicotinic acid hydrazide itself (isoniazid) became firmly established in the treatment of tuberculosis. For many years, the exploration of isonicotinic acid derivatives for antiviral purposes was limited. Numerous studies synthesizing and screening libraries of these compounds for broad-spectrum antimicrobial activity often reported little to no significant antiviral effects at non-toxic concentrations. However, a few key discoveries have renewed interest in this chemical class for virology applications.

This compound Iodide: A Clinically Validated Isonicotinic Acid Derivative Antiviral

The most prominent example of a clinically successful isonicotinic acid derivative antiviral is this compound iodide (marketed as Amizon®). This compound has been approved in several countries for the treatment of influenza and other respiratory viral infections.

Mechanism of Action: A Prodrug Approach to RNA Polymerase Inhibition

This compound iodide is a prodrug that undergoes metabolic activation to form its active metabolite, VR17-04.[1] This hydroxylated form is a more potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) than the parent compound.[1] The primary mechanism of antiviral activity is the direct inhibition of the viral RdRp, an essential enzyme for the replication and transcription of the genomes of many RNA viruses.[2]

The proposed mechanism involves the active metabolite, VR17-04, competing with nucleotide triphosphates (NTPs) for binding to the active site of the RdRp.[3] This competition hinders the elongation of the nascent viral RNA chain, thereby terminating viral genome replication and transcription.[3] This mechanism of action has been demonstrated for both influenza virus and SARS-CoV-2.[2][4]

G cluster_host_cell Host Cell cluster_virus Virus Replication Cycle This compound This compound Iodide (Prodrug) metabolism Host Cell Metabolism This compound->metabolism Uptake vr1704 VR17-04 (Active Metabolite) metabolism->vr1704 Hydroxylation viral_rdrp Viral RNA-dependent RNA Polymerase (RdRp) vr1704->viral_rdrp Inhibition rna_synthesis Viral RNA Synthesis (Replication & Transcription) viral_rdrp->rna_synthesis new_virions Progeny Virions rna_synthesis->new_virions

Caption: Mechanism of action of this compound iodide.

Quantitative Antiviral Activity

The antiviral efficacy of this compound iodide and its active metabolite, VR17-04, has been quantified in various in vitro assays. The 50% inhibitory concentration (IC50) values demonstrate the higher potency of the metabolite.

CompoundVirusAssayIC50Reference
This compound IodideInfluenza A VirusIn vitro RdRp activity46.3 mM[5]
VR17-04Influenza A VirusIn vitro RdRp activity0.84 mM[2]
This compound IodideSARS-CoV-2In vitro RdRp activity26.3 mM[3]
VR17-04SARS-CoV-2In vitro RdRp activity0.98 mM[3]
This compound ChlorideSARS-CoV-2Caco-2 cell infection1.2 mM[6]
This compound IodideHCoV-NL63NHBE cell infection~60 µg/mL[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antiviral properties of isonicotinic acid derivatives like this compound iodide.

In Vitro RNA Polymerase Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified viral RNA-dependent RNA polymerase.

  • Objective: To determine the IC50 of a compound against viral RdRp.

  • Methodology:

    • Expression and Purification of RdRp: The subunits of the viral RdRp (e.g., PB1, PB2, and PA for influenza virus) are expressed in a suitable system (e.g., HEK 293T cells) and purified.[2]

    • Reaction Mixture: The purified RdRp is incubated with a reaction mixture containing a viral RNA template, nucleotide triphosphates (including a radiolabeled NTP like [α-³²P]GTP), and the test compound at various concentrations.[7]

    • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for RNA synthesis.[7]

    • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[8]

    • Quantification: The amount of synthesized RNA is quantified using autoradiography or phosphorimaging, and the IC50 value is calculated from the dose-response curve.[8]

G cluster_workflow In Vitro RdRp Assay Workflow purification Purify Viral RdRp reaction_setup Set up reaction: RdRp, RNA template, NTPs (radiolabeled), Test Compound purification->reaction_setup incubation Incubate at 30°C reaction_setup->incubation page Separate products by PAGE incubation->page quantification Quantify RNA synthesis and calculate IC50 page->quantification

Caption: Workflow for in vitro RNA polymerase assay.

Influenza Minigenome Assay

This cell-based assay assesses the activity of the viral RNA polymerase complex in a cellular environment.

  • Objective: To evaluate the effect of a compound on viral RNA synthesis within host cells.

  • Methodology:

    • Cell Culture: HEK 293T cells are cultured in appropriate media.[8]

    • Transfection: Cells are co-transfected with plasmids expressing the viral RdRp subunits (PB1, PB2, PA), nucleoprotein (NP), and a reporter gene (e.g., luciferase) flanked by viral non-coding regions (the "minigenome").[8]

    • Compound Treatment: The transfected cells are treated with the test compound at various concentrations.[9]

    • Incubation: Cells are incubated for a period (e.g., 36 hours) to allow for the expression of viral proteins and replication of the minigenome.[9]

    • Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured. A decrease in reporter activity indicates inhibition of viral RNA synthesis.[10]

Antiviral Testing in Differentiated Normal Human Bronchial Epithelial (NHBE) Cells

This model provides a more physiologically relevant system for studying respiratory virus infections.

  • Objective: To determine the efficacy of a compound against a respiratory virus in a primary human cell model.

  • Methodology:

    • Cell Culture: NHBE cells are cultured at an air-liquid interface to allow for differentiation into a pseudostratified epithelium.

    • Compound Treatment: The differentiated cells are treated with the test compound, typically added to the basolateral medium.[3]

    • Viral Inoculation: The apical side of the cells is inoculated with the virus (e.g., influenza virus).[11]

    • Incubation: The infected cells are incubated for a specified period (e.g., 24-48 hours).[3]

    • Virus Titer Determination: Supernatants from the apical side are collected, and the amount of infectious virus is quantified by a 50% tissue culture infectious dose (TCID50) assay or plaque assay on a susceptible cell line (e.g., MDCK cells).[3]

Other Isonicotinic Acid Derivatives with Antiviral Potential

While this compound iodide is the most developed example, other isonicotinic acid derivatives have shown hints of antiviral activity, though these are less well-characterized.

  • Anti-Reovirus Activity: One study reported a synthesized isonicotinic acid hydrazide derivative, referred to as "compound 8," which exhibited selective activity against reovirus-1. However, further details on the structure and mechanism of this compound are not widely available.

  • Schiff Bases: Schiff bases derived from isonicotinic acid hydrazide have been synthesized and evaluated for a range of antimicrobial activities. Some reports suggest potential antiviral properties, but comprehensive studies against a broad panel of viruses are often lacking. For instance, some isatin (B1672199) bis-Schiff bases have been screened for activity against a panel of DNA and RNA viruses.[12]

Future Directions and Conclusion

The development of isonicotinic acid derivatives as antiviral agents has been a journey with a long history but a relatively recent clinical success story in the form of this compound iodide. The mechanism of RNA polymerase inhibition by the active metabolite of this compound provides a solid foundation for the further exploration of this chemical scaffold.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the isonicotinic acid core to improve potency against viral polymerases and broaden the spectrum of activity.

  • Targeting Other Viral Enzymes: Exploring whether derivatives can be designed to inhibit other viral enzymes, such as proteases or helicases.

  • Addressing Drug Resistance: Investigating the potential for viral resistance to this class of compounds and designing second-generation derivatives that can overcome it.

References

The Metabolic Journey of Enisamium In Vivo: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an antiviral agent, has demonstrated efficacy against a range of respiratory viruses. Its therapeutic effect is intrinsically linked to its biotransformation within the body. This technical guide provides a detailed exploration of the in vivo metabolic pathways of this compound, consolidating current knowledge on its metabolites, the analytical methodologies used for their characterization, and the conceptual framework of the experimental protocols employed. The information presented herein is vital for researchers engaged in the ongoing study of this compound's pharmacokinetics, pharmacodynamics, and the development of related antiviral compounds.

Metabolic Pathways of this compound

In vivo studies, primarily from human plasma analysis, have revealed that this compound undergoes extensive metabolism, functioning as a prodrug that is converted into pharmacologically active and inactive metabolites. The metabolic cascade involves both Phase I and Phase II biotransformation reactions.

Phase I Metabolism

Initial metabolism of this compound involves oxidative reactions, leading to the formation of several key metabolites. Analysis of human plasma samples from a Phase I pharmacokinetic study using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) has identified four primary Phase I metabolites[1][2]. These include:

  • Hydroxylated metabolites: VR17-02 and VR17-04

  • Demethylated metabolite: VR18-06

  • Hydroxylated and demethylated metabolite: VR18-05

Among these, the hydroxylated metabolite VR17-04 has been identified as the principal active metabolite. In vitro assays have shown that VR17-04 is a more potent inhibitor of influenza A viral RNA synthesis than the parent compound, this compound[1][2].

The specific cytochrome P450 (CYP) isoenzymes responsible for these hydroxylation and demethylation reactions have not been definitively identified in the available literature.

Phase II Metabolism

Following Phase I oxidation, the metabolites of this compound undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. Detected Phase II metabolites are products of:

  • Glucuronidation

  • Sulfate conjugation

These conjugation reactions typically result in the inactivation of the drug and its metabolites[2]. The specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes involved in the conjugation of this compound metabolites are yet to be fully characterized.

Quantitative Analysis of this compound and its Metabolites

While a Phase I clinical trial (EudraCT no. 2009-015382-32) was conducted to investigate the pharmacokinetics of a single dose of this compound iodide, specific quantitative data on the plasma concentrations of this compound and its metabolites (e.g., Cmax, AUC) are not publicly available[1]. Such data is crucial for a complete understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. The following table structure is provided as a template for the type of quantitative data that would be essential for a comprehensive analysis.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compoundData not availableData not availableData not availableData not available
VR17-04Data not availableData not availableData not availableData not available
VR17-02Data not availableData not availableData not availableData not available
VR18-06Data not availableData not availableData not availableData not available
VR18-05Data not availableData not availableData not availableData not available
Glucuronide ConjugatesData not availableData not availableData not availableData not available
Sulfate ConjugatesData not availableData not availableData not availableData not available

Caption: Illustrative table for pharmacokinetic parameters of this compound and its metabolites.

Experimental Protocols

Detailed experimental protocols for the in vivo metabolism studies of this compound are not extensively detailed in the public domain. However, based on standard practices in drug metabolism research, the following methodologies are conceptually employed.

In Vivo Pharmacokinetic Study Design

A typical Phase I pharmacokinetic study to assess the metabolism of a drug like this compound would involve the following:

  • Subject Recruitment: Enrollment of healthy human volunteers.

  • Dosing: Administration of a single oral dose of this compound iodide.

  • Sample Collection: Serial collection of blood samples at predefined time points post-dosing. Urine samples may also be collected over specified intervals.

  • Sample Processing: Plasma is separated from blood samples and, along with urine, is stored under appropriate conditions (e.g., -80°C) until analysis.

Analytical Methodology: HPLC-MS/MS

The identification and quantification of this compound and its metabolites in biological matrices are performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. A generalized protocol would include:

  • Sample Preparation:

    • Thawing of plasma or urine samples.

    • Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifugation to separate the precipitated proteins.

    • Supernatant transfer and evaporation to dryness.

    • Reconstitution of the residue in a suitable mobile phase.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase column (e.g., C18) is typically used for the separation of small molecule drugs and their metabolites.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, where specific precursor-to-product ion transitions for this compound and each metabolite are monitored.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area ratios of the analytes to their corresponding stable isotope-labeled internal standards against a calibration curve.

In Vitro Enzyme Identification

To identify the specific enzymes responsible for this compound metabolism, in vitro studies are typically conducted:

  • Human Liver Microsomes/Hepatocytes: Incubation of this compound with human liver microsomes or hepatocytes, which contain a full complement of drug-metabolizing enzymes.

  • Recombinant Enzymes: Incubation with specific recombinant human CYP, UGT, and SULT enzymes to pinpoint the contribution of each enzyme to the formation of specific metabolites.

  • Inhibition Studies: Use of selective chemical inhibitors for different CYP, UGT, and SULT enzymes in incubations with human liver microsomes to determine which enzymes' inhibition leads to a reduction in metabolite formation.

Visualizations

Metabolic Pathway of this compound

Enisamium_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound VR17_04 VR17-04 (Hydroxylated) [Active Metabolite] This compound->VR17_04 Oxidation (CYP450s) VR17_02 VR17-02 (Hydroxylated) This compound->VR17_02 Oxidation (CYP450s) VR18_06 VR18-06 (Demethylated) This compound->VR18_06 Oxidation (CYP450s) VR18_05 VR18-05 (Hydroxylated & Demethylated) This compound->VR18_05 Oxidation (CYP450s) Glucuronide_Conjugates Glucuronide Conjugates VR17_04->Glucuronide_Conjugates Glucuronidation (UGTs) Sulfate_Conjugates Sulfate Conjugates VR17_04->Sulfate_Conjugates Sulfation (SULTs) VR17_02->Glucuronide_Conjugates Glucuronidation (UGTs) VR17_02->Sulfate_Conjugates Sulfation (SULTs) VR18_06->Glucuronide_Conjugates Glucuronidation (UGTs) VR18_06->Sulfate_Conjugates Sulfation (SULTs) VR18_05->Glucuronide_Conjugates Glucuronidation (UGTs) VR18_05->Sulfate_Conjugates Sulfation (SULTs)

Caption: Proposed metabolic pathway of this compound in vivo.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow cluster_invivo In Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Dosing Dosing of This compound Sample_Collection Blood/Urine Collection Dosing->Sample_Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Extraction Extraction & Concentration Protein_Precipitation->Extraction HPLC HPLC Separation Extraction->HPLC MSMS Tandem MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: General experimental workflow for this compound metabolite analysis.

Conclusion

This compound is a prodrug that undergoes significant in vivo metabolism to form both active and inactive metabolites. The hydroxylated metabolite, VR17-04, is considered the primary contributor to its antiviral activity. While the qualitative aspects of this compound's metabolic pathways are understood, a comprehensive quantitative understanding is hampered by the lack of publicly available pharmacokinetic data for the parent drug and its metabolites. Further research, including in vitro studies with specific metabolizing enzymes and the publication of detailed clinical pharmacokinetic data, is necessary to fully elucidate the metabolic fate of this compound. This will be instrumental in optimizing its therapeutic use and in the development of next-generation antiviral agents.

References

The Role of Metabolite VR17-04 in the Antiviral Activity of Enisamium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enisamium iodide, an antiviral agent marketed as Amizon®, has demonstrated clinical efficacy against influenza viruses and SARS-CoV-2.[1][2] This technical guide delineates the pivotal role of its hydroxylated metabolite, VR17-04, in mediating this antiviral effect. While this compound itself exhibits weak inhibitory action, its biotransformation to VR17-04 results in a significantly more potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive summary of the quantitative data, detailed experimental methodologies, and a visual representation of the metabolic activation and mechanism of action.

Introduction

This compound is an isonicotinic acid derivative approved for the treatment of influenza and other acute respiratory viral infections in several countries.[1][3] Its mechanism of action is centered on the inhibition of viral RNA polymerase, a crucial enzyme for the replication of RNA viruses.[3][4] Initial in vitro studies revealed that this compound (designated FAV00A) possesses only modest inhibitory activity against influenza virus polymerase (FluPol).[1][5] This observation led to the hypothesis that an active metabolite is responsible for the clinical efficacy observed. Subsequent research identified VR17-04, a hydroxylated metabolite of this compound, as the primary mediator of its antiviral effects.[5][6] This guide will delve into the technical details of VR17-04's role in this compound's activity.

Quantitative Analysis of Inhibitory Activity

The antiviral potency of this compound and its metabolite VR17-04 has been quantified through in vitro assays against the RNA polymerases of both influenza A virus (IAV) and SARS-CoV-2. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, highlighting the superior activity of VR17-04.

CompoundTarget VirusTarget EnzymeIC50Fold Improvement (VR17-04 vs. This compound)
This compound (FAV00A)Influenza A Virus (IAV)Influenza Virus RNA Polymerase (FluPol)46.3 mM55-fold
VR17-04 Influenza A Virus (IAV) Influenza Virus RNA Polymerase (FluPol) 0.84 mM
This compound (FAV00A)SARS-CoV-2SARS-CoV-2 nsp12/7/8 Complex40.7 mM~14-21-fold
VR17-04 SARS-CoV-2 SARS-CoV-2 nsp12/7/8 Complex ~2-3 mM
This compound (FAV00A)SARS-CoV-2SARS-CoV-2 nsp12/7/8 Complex26.3 mM~27-fold
VR17-04 SARS-CoV-2 SARS-CoV-2 nsp12/7/8 Complex 0.98 mM

Data compiled from multiple studies.[1][5][7]

Experimental Protocols

The following sections outline the key experimental methodologies used to elucidate the role of VR17-04 in this compound's antiviral activity.

In Vitro Influenza Virus RNA Polymerase Activity Assay

This assay is designed to measure the inhibitory effect of compounds on the enzymatic activity of the influenza virus RNA polymerase.

Methodology:

  • Expression and Purification of Influenza Virus RNA Polymerase (FluPol):

    • The heterotrimeric FluPol complex (composed of PA, PB1, and PB2 subunits) from the WSN strain of influenza A virus is expressed in HEK 293T cells with a protein A tag on one of the subunits.

    • The complex is purified from cell lysates using IgG sepharose chromatography.

  • In Vitro RNA Synthesis Reaction:

    • A model 14-nucleotide viral RNA (vRNA) template is used to initiate RNA synthesis.

    • The purified FluPol is incubated with the vRNA template in the presence of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP for detection of the synthesized RNA product.

    • Varying concentrations of the test compounds (this compound or VR17-04) or a control inhibitor (e.g., T-705 triphosphate) are added to the reaction mixture.

  • Analysis of RNA Products:

    • The RNA synthesis reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • The radiolabeled RNA products are visualized by autoradiography.

    • The intensity of the bands corresponding to the full-length RNA product is quantified to determine the level of inhibition at each compound concentration.

    • IC50 values are calculated by fitting the dose-response data to a suitable curve.[1]

In Vitro SARS-CoV-2 RNA Polymerase Activity Assay

This assay evaluates the inhibitory potential of compounds against the SARS-CoV-2 RNA-dependent RNA polymerase complex.

Methodology:

  • Expression and Purification of SARS-CoV-2 nsp7, nsp8, and nsp12:

    • The individual non-structural proteins nsp7, nsp8 (cofactors), and nsp12 (the catalytic subunit) of SARS-CoV-2 are expressed and purified.

  • Assembly of the nsp7/8/12 Complex:

    • The purified nsp7, nsp8, and nsp12 proteins are mixed in a 2:2:1 molar ratio to assemble the active polymerase complex.

  • In Vitro RNA Synthesis Reaction:

    • A 40-nucleotide RNA template and a radiolabeled 20-nucleotide RNA primer are used to initiate RNA synthesis.

    • The assembled nsp7/8/12 complex is incubated with the template-primer duplex in the presence of rNTPs.

    • Different concentrations of this compound, VR17-04, or control compounds (e.g., remdesivir (B604916) triphosphate) are included in the reactions.

  • Analysis of RNA Elongation Products:

    • The reaction is incubated to allow for primer extension.

    • The RNA products are resolved by PAGE and visualized by autoradiography.

    • The amount of elongated RNA is quantified to assess the inhibitory effect of the compounds.

    • IC50 values are determined from the dose-response curves.[1][7]

Cell-Based Antiviral Assays

Cell-based assays are crucial for determining the antiviral activity of a compound in a more biologically relevant context.

Methodology:

  • Cell Culture and Infection:

    • Human cell lines susceptible to the virus of interest (e.g., A549 or Caco-2 cells for influenza and SARS-CoV-2, respectively) are cultured.

    • The cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours) to allow for metabolic conversion.

    • The treated cells are then infected with the virus.

  • Assessment of Antiviral Activity:

    • Inhibition of Viral Protein Expression: Viral protein levels (e.g., SARS-CoV-2 Nucleocapsid protein) are measured by methods such as Western blotting or immunofluorescence.

    • Inhibition of Cytopathic Effect (CPE): The ability of the compound to protect cells from virus-induced death is assessed visually or using viability assays.

    • Quantification of Viral RNA: The levels of viral RNA are measured using reverse transcription-quantitative PCR (RT-qPCR).

  • Analysis of Cellular Extracts:

    • To confirm the role of metabolites, extracts from this compound-treated cells are prepared.

    • The inhibitory activity of these extracts on the viral RNA polymerase is then tested in the in vitro assays described above. A strong, concentration-dependent inhibition from the extracts of treated cells, but not from the parent compound alone, supports the hypothesis of a more potent metabolite.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the metabolic activation of this compound and its subsequent inhibition of viral RNA synthesis.

Metabolic_Activation This compound This compound (FAV00A) (Weak Inhibitor) Metabolism Cellular Metabolism (Hydroxylation) This compound->Metabolism Biotransformation VR17_04 VR17-04 (Potent Inhibitor) Metabolism->VR17_04

Caption: Metabolic activation of this compound to its active form, VR17-04.

Mechanism_of_Action cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Genome RNA_Polymerase Viral RNA Polymerase (e.g., FluPol, nsp12) Viral_RNA->RNA_Polymerase Template Nascent_RNA New Viral RNA RNA_Polymerase->Nascent_RNA Synthesis VR17_04 VR17-04 Inhibition Inhibition VR17_04->Inhibition Inhibition->RNA_Polymerase

Caption: VR17-04 inhibits viral RNA synthesis by targeting the viral RNA polymerase.

Conclusion

The antiviral efficacy of this compound is predominantly attributable to its active metabolite, VR17-04.[5] In its parent form, this compound is a weak inhibitor of viral RNA polymerases.[1] However, following cellular metabolism through hydroxylation, it is converted into VR17-04, which demonstrates significantly enhanced inhibitory potency against both influenza and SARS-CoV-2 RNA polymerases.[1][5][7] This understanding of this compound as a prodrug and VR17-04 as the active antiviral agent is critical for the continued development and optimization of this class of therapeutics. Future research may focus on the direct delivery or targeted generation of VR17-04 to further improve therapeutic outcomes.

References

Physicochemical Properties of Enisamium Crystalline Solid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridin-1-ium iodide, is an antiviral agent with demonstrated efficacy against various respiratory viruses.[1][2][3] As a crystalline solid, its physicochemical properties are critical determinants of its biopharmaceutical performance, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound iodide in its crystalline form, intended to support research, development, and formulation activities.

Molecular and Crystal Structure

This compound iodide is a salt consisting of a 4-(benzylcarbamoyl)-1-methylpyridin-1-ium cation and an iodide anion.[4] Its solid-state architecture has been elucidated by single-crystal X-ray diffraction, revealing a well-defined crystalline lattice.[5][6][7]

A polymorphism screening of this compound iodide, which varied crystallization solvents and conditions, did not reveal any other polymorphs, suggesting that the reported crystal structure represents a stable solid form under the tested conditions.[5][6][7]

Table 1: Crystallographic Data for this compound Iodide [5]

ParameterValue
Chemical FormulaC₁₄H₁₅IN₂O
Molecular Weight354.19 g/mol [1]
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)9.2867
b (Å)10.8741
c (Å)14.3038
α (°)90
β (°)90
γ (°)90

Solubility and Biopharmaceutics Classification System (BCS)

The solubility of a drug substance is a key factor influencing its oral absorption. This compound iodide has been characterized as a highly soluble compound.[8][9] Its solubility is pH-dependent, a crucial consideration for its behavior in the gastrointestinal tract.

Based on its high solubility and low permeability, this compound iodide is classified as a Biopharmaceutics Classification System (BCS) Class III substance.[8][9][10]

Table 2: Aqueous Solubility of this compound Iodide [8]

Temperature (°C)pHSolubility (mg/mL)
251.2 - 7.5~60
371.2 - 7.5130 - 150

Table 3: Permeability of this compound Iodide [8]

SystemConcentration (µM)Apparent Permeability (Papp) (cm/s)
Caco-2 cells10 - 1000.2 x 10⁻⁶ - 0.3 x 10⁻⁶

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) are essential for characterizing the solid-state properties of a crystalline drug, including its melting point and potential polymorphic transitions. While a specific DSC thermogram for this compound iodide is not publicly available, a melting point of 464 K (191 °C) has been reported.[11]

Experimental Protocols

Single-Crystal X-ray Diffraction

The crystal structure of this compound iodide was determined by single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Single crystals of this compound iodide were grown by slow evaporation from a suitable solvent.[5][6]

  • Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F².[5][6]

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the characterization of crystalline solids, providing a unique "fingerprint" of the crystal lattice.

General Methodology:

  • Sample Preparation: A small amount of the this compound iodide crystalline powder is gently packed into a sample holder.

  • Instrument Setup: The analysis is performed using a powder diffractometer equipped with a specific X-ray source (e.g., Cu Kα).

  • Data Acquisition: The sample is scanned over a defined 2θ range (e.g., 5° to 40°) at a specified scan rate.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic diffraction peaks of the crystalline phase.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions.

General Methodology:

  • Sample Preparation: A few milligrams of the this compound iodide crystalline powder are accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas like nitrogen.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the melting point (onset and peak) and enthalpy of fusion.

Solubility Determination

The equilibrium solubility of this compound iodide was determined using the shake-flask method.[8]

Methodology:

  • Sample Preparation: An excess amount of this compound iodide was added to buffer solutions of different pH values (1.2, 4.5, 6.8, and 7.5).[8]

  • Equilibration: The suspensions were shaken in a temperature-controlled incubator at 25 °C and 37 °C until equilibrium was reached.[8]

  • Sample Analysis: Aliquots were withdrawn, filtered, and the concentration of dissolved this compound iodide was determined by a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[8]

Permeability Assay (Caco-2 Cells)

The intestinal permeability of this compound iodide was assessed using the Caco-2 cell monolayer model.[8]

Methodology:

  • Cell Culture: Caco-2 cells were seeded on permeable supports and cultured for a period (e.g., 21 days) to allow for differentiation and formation of a confluent monolayer.[12][13][14]

  • Transport Experiment: The Caco-2 monolayers were washed, and a solution of this compound iodide at different concentrations was added to the apical (donor) side. The appearance of the compound in the basolateral (receiver) side was monitored over time.[8]

  • Sample Analysis: Samples were collected from the receiver compartment at various time points and the concentration of this compound iodide was quantified by LC-MS/MS.[8]

  • Calculation of Apparent Permeability (Papp): The Papp value was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

Visualizations

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_techniques1 Techniques Synthesis Synthesis of This compound Iodide Purification Purification Synthesis->Purification Structure Structural Characterization Purification->Structure SolidState Solid-State Characterization Purification->SolidState Biopharm Biopharmaceutical Characterization Purification->Biopharm SCXRD Single-Crystal XRD Structure->SCXRD PXRD Powder XRD SolidState->PXRD DSC DSC SolidState->DSC Solubility Solubility Assay Biopharm->Solubility Permeability Permeability Assay (Caco-2) Biopharm->Permeability

Workflow for Physicochemical Characterization.

Mechanism_of_Action This compound This compound Iodide (Pro-drug) Metabolism Metabolism (Hydroxylation) This compound->Metabolism ActiveMetabolite Active Metabolite (VR17-04) Metabolism->ActiveMetabolite Inhibition Inhibition ActiveMetabolite->Inhibition ViralRNAP Viral RNA Polymerase Replication Viral RNA Replication ViralRNAP->Replication

Mechanism of Action of this compound Iodide.

Conclusion

This technical guide summarizes the key physicochemical properties of crystalline this compound iodide. Its high solubility and well-defined crystal structure are advantageous for formulation development. However, its low permeability (BCS Class III) suggests that strategies to enhance absorption may be beneficial. The provided experimental protocols offer a foundation for further characterization and quality control of this antiviral compound. The understanding of these properties is paramount for the successful development of safe and effective drug products containing this compound iodide.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Antiviral Assay of Enisamium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium (marketed as Amizon®) is an antiviral compound that has demonstrated activity against a range of respiratory viruses, most notably influenza A and B viruses and SARS-CoV-2.[1][2][3][4] Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription.[5][6] In-vitro studies have shown that this compound is metabolized to a more potent hydroxylated metabolite, VR17-04, which exhibits stronger inhibition of the viral RNA polymerase.[1][2] This document provides detailed protocols for conducting in-vitro antiviral assays to evaluate the efficacy of this compound and its metabolites.

Mechanism of Action

This compound and its active metabolite, VR17-04, directly target the RNA polymerase of influenza viruses and SARS-CoV-2.[1][4] By inhibiting this enzyme, the drug disrupts the synthesis of viral RNA, thereby preventing viral replication.[5][6] The metabolite VR17-04 has been shown to be a more potent inhibitor of influenza A virus RNA synthesis than the parent compound.[2] Molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain by the SARS-CoV-2 RNA polymerase.[4]

Mechanism of Action of this compound cluster_host_cell Infected Host Cell This compound This compound Metabolite VR17-04 (Hydroxylated Metabolite) This compound->Metabolite Metabolism Inhibition Metabolite->Inhibition Virus Influenza Virus / SARS-CoV-2 ViralEntry Viral Entry & Uncoating Virus->ViralEntry HostCell Host Cell Viral_RNA_Polymerase Viral RNA Polymerase (RdRp) ViralEntry->Viral_RNA_Polymerase Viral_RNA_Synthesis Viral RNA Synthesis (Replication & Transcription) Viral_RNA_Polymerase->Viral_RNA_Synthesis Progeny_Virions Assembly & Release of New Progeny Virions Viral_RNA_Synthesis->Progeny_Virions Inhibition->Viral_RNA_Polymerase Inhibition

Caption: Mechanism of action of this compound and its metabolite VR17-04.

Data Presentation: In-Vitro Antiviral Activity and Cytotoxicity of this compound

The following tables summarize the quantitative data for the antiviral activity (EC90 and IC50) and cytotoxicity (CC50) of this compound against various influenza virus strains and in different cell lines.

Table 1: Antiviral Activity of this compound Against Influenza Viruses in dNHBE Cells

Virus StrainEC90 (µM)
A/Brisbane/59/2007 (H1N1)157-439
A/Tennessee/1-560/2009 (H1N1)157-439
A/Perth/16/2009 (H3N2)157-439
A/Vietnam/1203/2004 (H5N1)157-439
A/Anhui/1/2013 (H7N9)157-439
Influenza B virusSlightly more inhibited than influenza A

Data represents the 90% effective concentration range from virus yield reduction assays in differentiated normal human bronchial epithelial (dNHBE) cells.[3]

Table 2: IC50 and CC50 Values of this compound in Different Cell Lines

Cell LineVirusIC50 (µM)CC50 (mM)Selectivity Index (SI = CC50/IC50)
A549Influenza A/WSN/1933 (H1N1)322>10>31
Caco-2Influenza A/WSN/1933 (H1N1)>1000>10-
Caco-2SARS-CoV-2~1200Not specifiedNot specified
NHBEHCoV-NL63~60 µg/mLNot specifiedNot specified
dNHBEInfluenza A and B virusesNot specified~1023-64

IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values were determined in various cell lines.[2][4][7]

Table 3: In-Vitro Inhibition of Viral RNA Polymerase

CompoundTarget PolymeraseIC50
This compound (FAV00A)Influenza A Virus (FluPol)46.3 mM
This compound (FAV00A)SARS-CoV-2 (nsp7/8/12)40.7 mM
VR17-04Influenza A Virus (FluPol)0.84 mM
VR17-04SARS-CoV-2 (nsp7/8/12)2-3 mM

IC50 values for the inhibition of influenza and SARS-CoV-2 RNA polymerase activity in cell-free assays.[1]

Experimental Protocols

Detailed methodologies for key in-vitro antiviral assays are provided below.

Virus Yield Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the production of infectious virus particles.[8][9] It is particularly useful for viruses that do not produce a significant cytopathic effect (CPE) in certain cell types, such as influenza virus in dNHBE cells.[3]

Virus Yield Reduction Assay Workflow Start Start Cell_Culture 1. Plate susceptible cells (e.g., dNHBE, A549) Start->Cell_Culture Drug_Treatment 2. Treat cells with serial dilutions of this compound Cell_Culture->Drug_Treatment Virus_Infection 3. Infect cells with virus (e.g., Influenza, SARS-CoV-2) at a defined MOI Drug_Treatment->Virus_Infection Incubation 4. Incubate for a full viral replication cycle (e.g., 24-48 hours) Virus_Infection->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection Virus_Titration 6. Determine viral titer in supernatant using TCID50 or Plaque Assay Supernatant_Collection->Virus_Titration Data_Analysis 7. Calculate the reduction in viral yield compared to untreated controls Virus_Titration->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Virus Yield Reduction Assay.

Materials:

  • Susceptible host cells (e.g., differentiated Normal Human Bronchial Epithelial (dNHBE) cells, A549 cells, Caco-2 cells)[2][3][4]

  • Virus stock (e.g., Influenza A or B virus, SARS-CoV-2)

  • This compound

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • Standard laboratory equipment for cell culture and virology

Procedure:

  • Cell Seeding: Seed the susceptible cells into multi-well plates and culture until they form a confluent monolayer. For dNHBE cells, follow the supplier's instructions for culture and differentiation.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Infection and Treatment:

    • Pre-treat the cell monolayers with the different concentrations of this compound for a specified period (e.g., 1-2 hours) before infection.[10]

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • After a virus adsorption period (e.g., 1 hour), remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for a full replication cycle of the virus (typically 24-48 hours).[3]

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virions.

  • Titration: Determine the viral titer in the collected supernatants using a standard titration method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.[11]

  • Data Analysis: Calculate the percent reduction in virus yield for each this compound concentration compared to the untreated virus control. The EC50 or EC90 value (the concentration that inhibits virus yield by 50% or 90%, respectively) can be determined using regression analysis.

Plaque Reduction Assay

This assay is a standard method to determine the titer of infectious virus and to assess the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[12][13]

Materials:

  • Host cells that form plaques upon viral infection (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)[12]

  • Virus stock

  • This compound

  • Cell culture medium

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel)[12]

  • Crystal violet or other suitable stain

Procedure:

  • Cell Seeding: Plate MDCK cells in multi-well plates and grow to confluency.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound and the virus in serum-free medium.

  • Infection: Aspirate the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units (PFU) per well).

  • Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[12]

  • Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.[12]

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.[14] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the untreated virus control. The IC50 value can be determined by regression analysis.

RT-qPCR for Viral Load Determination

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method to quantify viral RNA, providing a measure of viral replication.[9][15][16]

RT-qPCR for Viral Load Workflow Start Start Infection_Treatment 1. Infect and treat cells as in Yield Reduction Assay Start->Infection_Treatment RNA_Extraction 2. At desired time points, lyse cells and extract total RNA Infection_Treatment->RNA_Extraction RT_Step 3. Reverse Transcription: Synthesize cDNA from viral RNA RNA_Extraction->RT_Step qPCR_Step 4. Quantitative PCR: Amplify viral cDNA with specific primers and probes RT_Step->qPCR_Step Data_Acquisition 5. Monitor fluorescence in real-time to generate amplification curves qPCR_Step->Data_Acquisition Data_Analysis 6. Quantify viral RNA levels relative to a standard curve or a housekeeping gene Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for RT-qPCR based viral load determination.

Materials:

  • Infected and treated cell samples

  • RNA extraction kit

  • Reverse transcriptase and reaction components

  • qPCR master mix (e.g., SYBR Green or probe-based)[3][17]

  • Virus-specific primers and probes

  • Real-time PCR instrument

Procedure:

  • Sample Preparation: Following the infection and treatment protocol as described in the Virus Yield Reduction Assay, harvest cells or supernatant at various time points post-infection.

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the cDNA template, qPCR master mix, and primers/probes specific for a viral gene (e.g., influenza matrix gene, SARS-CoV-2 N gene).[3][4]

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3][16]

  • Data Analysis:

    • Generate a standard curve using known quantities of a plasmid containing the target viral sequence to determine the absolute copy number of viral RNA.

    • Alternatively, use the ΔΔCt method to determine the relative quantification of viral RNA, normalized to an internal control housekeeping gene (e.g., GAPDH, β-actin).[3]

    • Calculate the fold change in viral RNA levels in this compound-treated samples compared to untreated controls.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[18] The 50% cytotoxic concentration (CC50) should be determined in parallel with the antiviral assays using uninfected cells.

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound, identical to those used in the antiviral assays.

  • Incubate for the same duration as the antiviral assays.

  • Assess cell viability using a standard method, such as the neutral red uptake assay or an MTT/XTT assay.[19]

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Selectivity Index

The selectivity index (SI) is a measure of the therapeutic window of an antiviral compound and is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50 or IC50).[18] A higher SI value indicates a more favorable safety profile.

References

Application Notes and Protocols: Utilizing Enisamium in Differentiated Normal Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide (marketed as Amizon®) is an antiviral compound that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses.[1][2][3] Its mechanism of action in differentiated normal human bronchial epithelial (NHBE) cells, a physiologically relevant in vitro model for studying respiratory infections, involves the inhibition of viral RNA synthesis.[3][4] this compound is a pro-drug that is metabolized within the host cell to its active form, VR17-04, a more potent inhibitor of the viral RNA polymerase.[5][6] These application notes provide detailed protocols for utilizing this compound in differentiated NHBE cells to evaluate its antiviral properties.

Data Presentation

Antiviral Activity and Cytotoxicity of this compound in dNHBE Cells

The antiviral efficacy of this compound has been evaluated against various influenza virus strains in differentiated NHBE (dNHBE) cells. The 90% effective concentration (EC90) and the 50% cytotoxic concentration (CC50) are summarized below.

Influenza Virus StrainEC90 (µM)50% Cytotoxic Concentration (CC50) (µM)Selectivity Index (SI = CC50/EC90)
Influenza A
A/Brisbane/59/2007 (H1N1)439~10,00023
A/Tennessee/1-560/2009 (H1N1)pdm09292~10,00034
A/Perth/16/2009 (H3N2)331~10,00030
A/Georgia/20/2006 (H1N1) H275YNot specified~10,000Not specified
A/Vietnam/1203/2004 (H5N1)400~10,00025
A/Anhui/1/2013 (H7N9)410~10,00024
Influenza B
B/Texas/06/2011157~10,00064

Data compiled from a study by Boltz et al.[2]

Intracellular Concentration and Permeability of this compound in dNHBE Cells

The intracellular uptake of this compound is concentration-dependent. The following table summarizes the intracellular concentrations of this compound in dNHBE cells after 24 hours of exposure.

Extracellular this compound Concentration (µM)Intracellular this compound Concentration (ng/10^6 cells)Permeability (%)
1036.8Not specified
50213Not specified
100410Not specified
5001727Not specified
100030091.9

Data compiled from a study by Boltz et al.[2]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The primary mechanism of this compound's antiviral activity is the inhibition of viral RNA synthesis. This is achieved through its conversion to the active metabolite VR17-04, which directly targets the viral RNA polymerase.

cluster_cell NHBE Cell Enisamium_in This compound (Extracellular) Enisamium_intra This compound (Intracellular) Enisamium_in->Enisamium_intra Uptake Metabolism Metabolism Enisamium_intra->Metabolism VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 VR17_04->Inhibition Viral_RNA_Polymerase Viral RNA Polymerase Viral_RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA_Synthesis Inhibition->Viral_RNA_Polymerase

Caption: Mechanism of this compound in NHBE cells.

Experimental Workflow for Antiviral Activity Assessment

This workflow outlines the key steps in determining the antiviral efficacy of this compound in dNHBE cells.

Start Start Culture_NHBE Culture and Differentiate NHBE Cells (ALI) Start->Culture_NHBE Infection Infect with Influenza Virus Culture_NHBE->Infection Treatment Treat with this compound (Basolateral) Infection->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest Apical Wash and Cell Lysate Incubation->Harvest Quantify_Virus Quantify Viral Titer (TCID50 Assay) Harvest->Quantify_Virus Quantify_RNA Quantify Viral RNA (qRT-PCR) Harvest->Quantify_RNA End End Quantify_Virus->End Quantify_RNA->End

Caption: Antiviral assay workflow.

Experimental Protocols

Culture and Differentiation of Normal Human Bronchial Epithelial (NHBE) Cells

This protocol describes the expansion of primary NHBE cells and their differentiation at the air-liquid interface (ALI).

Materials:

  • Cryopreserved primary NHBE cells

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • ALI culture medium

  • Collagen-coated flasks and transwell inserts

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Thaw cryopreserved NHBE cells rapidly in a 37°C water bath.

  • Seed the cells into a collagen-coated T-75 flask containing pre-warmed BEGM.

  • Incubate at 37°C in a 5% CO2 incubator, changing the medium every 48 hours until the cells reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Seed the detached cells onto collagen-coated transwell inserts in a 12-well plate at a high density.

  • Culture the cells submerged in BEGM in both the apical and basolateral compartments until a confluent monolayer is formed.

  • To initiate differentiation, remove the medium from the apical compartment and replace the basolateral medium with ALI culture medium. This establishes the air-liquid interface.

  • Maintain the culture for at least 3-4 weeks, changing the basolateral medium every 48 hours. The apical surface should be rinsed gently with PBS weekly to remove accumulated mucus.

  • Fully differentiated cultures will exhibit a pseudostratified morphology with ciliated and mucus-producing cells.

Antiviral Assay (Virus Yield Reduction Assay)

This protocol is for assessing the antiviral activity of this compound against influenza virus in dNHBE cells.

Materials:

  • Differentiated NHBE cell cultures in transwell inserts

  • Influenza virus stock of known titer

  • This compound iodide solution

  • Infection medium (serum-free BEGM)

  • PBS

Procedure:

  • One hour prior to infection, add this compound at various concentrations to the basolateral medium of the dNHBE cultures.

  • Wash the apical surface of the dNHBE cultures with PBS to remove mucus.

  • Infect the cells by adding influenza virus (e.g., at a multiplicity of infection (MOI) of 0.01) to the apical compartment in a small volume of infection medium.

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the viral inoculum from the apical side and wash the surface with PBS.

  • Incubate the cultures for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • At the end of the incubation period, collect the apical wash by adding a small volume of infection medium to the apical surface, incubating for 10 minutes, and then collecting the fluid.

  • Determine the viral titer in the apical wash using a 50% tissue culture infective dose (TCID50) assay on MDCK cells.

  • The EC90 is calculated as the concentration of this compound that reduces the viral titer by 90% (1 log10) compared to the untreated virus control.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to dNHBE cells.

Materials:

  • Differentiated NHBE cell cultures in transwell inserts

  • This compound iodide solution

  • Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue)

  • Basal medium

Procedure:

  • Add serial dilutions of this compound to the basolateral medium of the dNHBE cultures. Include a vehicle control (medium only).

  • Incubate the cultures for the same duration as the antiviral assay (e.g., 48 hours).

  • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent to the basolateral medium and measuring the absorbance or fluorescence.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.

Time-of-Addition Experiment

This experiment helps to determine the stage of the viral life cycle that is inhibited by this compound.

Materials:

  • Differentiated NHBE cell cultures in transwell inserts

  • Influenza virus stock

  • This compound iodide solution

  • Infection medium

Procedure:

  • Design a series of experimental conditions where this compound (at a fixed, effective concentration) is added at different time points relative to virus infection:

    • Pre-infection (-2 to 0 hours)

    • During infection (0 to 1 hour)

    • Post-infection (e.g., 2, 4, 6, 8 hours post-infection)

  • For each condition, infect the dNHBE cells apically with influenza virus as described in the antiviral assay protocol.

  • Add this compound to the basolateral medium at the designated time points.

  • Incubate all cultures for a total of 24 hours post-infection.

  • Harvest the apical wash and determine the viral titer using a TCID50 assay.

  • Compare the reduction in viral titers across the different treatment times to identify the critical window of this compound's antiviral activity. Previous studies have shown that this compound is most effective when added early in the viral life cycle.[2]

Viral RNA Synthesis Inhibition Assay

This assay directly measures the effect of this compound on the synthesis of viral RNA.

Materials:

  • dNHBE cells infected with influenza virus and treated with this compound (from the antiviral assay)

  • RNA extraction kit

  • qRT-PCR reagents (primers and probe specific for a viral gene, e.g., M gene)

  • Housekeeping gene primers and probe for normalization (e.g., GAPDH, β-actin)

Procedure:

  • At the desired time point post-infection (e.g., 8 or 24 hours), lyse the dNHBE cells from the transwell inserts.

  • Extract total RNA from the cell lysates using a commercial RNA extraction kit.

  • Perform a one-step or two-step qRT-PCR to quantify the levels of a specific viral RNA transcript.

  • Normalize the viral RNA levels to the expression of a housekeeping gene.

  • Compare the levels of viral RNA in this compound-treated cells to untreated infected cells to determine the extent of inhibition of viral RNA synthesis.

References

Application of Enisamium in Influenza Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium (iodide salt: Amizon®, laboratory code: FAV00A) is an antiviral compound licensed in several countries for the treatment of influenza and other acute respiratory viral infections.[1][2][3][4] It functions as a prodrug, with its active metabolite, VR17-04, potently inhibiting the influenza virus RNA polymerase, a key enzyme in viral replication.[5][6] This document provides a summary of the application of this compound in animal models of influenza, including available efficacy data and detailed experimental protocols to guide further preclinical research.

Mechanism of Action

This compound exerts its antiviral activity through its hydroxylated metabolite, VR17-04. This active metabolite directly targets and inhibits the RNA polymerase of both influenza A and B viruses.[5][6] By blocking the function of this essential viral enzyme, VR17-04 prevents the synthesis of viral RNA, thereby halting viral replication within the host cell.[5][7] This mechanism is distinct from that of neuraminidase inhibitors, suggesting a potential for use against strains resistant to other antiviral classes.

Signaling Pathway of this compound's Antiviral Action

Enisamium_Mechanism cluster_host_cell Host Cell cluster_virus Influenza Virus Replication Cycle This compound This compound (Prodrug) Metabolism Host Cellular Metabolism This compound->Metabolism Uptake & Conversion VR1704 VR17-04 (Active Metabolite) Metabolism->VR1704 Viral_RNA_Polymerase Viral RNA Polymerase (PB1, PB2, PA) VR1704->Viral_RNA_Polymerase Inhibition vRNA_Replication Viral RNA Replication & Transcription Viral_RNA_Polymerase->vRNA_Replication New_Virions Progeny Virions vRNA_Replication->New_Virions Ferret_Workflow Start Day -1: Acclimatization Infection Day 0: Intranasal Infection (10^5 TCID50 Influenza Virus) Start->Infection Treatment_Start Day 1: Initiate Treatment (this compound 200 mg/kg or Vehicle) Infection->Treatment_Start Monitoring Days 1-7: Daily Monitoring (Weight, Temperature, Clinical Signs) Treatment_Start->Monitoring Sampling Days 1, 3, 5, 7: Nasal Wash Collection Treatment_Start->Sampling Endpoint Day 7: Study Endpoint Monitoring->Endpoint Analysis Viral Titer Quantification (TCID50 or Plaque Assay) Sampling->Analysis Sampling->Endpoint Logical_Relationship Treatment This compound Treatment Inhibition Inhibition of Viral RNA Polymerase Treatment->Inhibition Reduced_Replication Reduced Viral Replication Inhibition->Reduced_Replication Reduced_Titer Decreased Viral Titer (Lungs, Nasal Wash) Reduced_Replication->Reduced_Titer Reduced_Inflammation Reduced Pro-inflammatory Cytokine Production Reduced_Replication->Reduced_Inflammation Improved_Outcome Improved Clinical Outcome Reduced_Titer->Improved_Outcome Reduced_Inflammation->Improved_Outcome Survival Increased Survival Rate Improved_Outcome->Survival Weight_Loss Reduced Body Weight Loss Improved_Outcome->Weight_Loss

References

Application Notes and Protocols for a Phase III Clinical Trial of Enisamium in Outpatients with Mild-to-Moderate COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Introduction and Rationale

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, continues to present a significant global health challenge. While vaccines have been instrumental in reducing the severity of the disease, effective and accessible antiviral treatments remain a critical component of a comprehensive pandemic response, particularly for individuals at risk of progressing to severe illness.

Enisamium iodide (brand name Amizon®) is an oral antiviral agent that has demonstrated in-vitro activity against a broad spectrum of RNA viruses, including influenza viruses and SARS-CoV-2.[1] The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. This compound is metabolized to an active hydroxylated metabolite, VR17-04, which shows potent inhibition of the SARS-CoV-2 RdRp.[[“]][3]

A previous Phase III clinical trial in hospitalized patients with moderate COVID-19 requiring supplemental oxygen suggested that this compound treatment may shorten the time to clinical improvement.[3][4][5] This protocol outlines a Phase III, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in non-hospitalized patients with mild-to-moderate COVID-19. The oral administration of this compound makes it a potentially valuable treatment option for the outpatient setting, which could reduce the burden on healthcare systems.[1][[“]]

Study Objectives

Primary Objective
  • To evaluate the efficacy of this compound compared to placebo in reducing the time to sustained clinical recovery in outpatients with mild-to-moderate COVID-19.

Secondary Objectives
  • To assess the effect of this compound on viral load dynamics in nasopharyngeal swabs.

  • To evaluate the impact of this compound on the duration and severity of COVID-19 symptoms.

  • To determine the proportion of participants who require hospitalization or die due to COVID-19.

  • To assess the safety and tolerability of this compound in the outpatient setting.

Exploratory Objectives
  • To explore the effect of this compound on inflammatory cytokine profiles.

  • To assess the development of viral resistance to this compound.

  • To evaluate patient-reported outcomes related to quality of life and return to daily activities.[[“]][4][6][7][8]

Study Design

This is a Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo for 7 days, in addition to standard supportive care.

Study_Design cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (7 Days) cluster_followup Follow-up Phase Screening Screening and Informed Consent Randomization Randomization (1:1) Screening->Randomization This compound This compound + Standard Care Randomization->this compound Placebo Placebo + Standard Care Randomization->Placebo FollowUp Follow-up (Day 14 and Day 28) This compound->FollowUp Placebo->FollowUp

Figure 1: Clinical Trial Workflow.

Participant Selection

Inclusion Criteria
  • Male or female, 18 years of age or older.

  • Laboratory-confirmed SARS-CoV-2 infection (e.g., by RT-qPCR) within 72 hours prior to randomization.

  • Onset of COVID-19 symptoms within 5 days prior to randomization.

  • Mild-to-moderate COVID-19, defined as not requiring hospitalization and having a score of 3 or less on the WHO Clinical Progression Scale.[6][9]

  • Willing and able to provide informed consent and to comply with all study procedures.

Exclusion Criteria
  • Hospitalized for COVID-19.

  • Requiring supplemental oxygen therapy.

  • Known hypersensitivity to this compound iodide or any of its components.[7][10]

  • History of significant liver or kidney disease.[7]

  • Pregnancy or breastfeeding.[10]

  • Concurrent use of other investigational agents for COVID-19.

  • Treatment with other antiviral medications for COVID-19.

  • Inability to take oral medication.

Investigational Product and Dosing

  • Investigational Product: this compound iodide 500 mg tablets.

  • Dosage: One 500 mg tablet taken orally four times daily for 7 days.

  • Control: Matching placebo tablets identical in appearance, taste, and smell to the this compound tablets.

Study Assessments and Procedures

AssessmentScreening (Day 0)Baseline (Day 1)Day 3Day 5Day 7Day 14Day 28
Informed Consent X
Demographics & Medical History X
Physical Examination XXXX
Vital Signs XXXXXXX
WHO Clinical Progression Scale XXXXXXX
Nasopharyngeal Swab (Viral Load) XXXXX
Blood Sample (Cytokines, Safety Labs) XXX
Patient-Reported Outcomes (PRO) Diary XXXXXX
Adverse Event Monitoring XXXXXX

Table 1: Schedule of Assessments

Efficacy and Safety Endpoints

Primary Efficacy Endpoint
  • Time to sustained clinical recovery, defined as the first day on which a participant achieves a score of 1 ("asymptomatic") or 2 ("ambulatory with mild symptoms") on the WHO Clinical Progression Scale for at least 48 consecutive hours.[6][9]

Secondary Efficacy Endpoints
  • Change from baseline in SARS-CoV-2 viral load in nasopharyngeal swabs at Day 3, 5, and 7.

  • Time to resolution of individual COVID-19 symptoms as recorded in the patient diary.

  • Proportion of participants hospitalized or who have died due to COVID-19 by Day 28.

Safety Endpoints
  • Incidence and severity of treatment-emergent adverse events (TEAEs).

  • Clinically significant changes in laboratory parameters (hematology, chemistry, and urinalysis).

  • Discontinuation of study drug due to adverse events.

Experimental Protocols

SARS-CoV-2 Viral Load Quantification by RT-qPCR
  • Sample Collection: Nasopharyngeal swabs will be collected by trained personnel and placed in viral transport medium.

  • RNA Extraction: Viral RNA will be extracted from the samples using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: A one-step reverse transcription quantitative polymerase chain reaction (RT-qPCR) assay will be performed using a validated primer and probe set targeting a conserved region of the SARS-CoV-2 genome (e.g., the N gene).[4][11][12] A standard curve will be generated using a quantified viral RNA standard to determine the viral load in copies/mL. An internal control (e.g., human RNase P) will be included to assess sample quality and extraction efficiency.[4]

  • Data Analysis: Viral load will be reported as log10 copies/mL.

Cytokine Profiling by Multiplex Immunoassay
  • Sample Collection: Whole blood will be collected in serum separator tubes.

  • Serum Separation: Samples will be centrifuged to separate serum, which will then be aliquoted and stored at -80°C until analysis.

  • Multiplex Immunoassay: A panel of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, IL-10, TNF-α, IFN-γ) will be quantified using a commercially available multiplex bead-based immunoassay (e.g., Luminex or similar platform) according to the manufacturer's protocol.[5][13]

  • Data Analysis: Cytokine concentrations will be reported in pg/mL.

Statistical Analysis

Sample Size Calculation

Assuming a median time to sustained clinical recovery of 10 days in the placebo group, a sample size of 400 participants (200 per group) will provide approximately 90% power to detect a 2-day reduction in the median time to recovery in the this compound group, with a two-sided alpha level of 0.05.

Efficacy Analysis

The primary efficacy endpoint will be analyzed using a log-rank test to compare the time to sustained clinical recovery between the two treatment groups. A Kaplan-Meier curve will be generated for each group. Secondary continuous endpoints will be analyzed using an analysis of covariance (ANCOVA) model, with baseline values as a covariate. Secondary categorical endpoints will be analyzed using the Chi-square or Fisher's exact test.

Safety Analysis

Safety data will be summarized descriptively. The incidence of TEAEs will be tabulated by system organ class and preferred term. Laboratory data will be summarized by treatment group at each visit.

Visualizations

Signaling_Pathway cluster_virus SARS-CoV-2 cluster_drug This compound Action Virus Viral Entry Replication Viral RNA Replication Virus->Replication Assembly Virion Assembly & Release Replication->Assembly This compound This compound Metabolite VR17-04 (Active Metabolite) This compound->Metabolite RdRp RNA-dependent RNA Polymerase (RdRp) Metabolite->RdRp Inhibits RdRp->Replication

Figure 2: Hypothesized Mechanism of Action of this compound.

Safety Monitoring and Reporting

An independent Data and Safety Monitoring Board (DSMB) will be established to periodically review the safety and efficacy data. All serious adverse events (SAEs) must be reported to the study sponsor and the relevant regulatory authorities within 24 hours of the investigator becoming aware of the event.

References

Application Note: Quantitative Analysis of Enisamium and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in the pharmacokinetic and metabolic studies of Enisamium.

Abstract: This application note details a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of the antiviral drug this compound and its primary metabolites in human plasma. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric conditions. This method is crucial for understanding the metabolic profile and pharmacokinetics of this compound, a compound whose efficacy is linked to its active metabolites.[1][2][3]

Introduction

This compound iodide is an antiviral compound used for the treatment of influenza and other respiratory viral infections.[2][3] Clinical and preclinical studies have shown that this compound is extensively metabolized in humans.[1] The antiviral activity is thought to be mediated, at least in part, by its metabolites, particularly a hydroxylated form, VR17-04, which is a more potent inhibitor of the influenza virus RNA polymerase than the parent compound.[1][2][4] Therefore, a reliable bioanalytical method to quantify both this compound and its key metabolites is essential for pharmacokinetic assessments and to establish a clear understanding of its mechanism of action.

This document outlines an LC-MS/MS method based on published research for the analysis of this compound and its Phase I metabolites in human plasma.[1]

Metabolic Pathway of this compound

In humans, this compound undergoes both Phase I and Phase II metabolism. Phase I reactions include hydroxylation and demethylation, producing key metabolites such as VR17-04 (hydroxylated), VR17-02 (hydroxylated), VR18-06 (demethylated), and VR18-05 (hydroxylated and demethylated).[1] These Phase I metabolites can then be further conjugated through Phase II reactions like glucuronidation or sulfation.[1]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Metabolites VR17-04 (Hydroxylated) VR17-02 (Hydroxylated) VR18-06 (Demethylated) VR18-05 (Hydroxylated & Demethylated) This compound->Metabolites Hydroxylation, Demethylation Conjugates Glucuronide & Sulfate Conjugates Metabolites->Conjugates Glucuronidation, Sulfation

Caption: Metabolic pathway of this compound.

Experimental Workflow

The analytical workflow involves protein precipitation for sample cleanup, followed by chromatographic separation using a HYPERCARB column and subsequent detection by tandem mass spectrometry.

Caption: LC-MS/MS experimental workflow.

Materials and Reagents

  • This compound Iodide Reference Standard

  • This compound Metabolite Reference Standards (VR17-04, etc.), if available

  • Stable Isotope-Labeled Internal Standard (SIL-IS), recommended for best accuracy

  • Formic Acid (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade, Type 1)

  • Human Plasma (K2-EDTA)

Detailed Experimental Protocols

This protocol is adapted from methodologies used for the identification of this compound metabolites in human plasma.[1]

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard solution.

  • Add 300 µL of a precipitating agent (e.g., cold acetonitrile).

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of water/acetonitrile (90:10, v/v).[1]

  • Vortex for 30 seconds.

  • Perform a final dilution by taking a 10 µL aliquot and adding 40 µL of water/acetonitrile (90:10, v/v).[1]

  • Transfer the final solution to an autosampler vial for injection.

The following conditions are based on a published method and serve as a starting point for method development and validation.[1]

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
LC System UPLC/HPLC system capable of binary gradient delivery
Column Thermo Hypersil Keystone HYPERCARB (2.1 x 150 mm, 5 µm)[1]
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Water/Acetonitrile (10:90, v/v)[1]
Flow Rate 200 µL/min[1]

| Injection Vol. | 10 µL[1] |

Table 2: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 1.0 95 5
30.0 0 100
30.1 - 39.9 95 5

| 40.0 | 95 | 5 |

Table 3: Mass Spectrometry (MS) Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 350°C
Capillary Voltage 3.70 kV
Desolvation Gas Nitrogen, 650 L/hr
Collision Gas Argon

| Data Acquisition | Full scan (m/z 120-1000) for metabolite identification;[1] MRM for quantification |

Method Validation and Data

A full method validation should be performed according to regulatory guidelines (e.g., EMA, FDA) and should assess selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[5] The tables below are placeholders for data that must be generated during method validation.

Table 4: Example MRM Transitions and Quantitative Performance (Hypothetical) Note: Specific m/z values for precursor and product ions must be optimized experimentally by infusing pure standards of this compound and its metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)ULOQ (ng/mL)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
VR17-04To be determinedTo be determinedTo be determinedTo be determined
VR17-02To be determinedTo be determinedTo be determinedTo be determined
VR18-06To be determinedTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determined--

Table 5: Example Method Validation Summary (Hypothetical)

Parameter This compound VR17-04 Acceptance Criteria
Linearity (r²) >0.99 >0.99 ≥ 0.99
Intra-day Precision (%CV) <15% <15% ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) <15% <15% ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 15% ± 15% Within ± 15% (± 20% at LLOQ)
Recovery (%) Consistent Consistent Consistent and reproducible

| Matrix Effect (%) | <15% | <15% | CV ≤ 15% |

Conclusion

The described LC-MS/MS protocol provides a robust foundation for the quantitative analysis of this compound and its metabolites in human plasma. The combination of protein precipitation and a HYPERCARB LC column offers effective sample cleanup and chromatographic resolution. This method, once fully validated, can be reliably applied to pharmacokinetic studies, aiding in the clinical development and understanding of this important antiviral agent.

References

Unveiling the Mechanism: Techniques for Assessing Enisamium's Inhibition of RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Kyiv, Ukraine – December 18, 2025 – Researchers and drug development professionals now have access to a comprehensive guide on the techniques used to assess the inhibitory effects of enisamium on viral RNA synthesis. These detailed application notes and protocols provide a framework for evaluating the efficacy of this broad-spectrum antiviral agent against RNA viruses like influenza and SARS-CoV-2.

This compound, an isonicotinic acid derivative, has demonstrated its potential as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2][3] The primary mechanism of action involves its metabolite, VR17-04, which is a more potent inhibitor of the viral RNA polymerase than the parent compound.[2][4] This document outlines the key experimental procedures to quantify this inhibition and understand its molecular basis.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its active metabolite, VR17-04, has been quantified against the RNA polymerases of both Influenza A virus (IAV) and SARS-CoV-2. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a clear comparison of their efficacy.

CompoundTarget VirusAssay TypeIC50 (µM)Reference
This compound (FAV00A)Influenza A VirusIn vitro RNA Polymerase Assay46300[1][2]
VR17-04Influenza A VirusIn vitro RNA Polymerase Assay840[1]
This compound (FAV00B)Influenza A VirusMinigenome Assay (in HEK 293T cells)354[1]
This compound ChlorideSARS-CoV-2Caco-2 cells1200[5][6]
This compound IodideSARS-CoV-2NHBE cells~60 µg/mL[5]
This compoundSARS-CoV-2 nsp12/7/8In vitro RNA Polymerase Assay40700[1]
VR17-04SARS-CoV-2 nsp12/7/8In vitro RNA Polymerase Assay2000-3000[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to replicate and build upon these findings.

In Vitro RNA Polymerase Activity Assay

This assay directly measures the inhibitory effect of a compound on the purified viral RNA polymerase enzyme.

Objective: To determine the IC50 value of a test compound against viral RNA-dependent RNA polymerase.

Materials:

  • Purified viral RNA polymerase complex (e.g., influenza virus FluPol or SARS-CoV-2 nsp7/8/12).

  • RNA template (e.g., a model 14-nucleotide vRNA for influenza or a 40-nucleotide RNA with a 20-nucleotide primer for SARS-CoV-2).[1][2]

  • Radiolabeled nucleotides (e.g., [α-³²P]GTP).

  • Reaction buffer.

  • Test compounds (this compound, VR17-04) and controls (e.g., T-705 triphosphate, Remdesivir triphosphate).[1][2]

  • Quenching solution (e.g., EDTA).

  • Denaturing polyacrylamide gel.

  • Phosphorimager system.

Protocol:

  • Prepare reaction mixtures containing the reaction buffer, RNA template/primer, and varying concentrations of the test compound.

  • Add the purified viral RNA polymerase complex to initiate the reaction.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C).

  • Start the RNA synthesis by adding a mix of nucleotides, including one radiolabeled nucleotide.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the radiolabeled RNA products using a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_RNA_Polymerase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction Mix Prepare Reaction Mix (Buffer, RNA Template, Compound) Add Polymerase Add Purified Viral Polymerase Reaction Mix->Add Polymerase Incubate Incubate at Optimal Temperature Add Polymerase->Incubate Add NTPs Add Nucleotides (incl. Radiolabeled) Incubate->Add NTPs Stop Reaction Quench Reaction (e.g., with EDTA) Add NTPs->Stop Reaction Run Gel Denaturing PAGE Stop Reaction->Run Gel Visualize Phosphorimaging Run Gel->Visualize Calculate IC50 Data Analysis (IC50 Calculation) Visualize->Calculate IC50

Workflow for the in vitro RNA polymerase activity assay.
Cell-Based Minigenome Assay

This assay assesses the activity of the viral RNA polymerase within a cellular environment, providing insights into a compound's efficacy in a more biologically relevant context.

Objective: To evaluate the inhibition of viral RNA synthesis by a test compound in living cells.

Materials:

  • HEK 293T cells.

  • Plasmids expressing the viral RNA polymerase subunits (e.g., PB1, PB2, PA for influenza) and nucleoprotein (NP).[1][2]

  • A plasmid containing a viral-like RNA template (minigenome) encoding a reporter gene (e.g., GFP or luciferase).[1][5]

  • Transfection reagent.

  • Cell culture medium.

  • Test compounds.

  • Reagents for RNA extraction and analysis (e.g., primer extension or RT-qPCR).

Protocol:

  • Seed HEK 293T cells in multi-well plates.

  • Co-transfect the cells with the plasmids expressing the viral polymerase components, NP, and the minigenome reporter.

  • After transfection, add the test compound at various concentrations to the cell culture medium.

  • Incubate the cells for a specific period (e.g., 24-48 hours).

  • Harvest the cells and extract total RNA.

  • Quantify the levels of viral RNA (vRNA, cRNA, or mRNA) using a suitable method like primer extension with a radiolabeled primer or quantitative reverse transcription PCR (RT-qPCR).[1]

  • Normalize the viral RNA levels to an internal control (e.g., 5S rRNA).

  • Determine the IC50 value by plotting the normalized viral RNA levels against the compound concentration.

Minigenome_Assay_Workflow cluster_cell_prep Cell Preparation & Transfection cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed Cells Seed HEK 293T Cells Transfect Co-transfect with Plasmids (Polymerase, NP, Minigenome) Seed Cells->Transfect Add Compound Add Test Compound Transfect->Add Compound Incubate Cells Incubate for 24-48 hours Add Compound->Incubate Cells Extract RNA Extract Total RNA Incubate Cells->Extract RNA Quantify RNA Quantify Viral RNA (Primer Extension or RT-qPCR) Extract RNA->Quantify RNA Analyze Data Normalize and Calculate IC50 Quantify RNA->Analyze Data

Workflow for the cell-based minigenome assay.

Proposed Mechanism of Inhibition

The active metabolite of this compound, VR17-04, is believed to directly target the viral RNA polymerase.[1][5] Molecular docking and dynamics simulations suggest that VR17-04 may interfere with the incorporation of specific nucleotides (GTP and UTP) into the nascent RNA strand, thereby halting RNA synthesis.[5][6][7] This proposed mechanism highlights a direct interaction with the core machinery of viral replication.

Mechanism_of_Action cluster_process Viral RNA Synthesis cluster_inhibition Inhibition by VR17-04 RdRp Viral RNA-dependent RNA Polymerase (RdRp) Elongation RNA Chain Elongation RdRp->Elongation Template RNA Template Template->RdRp NTPs Nucleotides (NTPs) NTPs->RdRp vRNA New Viral RNA Elongation->vRNA This compound This compound VR1704 Metabolite VR17-04 This compound->VR1704 Metabolism Block Inhibition of NTP Incorporation VR1704->Block Block->Elongation

Proposed mechanism of RNA synthesis inhibition by this compound's metabolite.

These application notes provide a solid foundation for researchers to further investigate the antiviral properties of this compound and similar compounds. The detailed protocols and clear data presentation are intended to facilitate the standardization of assays and accelerate the discovery and development of novel antiviral therapeutics.

References

Application Notes and Protocols: Establishing a Cell-Based Assay for Enisamium Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide (trade name Amizon®) is an antiviral compound licensed in several countries for the treatment of respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for the replication of many RNA viruses.[2][3] Notably, a hydroxylated metabolite of this compound, VR17-04, has been identified as a more potent inhibitor of influenza A virus and SARS-CoV-2 RNA synthesis than the parent compound.[1][4] This document provides detailed protocols for establishing cell-based assays to evaluate the antiviral activity of this compound and its metabolites against relevant viruses, such as influenza A virus and SARS-CoV-2.

The provided methodologies include a cytotoxicity assay to determine the compound's effect on host cell viability, a virus yield reduction assay to quantify the inhibition of infectious virus production, and a plaque reduction assay to assess the inhibition of virus-induced cell-to-cell spread.

Mechanism of Action: Inhibition of Viral RNA Polymerase

This compound and its active metabolite, VR17-04, directly target the RNA-dependent RNA polymerase (RdRp) of susceptible viruses.[4][5] By inhibiting this enzyme, the drug disrupts the synthesis of viral RNA, a crucial step in the viral replication cycle.[2][3] This leads to a reduction in the production of new viral particles.[3] The metabolite VR17-04 has demonstrated greater potency against both influenza virus and SARS-CoV-2 RNA polymerases in in-vitro assays.[4][6]

Mechanism of Action of this compound cluster_inhibition Inhibitory Effect This compound This compound Metabolite Active Metabolite (VR17-04) This compound->Metabolite Metabolism in host cell Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Metabolite->Viral_RdRp Inhibits Viral_RNA_Synthesis Viral RNA Synthesis Viral_RdRp->Viral_RNA_Synthesis Catalyzes Viral_Replication Viral Replication Viral_RNA_Synthesis->Viral_Replication Progeny_Virus Progeny Virus Production Viral_Replication->Progeny_Virus

Caption: this compound's antiviral mechanism.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the reported antiviral activity and cytotoxicity of this compound and its metabolite VR17-04 against influenza A virus (IAV) and SARS-CoV-2 in various cell lines.

Table 1: Antiviral Activity of this compound against Influenza A Virus

Virus StrainCell LineAssay TypeEC50 (µM)EC90 (µM)Reference
A/WSN/33 (H1N1)A549Plaque Assay-354[4]
A/Brisbane/59/2007 (H1N1)dNHBEVirus Yield Reduction-439[7]
A/Tennessee/1-560/2009 (H1N1)pdm09dNHBEVirus Yield Reduction-292[7]
A/Perth/16/2009 (H3N2)dNHBEVirus Yield Reduction-331[7]
B/Texas/06/2011dNHBEVirus Yield Reduction-157[7]

Table 2: Antiviral Activity of this compound against Coronaviruses

Virus StrainCell LineAssay TypeIC50 (µM)Reference
SARS-CoV-2Caco-2Antigen Staining/RT-qPCR~1200[6]
SARS-CoV-2NHBEViral RNA Levels~625 (250 µg/ml)[6]
HCoV NL63NHBEViral RNA Levels~150 (60 µg/ml)[8]

Table 3: In Vitro Inhibitory Activity of this compound and Metabolite VR17-04

CompoundTargetAssay TypeIC50 (mM)Reference
This compound (FAV00A)IAV RNA PolymeraseIn vitro RNA synthesis46.3[4]
VR17-04IAV RNA PolymeraseIn vitro RNA synthesis0.84[4]
This compoundSARS-CoV-2 RNA PolymeraseIn vitro RNA synthesis40.7[4]
VR17-04SARS-CoV-2 RNA PolymeraseIn vitro RNA synthesis2-3[4]

Table 4: Cytotoxicity of this compound

Cell LineCC50 (µM)Reference
dNHBE~9980[7]
A549>1000[9]
Caco-2>1000[9]
RD>1000[9]
HepG2>1000[9]

Experimental Protocols

The following are detailed protocols for conducting key experiments to assess the antiviral activity of this compound.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating between antiviral effects and compound-induced cell death.

Materials:

  • Susceptible host cells (e.g., A549, MDCK, Caco-2, or NHBE cells)

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound iodide

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Prepare serial dilutions of this compound in cell culture medium.

  • After 24 hours, remove the medium from the cells and add the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium containing the same concentration of the compound's solvent as a vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add compound dilutions to cells Incubate_24h->Add_Compound Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_Reagent Add cell viability reagent Incubate_48_72h->Add_Reagent Measure_Signal Measure signal (absorbance/luminescence) Add_Reagent->Measure_Signal Calculate_CC50 Calculate CC50 Measure_Signal->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for the cytotoxicity assay.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the test compound.[10][11]

Materials:

  • Susceptible host cells (e.g., A549 or dNHBE cells)

  • Virus stock (e.g., Influenza A virus)

  • This compound iodide

  • 24-well or 48-well cell culture plates

  • Infection medium (serum-free medium)

  • Cells for titration (e.g., MDCK cells for influenza)

Protocol:

  • Seed host cells in multi-well plates and grow to confluency.

  • Pre-incubate the cells with various non-toxic concentrations of this compound for 1 hour at 37°C.[9]

  • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01.[9]

  • After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound.[9]

  • Incubate the plates for 24-48 hours.[9]

  • Harvest the supernatants containing the progeny virus.

  • Determine the viral titer in the harvested supernatants by performing a plaque assay or a TCID50 assay on a susceptible cell line (e.g., MDCK for influenza).[12]

  • Calculate the reduction in viral yield for each this compound concentration compared to the untreated virus control. The EC50 or EC90 (the concentration that inhibits virus yield by 50% or 90%, respectively) can then be determined.

Virus Yield Reduction Assay Workflow Start Start Seed_Cells Seed host cells Start->Seed_Cells Pre_incubate Pre-incubate with This compound Seed_Cells->Pre_incubate Infect_Cells Infect cells with virus (e.g., MOI 0.01) Pre_incubate->Infect_Cells Incubate_Adsorption Incubate for adsorption (1h) Infect_Cells->Incubate_Adsorption Wash_Add_Medium Wash and add fresh medium with this compound Incubate_Adsorption->Wash_Add_Medium Incubate_Replication Incubate for viral replication (24-48h) Wash_Add_Medium->Incubate_Replication Harvest_Supernatant Harvest supernatant Incubate_Replication->Harvest_Supernatant Titrate_Virus Titrate progeny virus (Plaque/TCID50 assay) Harvest_Supernatant->Titrate_Virus Calculate_Reduction Calculate viral yield reduction and EC50/EC90 Titrate_Virus->Calculate_Reduction End End Calculate_Reduction->End

Caption: Workflow for the virus yield reduction assay.

Plaque Reduction Assay

This assay is a standard method to determine the effect of an antiviral compound on infectious virus particles, where a reduction in the number or size of plaques indicates antiviral activity.[13]

Materials:

  • Confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well or 12-well plates

  • Virus stock

  • This compound iodide

  • Infection medium

  • Overlay medium (e.g., medium containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Prepare serial dilutions of the virus stock.

  • Remove the culture medium from the confluent cell monolayers and infect the cells with a dilution of the virus that will produce 50-100 plaques per well.[13]

  • Incubate for 1 hour at 37°C to allow for virus adsorption.[13]

  • During the adsorption, prepare the overlay medium containing serial dilutions of this compound.

  • After adsorption, remove the inoculum and add the overlay medium containing the different concentrations of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.[13]

  • Fix the cells with a solution like 4% formaldehyde.[13]

  • Remove the overlay and stain the cell monolayer with crystal violet.[13]

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The IC50, the concentration that reduces the plaque number by 50%, can then be determined.

Plaque Reduction Assay Workflow Start Start Seed_Cells Seed cells to confluency Start->Seed_Cells Infect_Cells Infect with virus dilution Seed_Cells->Infect_Cells Incubate_Adsorption Incubate for adsorption (1h) Infect_Cells->Incubate_Adsorption Add_Overlay Add overlay medium with this compound dilutions Incubate_Adsorption->Add_Overlay Incubate_Plaques Incubate until plaques form (48-72h) Add_Overlay->Incubate_Plaques Fix_And_Stain Fix and stain cells Incubate_Plaques->Fix_And_Stain Count_Plaques Count plaques Fix_And_Stain->Count_Plaques Calculate_Reduction Calculate plaque reduction and IC50 Count_Plaques->Calculate_Reduction End End Calculate_Reduction->End

Caption: Workflow for the plaque reduction assay.

References

Application Notes and Protocols for Testing Enisamium Against Neuraminidase Inhibitor-Resistant Influenza Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an antiviral compound, has demonstrated efficacy against various influenza virus strains. Notably, its mechanism of action is distinct from that of neuraminidase inhibitors, making it a valuable candidate for combating influenza viruses that have developed resistance to this major class of antivirals. This compound's primary antiviral activity stems from its active metabolite, VR17-04, which directly inhibits the influenza virus RNA polymerase, a crucial enzyme for viral replication.[1][2][3] This unique mechanism necessitates specific methodologies for assessing its efficacy, particularly against neuraminidase inhibitor-resistant strains.

These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity against neuraminidase inhibitor-resistant influenza viruses. The described methods focus on quantifying the inhibition of viral replication and assessing the compound's cytotoxicity in a relevant cell culture model.

Mechanism of Action: RNA Polymerase Inhibition

This compound iodide is metabolized in vivo to its active form, VR17-04.[2][3] This metabolite targets the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the transcription and replication of the influenza virus genome. By inhibiting the RdRp, VR17-04 effectively halts the synthesis of viral RNA, thereby preventing the production of new virus particles.[2][4] This direct inhibition of a core viral enzymatic activity makes this compound effective against influenza viruses regardless of their susceptibility to neuraminidase inhibitors.

Mechanism of Action of this compound This compound This compound Iodide Metabolite Active Metabolite (VR17-04) This compound->Metabolite Metabolism RdRp Influenza Virus RNA Polymerase (RdRp) Metabolite->RdRp Inhibits vRNA Viral RNA Replication/Transcription RdRp->vRNA Catalyzes Progeny Progeny Virus Production vRNA->Progeny

Caption: Metabolic activation of this compound and inhibition of influenza virus RNA polymerase.

Data Presentation

The antiviral activity and cytotoxicity of this compound and its active metabolite VR17-04 are summarized in the tables below. Data is presented for both neuraminidase inhibitor-sensitive and resistant influenza virus strains.

Table 1: Antiviral Activity of this compound against Neuraminidase Inhibitor-Resistant Influenza A Viruses

Virus StrainResistance MutationCell LineAssay TypeEC90 (µM)Selectivity Index (SI)Reference
A/Brisbane/59/2007-like (H1N1)H275YdNHBEVirus Yield Reduction157 - 43923 - 64[5]
A/California/04/2009 (H1N1)pdm09Wild-typedNHBEVirus Yield Reduction205>48[5]
A/Perth/16/2009-like (H3N2)Wild-typedNHBEVirus Yield Reduction295>33[5]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)Reference
dNHBENot Specified>10,000[5]
A549Plaque Assay>3,500[6]
Caco-2Microplaque Assay>10,000[6]
RDMicroplaque Assay>10,000[6]
HepG2Microplaque Assay~2,500[6]

Table 3: Inhibitory Activity of this compound and its Metabolite VR17-04 on Influenza A Virus RNA Polymerase

CompoundAssay TypeIC50 (µM)Reference
This compoundIn vitro RNA Polymerase Assay46,000[7]
VR17-04In vitro RNA Polymerase Assay840[7]

Experimental Protocols

The following protocols provide a framework for testing the antiviral activity of this compound against neuraminidase inhibitor-resistant influenza viruses.

Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Virus_Prep Virus Stock Preparation (NAi-resistant strain) VYR_Assay Virus Yield Reduction Assay Virus_Prep->VYR_Assay Cell_Culture dNHBE Cell Culture Cell_Culture->VYR_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay TCID50 Virus Titration (TCID50) VYR_Assay->TCID50 CC50_Calc CC50 Calculation Cytotoxicity_Assay->CC50_Calc EC90_Calc EC90 Calculation TCID50->EC90_Calc SI_Calc Selectivity Index (SI) Calculation EC90_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for evaluating this compound's antiviral efficacy.

Protocol 1: Propagation of Neuraminidase Inhibitor-Resistant Influenza Virus

This protocol describes the preparation of high-titer stocks of neuraminidase inhibitor-resistant influenza virus, such as a strain containing the H275Y mutation in the neuraminidase gene.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Neuraminidase inhibitor-resistant influenza virus strain (e.g., A(H1N1)pdm09 with H275Y mutation)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture MDCK cells in DMEM supplemented with 10% FBS to 90-95% confluency in T-175 flasks.

  • Wash the cell monolayer three times with sterile PBS.

  • Infect the cells with the neuraminidase inhibitor-resistant influenza virus at a multiplicity of infection (MOI) of 0.001 in serum-free DMEM containing 2 µg/mL TPCK-treated trypsin.

  • Incubate the infected cells at 37°C in a 5% CO2 incubator for 48-72 hours, or until a significant cytopathic effect (CPE) is observed.

  • Harvest the supernatant containing the virus.

  • Clarify the supernatant by centrifugation at 2,000 x g for 10 minutes to remove cell debris.

  • Aliquot the virus stock and store at -80°C.

  • Determine the virus titer using a 50% Tissue Culture Infectious Dose (TCID50) assay.

Protocol 2: Virus Yield Reduction Assay in dNHBE Cells

This assay is the primary method for determining the antiviral efficacy of this compound in a physiologically relevant cell model.

Materials:

  • Differentiated normal human bronchial epithelial (dNHBE) cells cultured in transwell inserts

  • Bronchial epithelial cell growth medium

  • This compound iodide

  • Neuraminidase inhibitor-resistant influenza virus stock

  • MDCK cells for titration

  • Serum-free DMEM with TPCK-treated trypsin

Procedure:

  • Culture dNHBE cells at an air-liquid interface until fully differentiated.

  • Twenty-four hours prior to infection, add various concentrations of this compound (e.g., 40, 200, 600, 1000 µM) to the basal compartment of the transwell inserts containing the dNHBE cells.[1]

  • Infect the apical surface of the dNHBE cells with the neuraminidase inhibitor-resistant influenza virus at an MOI of 0.01 PFU/cell.[1]

  • After a 1-hour adsorption period, remove the viral inoculum.[8]

  • Maintain the this compound concentrations in the basal compartment throughout the experiment.

  • Incubate the infected cells for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • At 48 hours post-infection, harvest the apical supernatant.

  • Determine the virus titer in the harvested supernatant using a TCID50 assay on MDCK cells.

  • The 90% effective concentration (EC90) is calculated as the concentration of this compound that reduces the virus yield by 90% (1-log10) compared to the untreated virus control.

Protocol 3: Cytotoxicity Assay (MTT) in dNHBE Cells

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

  • Differentiated normal human bronchial epithelial (dNHBE) cells

  • Bronchial epithelial cell growth medium

  • This compound iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Culture dNHBE cells in a 96-well plate format suitable for this cell type.

  • Treat the cells with a range of concentrations of this compound identical to those used in the virus yield reduction assay.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control. This is typically calculated using a four-parameter logistic nonlinear regression model.[1]

Protocol 4: Virus Titration (TCID50 Assay) in MDCK Cells

This assay quantifies the amount of infectious virus present in the supernatants from the virus yield reduction assay.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Serum-free DMEM with TPCK-treated trypsin (2 µg/mL)

  • Viral supernatants from the virus yield reduction assay

  • 96-well plates

Procedure:

  • Seed MDCK cells in a 96-well plate to form a confluent monolayer.

  • Prepare 10-fold serial dilutions of the viral supernatants in serum-free DMEM with TPCK-treated trypsin.

  • Inoculate the MDCK cell monolayers with 100 µL of each virus dilution in replicates (e.g., 8 wells per dilution).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

  • Observe the plates for the presence of CPE.

  • The TCID50 is calculated using the Reed-Muench method, which determines the dilution of the virus that causes CPE in 50% of the inoculated wells.[9]

Conclusion

The provided application notes and protocols offer a comprehensive guide for the evaluation of this compound's antiviral activity against neuraminidase inhibitor-resistant influenza viruses. By focusing on the inhibition of viral replication through a virus yield reduction assay in a physiologically relevant dNHBE cell model, researchers can obtain robust and meaningful data. The distinct mechanism of action of this compound, targeting the viral RNA polymerase, underscores its potential as a valuable therapeutic option in the face of growing neuraminidase inhibitor resistance. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for the continued development and characterization of this promising antiviral agent.

References

Application Notes and Protocols for Time-of-Addition Experiments with Enisamium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting time-of-addition experiments to elucidate the specific stage of the viral life cycle inhibited by the antiviral drug Enisamium. The primary focus of this protocol is on influenza virus, given that this compound's primary therapeutic indication is for influenza treatment and its mechanism of action involves the inhibition of the influenza virus RNA polymerase.[1][2][3][4][5]

Introduction

This compound is an antiviral compound that has demonstrated efficacy against a range of influenza A and B virus strains.[6][7] Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the transcription and replication of the viral genome.[1][4][5][8] Time-of-addition experiments are crucial for confirming the stage of the viral lifecycle that this compound targets. By introducing the compound at different time points relative to viral infection, researchers can pinpoint whether the drug acts on early, intermediate, or late stages of viral replication.

Published research indicates that this compound is most effective when administered early in the viral life cycle.[6][7] Specifically, studies have shown that the addition of this compound up to 4 hours after influenza A virus inoculation can lead to a significant reduction in viral titers, suggesting its interference with early processes such as viral entry, viral RNA transcription, and genome replication.[6] It is understood that this compound is metabolized to a more potent hydroxylated form, VR17-04, which is a more potent inhibitor of the viral RNA polymerase.[1][2][3]

Key Principles of Time-of-Addition Assays

A time-of-addition assay is a virological technique used to determine the specific point in the viral replication cycle that is inhibited by an antiviral compound.[9][10][11][12][13] The experiment involves adding the antiviral agent at various time points before, during, and after viral infection of host cells. The resulting viral yield at a fixed time point post-infection is then quantified. By comparing the viral titers under these different conditions, one can infer the targeted stage of the viral life cycle.

Diagram of the General Workflow for a Time-of-Addition Experiment:

G cluster_pre Pre-Infection cluster_during During Infection cluster_post Post-Infection cluster_outcome Outcome Measurement pre_treat Cells + this compound quantify Quantify Viral Titer (e.g., TCID50 or Plaque Assay) pre_treat->quantify Add this compound -1h pre-infection co_treat Cells + Virus + this compound co_treat->quantify Add this compound during infection post_treat_0 T = 0h post_treat_0->quantify Add this compound at 0h post-infection post_treat_2 T = 2h post_treat_2->quantify Add this compound at 2h post-infection post_treat_4 T = 4h post_treat_4->quantify Add this compound at 4h post-infection post_treat_8 T = 8h post_treat_8->quantify Add this compound at 8h post-infection start Seed Cells infect Infect with Virus start->infect wash Remove Inoculum (Synchronize Infection) infect->wash

Caption: General workflow for a time-of-addition experiment.

Experimental Protocol: Time-of-Addition Assay for this compound with Influenza Virus

This protocol is designed for researchers to investigate the inhibitory effect of this compound on influenza virus replication in a time-dependent manner.

Materials:

  • Cells: Differentiated normal human bronchial epithelial (dNHBE) cells are recommended as they are a physiologically relevant model for influenza infection and have shown good permeability to this compound.[6][7] Madin-Darby canine kidney (MDCK) cells can be used for viral titration.

  • Virus: A known strain of influenza A or B virus (e.g., A/Brisbane/59/2007 (H1N1)).

  • Compound: this compound iodide.

  • Reagents:

    • Cell culture medium appropriate for dNHBE and MDCK cells.

    • Trypsin-TPCK for viral activation.

    • Fetal Bovine Serum (FBS).

    • Phosphate Buffered Saline (PBS).

    • Crystal Violet solution for plaque assays.

    • Agarose for plaque assay overlay.

  • Equipment:

    • Multi-well cell culture plates (e.g., 24-well plates).

    • CO2 incubator.

    • Microscope.

    • Standard cell culture and virology laboratory equipment.

Procedure:

  • Cell Seeding:

    • Seed dNHBE cells in 24-well plates and culture until a confluent monolayer is formed.

  • Virus Preparation:

    • Thaw a stock of influenza virus and dilute it in serum-free medium to achieve a multiplicity of infection (MOI) of 1.0 PFU/cell.[6]

    • Activate the virus with Trypsin-TPCK according to the manufacturer's instructions.

  • Time-of-Addition Experimental Setup:

    • Prepare a working solution of this compound at the desired concentration (e.g., 2000 µM).[6]

    • Set up the following experimental conditions in triplicate:

      • -1 hour: Remove the culture medium from the cells and add medium containing this compound one hour before viral inoculation.

      • 0 hour (Co-treatment): Add the virus and this compound to the cells simultaneously.

      • Post-infection time points (e.g., 0, 2, 4, 6, 8, 10 hours): Inoculate the cells with the virus. After a 1-hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add fresh medium. Add this compound at 0, 2, 4, 6, 8, and 10 hours post-infection.[6]

      • Virus Control: Infect cells with the virus but do not add this compound.

      • Cell Control: Mock-infect cells with serum-free medium.

  • Viral Inoculation:

    • For all conditions except the -1 hour pre-treatment, remove the culture medium and inoculate the cells with the prepared virus solution.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Incubation:

    • After the respective treatments, incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Sample Collection:

    • At 24 hours post-infection, collect the supernatants from each well.

  • Viral Titer Quantification (TCID50 or Plaque Assay):

    • Perform serial dilutions of the collected supernatants.

    • Use these dilutions to infect confluent monolayers of MDCK cells.

    • Quantify the viral titers using either a 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.

Data Presentation:

The quantitative data from the time-of-addition experiment should be summarized in a table for clear comparison.

Time of this compound Addition (hours post-infection)Virus Titer (log10 TCID50/mL)Fold Reduction in Virus Titer (compared to Virus Control)
-1Insert DataCalculate
0Insert DataCalculate
2Insert DataCalculate
4Insert DataCalculate
6Insert DataCalculate
8Insert DataCalculate
10Insert DataCalculate
Virus ControlInsert Data1 (Baseline)

Interpreting the Results

The results of the time-of-addition experiment will indicate the stage of the viral life cycle targeted by this compound.

  • Inhibition when added before and during infection (-1h and 0h): Suggests that this compound may interfere with viral attachment or entry.

  • Inhibition when added shortly after infection (e.g., 0-4h): Points towards an effect on early post-entry events, such as viral uncoating, transcription of viral mRNA, and replication of the viral genome. This is the expected outcome for this compound based on existing literature.[6]

  • Reduced or no inhibition when added at later time points (e.g., >8h): Indicates that the compound is less effective against later stages of the viral life cycle, such as protein synthesis, virion assembly, and budding.[6]

Diagram of the Influenza Virus Life Cycle and the Proposed Target of this compound:

G cluster_cell Host Cell entry Entry & Uncoating transcription_replication vRNA Transcription & Replication (in Nucleus) entry->transcription_replication translation Protein Synthesis (in Cytoplasm) transcription_replication->translation assembly_budding Virion Assembly & Budding translation->assembly_budding progeny Progeny Virus assembly_budding->progeny virus Influenza Virus virus->entry This compound This compound (Metabolite VR17-04) This compound->transcription_replication Inhibits RdRp

Caption: Proposed mechanism of this compound targeting influenza virus replication.

Conclusion

Time-of-addition experiments are a powerful tool for characterizing the antiviral mechanism of compounds like this compound. The provided protocol offers a detailed framework for researchers to investigate and confirm that this compound's antiviral activity against influenza virus is most pronounced during the early stages of the viral replication cycle, consistent with its known function as an inhibitor of the viral RNA polymerase. This information is valuable for the continued development and understanding of this compound as an anti-influenza therapeutic.

References

Guidelines for Enisamium Iodide Dosage in Ferret Models of Influenza: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide (brand name Amizon®) is an antiviral compound that has demonstrated activity against influenza viruses.[1][2] The ferret (Mustela putorius furo) is considered the gold standard animal model for studying human influenza virus infection and transmission due to similarities in lung physiology and the distribution of sialic acid receptors.[3][4] This document provides detailed application notes and protocols for determining the dosage of this compound iodide in ferret models of influenza, based on available preclinical data.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study evaluating the therapeutic efficacy of this compound iodide in influenza-infected ferrets.

Table 1: Efficacy of this compound Iodide Treatment in Influenza-Infected Ferrets

ParameterValueReference
Animal Model Ferret (Mustela putorius furo)Cocking et al., 2018
Influenza Virus A/Wisconsin/67/2005 (H3N2)Cocking et al., 2018
Virus Inoculum 10^5 TCID50Cocking et al., 2018
Treatment This compound iodide (FAV00A)Cocking et al., 2018
Dosage 200 mg/kgCocking et al., 2018
Dosing Regimen Once daily for 7 daysCocking et al., 2018
Route of Admin. Oral (gavage)Implied from standard practice
Treatment Start 24 hours post-inoculationCocking et al., 2018
Primary Outcome Significant decrease in virus titers in the upper respiratory tractCocking et al., 2018

Experimental Protocols

This section provides a detailed methodology for conducting an experiment to evaluate the efficacy of this compound iodide in a ferret model of influenza, based on established protocols.

Animal Model and Housing
  • Species: Male or female ferrets, 8-12 weeks old.

  • Supplier: A certified vendor of influenza-naive ferrets.

  • Acclimation: Acclimate ferrets for at least 7 days prior to the experiment.

  • Housing: House ferrets individually in cages that prevent direct contact and aerosol transmission between experimental groups. Maintain a 12-hour light/dark cycle.

  • Diet: Provide standard ferret chow and water ad libitum.

Influenza Virus Preparation and Inoculation
  • Virus Strain: A well-characterized influenza A or B virus strain (e.g., A/Wisconsin/67/2005 (H3N2)).

  • Virus Stock: Propagate the virus in Madin-Darby canine kidney (MDCK) cells and determine the 50% tissue culture infectious dose (TCID50).

  • Inoculation Procedure:

    • Anesthetize ferrets lightly (e.g., with ketamine/xylazine).

    • Administer the virus inoculum (e.g., 10^5 TCID50 in 0.5 mL of sterile phosphate-buffered saline (PBS)) intranasally, distributing the volume between the nares.

This compound Iodide Formulation and Administration
  • Formulation: Prepare a suspension of this compound iodide in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Dosage: Based on the available data, a starting dose of 200 mg/kg is recommended. Dose-ranging studies may be performed to determine the minimal effective and optimal doses.

  • Administration: Administer the drug suspension orally via gavage once daily for 7 consecutive days, beginning 24 hours post-infection. The control group should receive the vehicle only.

Clinical Monitoring and Sample Collection
  • Clinical Signs: Monitor ferrets daily for clinical signs of influenza, including weight loss, changes in body temperature (measured via a subcutaneous transponder), and activity levels.

  • Nasal Washes: Collect nasal washes on alternating days to assess viral shedding.

    • Anesthetize the ferret.

    • Instill 1 mL of sterile PBS into the nostrils and collect the runoff in a sterile tube.

  • Necropsy and Tissue Collection: At the end of the study (e.g., day 8 post-infection), euthanize the ferrets and collect respiratory tract tissues (nasal turbinates, trachea, and lungs) for virological and histopathological analysis.

Virological and Data Analysis
  • Viral Titer Quantification: Determine viral titers in nasal washes and homogenized tissue samples using TCID50 or plaque assays on MDCK cells.

  • Data Analysis: Compare the viral titers and clinical scores between the this compound iodide-treated and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow

experimental_workflow acclimation Ferret Acclimation (7 days) infection Intranasal Influenza Virus Inoculation (Day 0) acclimation->infection treatment_start Initiate this compound Iodide Treatment (Day 1) infection->treatment_start monitoring Daily Clinical Monitoring (Weight, Temp, Activity) treatment_start->monitoring Daily for 7 days sampling Nasal Wash Collection (Alternating Days) treatment_start->sampling treatment_end End of Treatment (Day 7) monitoring->treatment_end analysis Virological and Histopathological Analysis sampling->analysis necropsy Necropsy and Tissue Collection (Day 8) treatment_end->necropsy necropsy->analysis logical_relationship cluster_input Inputs cluster_process Experimental Process cluster_output Outputs ferret_model Ferret Model inoculation Inoculation ferret_model->inoculation influenza_virus Influenza Virus influenza_virus->inoculation This compound This compound Iodide treatment Treatment This compound->treatment inoculation->treatment monitoring Monitoring treatment->monitoring viral_load Viral Load Reduction monitoring->viral_load clinical_improvement Clinical Improvement monitoring->clinical_improvement

References

Determining Enisamium Permeability Using Caco-2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a cornerstone in vitro model in the pharmaceutical industry for predicting the oral absorption of drug candidates.[1][2] Caco-2 cells, derived from a human colorectal adenocarcinoma, form a polarized monolayer of enterocytes that mimic the barrier properties of the small intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters.[1][3][4] This application note provides a comprehensive guide to utilizing the Caco-2 assay for determining the intestinal permeability of Enisamium, an antiviral compound.[5][6]

This compound iodide, a derivative of isonicotinic acid, has demonstrated antiviral effects against various influenza viruses.[5] Understanding its permeability across the intestinal barrier is crucial for evaluating its potential as an orally administered therapeutic.

Data Presentation: this compound Permeability in Caco-2 Cells

Quantitative analysis of this compound's transport across Caco-2 cell monolayers classifies it as a compound with low permeability. The apparent permeability coefficient (Papp) for this compound was determined to be between 0.2 x 10⁻⁶ cm/s and 0.3 x 10⁻⁶ cm/s in the apical to basolateral direction.[5]

CompoundConcentration (µM)DirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassReference
This compound Iodide10 - 100Apical to Basolateral0.2 - 0.3Low[5]

Table 1: Apparent Permeability (Papp) of this compound Iodide in Caco-2 Cells.

Permeability classification is generally based on the following criteria:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s[1]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

A detailed protocol for culturing Caco-2 cells to form a confluent and differentiated monolayer is essential for a reliable permeability assay.

Materials:

  • Caco-2 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin (B12071052) solution

  • Transwell® permeable supports (e.g., 12-well or 24-well plates with polycarbonate membrane inserts)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

Protocol:

  • Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]

  • Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[1]

  • Differentiation: Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer.[1][7] Change the culture medium in both the apical and basolateral compartments every 2-3 days.[1]

  • Monolayer Integrity Assessment: Before conducting the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and meet the laboratory's established criteria (e.g., >200 Ω·cm²). Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured to confirm the tightness of the cell junctions.[7]

Bidirectional Permeability Assay for this compound

This protocol outlines the steps to measure the permeability of this compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The B→A assessment is crucial to investigate the potential involvement of efflux transporters.[8]

Protocol:

  • Preparation of Transport Buffer: Prepare a transport buffer, typically HBSS buffered with HEPES, and warm it to 37°C.[1]

  • Washing: Gently wash the Caco-2 monolayers twice with the pre-warmed transport buffer to remove any traces of the culture medium.[2]

  • Pre-incubation: Add fresh transport buffer to both the apical and basolateral compartments and pre-incubate the cells for 30 minutes at 37°C.[1]

  • Dosing:

    • A→B Transport: Add the this compound solution (at the desired concentration, e.g., 10 µM, dissolved in transport buffer) to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[1]

    • B→A Transport: Add the this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates for a specific duration, typically up to 2 hours, at 37°C with gentle shaking.[1]

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment. Immediately replenish the receiver compartment with an equal volume of fresh, pre-warmed transport buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[9]

Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀) [1]

Where:

  • dQ/dt is the rate of drug transport (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][10]

Visualization of Experimental Workflow and Logical Relationships

Caco2_Permeability_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Data Analysis A Caco-2 Cell Culture B Seeding on Transwell® Inserts A->B C Differentiation (21-28 days) B->C D Monolayer Integrity Check (TEER) C->D E Wash Monolayer D->E F Pre-incubation with Buffer E->F G Add this compound (Donor) & Buffer (Receiver) F->G H Incubate (e.g., 2 hours at 37°C) G->H I Collect Samples from Donor & Receiver H->I J Quantify this compound (LC-MS/MS) I->J K Calculate Papp (A→B & B→A) J->K L Calculate Efflux Ratio K->L

Caption: Workflow for determining this compound permeability using Caco-2 cells.

Permeability_Classification_Logic start Papp Value (x 10⁻⁶ cm/s) cond1 Papp > 10? start->cond1 cond2 Papp < 1? cond1->cond2 No high High Permeability cond1->high Yes moderate Moderate Permeability cond2->moderate No low Low Permeability (this compound) cond2->low Yes

Caption: Logic for classifying drug permeability based on Papp values.

Efflux_Transport_Logic start Bidirectional Permeability Data papp_ab Papp (A→B) start->papp_ab papp_ba Papp (B→A) start->papp_ba calculate_er Calculate Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B) papp_ab->calculate_er papp_ba->calculate_er decision ER > 2? calculate_er->decision efflux Potential Efflux Transporter Substrate decision->efflux Yes no_efflux No Significant Efflux decision->no_efflux No

References

Application Notes and Protocols for Studying Enisamium's Effect on Viral Shedding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the efficacy of Enisamium in reducing viral shedding. The protocols are based on established methodologies and findings from recent studies on this compound's antiviral activity against influenza viruses and SARS-CoV-2.

Background

This compound iodide (brand name Amizon®) is an antiviral compound that has demonstrated efficacy in reducing the duration and severity of viral respiratory infections.[1][2][3] Clinical studies have shown that this compound treatment leads to a significant reduction in viral shedding in patients with influenza.[1][2][3][4] The proposed mechanism of action involves the inhibition of viral RNA polymerase, a key enzyme in the replication of many RNA viruses.[1][2][5][6] this compound is a prodrug that is metabolized in humans to its active form, VR17-04, which is a more potent inhibitor of viral RNA polymerase.[1][2][5][6][7] These characteristics make this compound a compelling candidate for further investigation as a broad-spectrum antiviral agent.

Mechanism of Action: Inhibition of Viral RNA Polymerase

This compound's primary antiviral effect is mediated by its active metabolite, VR17-04. This metabolite directly targets and inhibits the RNA-dependent RNA polymerase (RdRp) of susceptible viruses, such as influenza A and B viruses and SARS-CoV-2.[6][7][8][9] By blocking the function of RdRp, VR17-04 prevents the synthesis of new viral RNA, thereby halting viral replication within the host cell. This disruption of the viral life cycle leads to a decrease in the production of new virions and, consequently, a reduction in viral shedding from infected individuals.

cluster_0 Host Cell This compound This compound (Prodrug) Metabolism Metabolism This compound->Metabolism Enters cell and is metabolized VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 Viral_RNA_Polymerase Viral RNA Polymerase (RdRp) VR17_04->Viral_RNA_Polymerase Inhibits Viral_Replication Viral RNA Replication Viral_RNA_Polymerase->Viral_Replication Catalyzes Viral_Shedding Reduced Viral Shedding Viral_Replication->Viral_Shedding Leads to

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials evaluating the effect of this compound on viral shedding and patient recovery in influenza infections.

Table 1: Reduction in Viral Shedding in Influenza Patients [1][2][3][4]

Time PointThis compound Group (% Negative)Placebo Group (% Negative)p-value
Day 371.2%25.0%< 0.0001

Table 2: Patient Recovery in Influenza Infections [1][2][4]

Time PointThis compound Group (% Recovered)Placebo Group (% Recovered)p-value
Day 1493.9%32.5%< 0.0001

Table 3: Reduction in Disease Symptoms in Influenza Patients [1][2][4]

GroupBaseline Symptom Score (Mean ± SD)Day 14 Symptom Score (Mean ± SD)p-value
This compound9.6 ± 0.74.6 ± 0.9< 0.0001
Placebo9.7 ± 1.15.6 ± 1.1

Experimental Protocols

This section provides detailed protocols for in vitro and in vivo studies to assess the impact of this compound on viral shedding.

In Vitro Antiviral Assays

Objective: To determine the direct antiviral activity of this compound and its active metabolite, VR17-04, against the target virus in a controlled cell culture environment.

Materials:

  • Permissive cell lines (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza, Vero E6 or Caco-2 cells for SARS-CoV-2).[7][10][11]

  • Target virus stock with a known titer.

  • This compound iodide and synthesized VR17-04.

  • Cell culture medium and supplements.

  • Reagents for viral quantification (e.g., RT-qPCR, plaque assay).[12][13]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed permissive cells in 6-well plates and grow to 90-100% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and VR17-04 in serum-free medium.

  • Virus Infection: Aspirate the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing the different concentrations of the test compounds and 1% low-melting-point agarose.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C for SARS-CoV-2, 35°C for influenza).

  • Plaque Visualization: After 48-72 hours, fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

A Seed Cells C Infect Cells with Virus A->C B Prepare Compound Dilutions D Add Compound Overlay B->D C->D E Incubate D->E F Fix, Stain, and Cound Plaques E->F G Calculate IC50 F->G

Caption: In vitro plaque reduction assay workflow.
In Vivo Animal Models

Objective: To evaluate the in vivo efficacy of this compound in reducing viral shedding in a relevant animal model.[14][15][16]

Animal Model: Ferrets are a suitable model for influenza studies as they mimic human disease progression.[15][16] Transgenic mice expressing the human ACE2 receptor can be used for SARS-CoV-2 research.[17]

Materials:

  • Appropriate animal models.

  • This compound formulation for oral administration.

  • Target virus for intranasal inoculation.

  • Equipment for sample collection (e.g., nasal washes, throat swabs).[12]

  • Reagents for viral load quantification (RT-qPCR).[13][18][19]

Protocol: Ferret Model for Influenza

  • Acclimatization: Acclimatize animals to the housing conditions for at least 7 days.

  • Group Assignment: Randomly assign animals to treatment (this compound) and control (placebo) groups.

  • Treatment: Begin oral administration of this compound or placebo 24 hours prior to viral challenge and continue for the duration of the study.

  • Viral Challenge: Lightly anesthetize the animals and inoculate them intranasally with a defined dose of influenza virus.

  • Sample Collection: Collect nasal washes or throat swabs daily from each animal for 7-10 days post-infection.

  • Viral Load Quantification: Extract viral RNA from the collected samples and quantify the viral load using a validated RT-qPCR assay targeting a conserved viral gene.

  • Data Analysis: Compare the viral shedding kinetics (area under the curve of viral load over time) and peak viral titers between the treatment and control groups.

A Acclimatize Animals B Randomize into Treatment Groups A->B C Pre-treatment with This compound/Placebo B->C D Intranasal Viral Challenge C->D E Daily Sample Collection D->E F Viral Load Quantification (RT-qPCR) E->F G Compare Viral Shedding Kinetics F->G

Caption: In vivo experimental workflow for viral shedding.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effect of this compound on viral shedding. The evidence strongly suggests that this compound, through its active metabolite VR17-04, effectively inhibits the replication of influenza and other RNA viruses by targeting the viral RNA polymerase. This mechanism translates to a significant reduction in viral shedding, which is a critical factor in mitigating virus transmission and improving clinical outcomes. Researchers are encouraged to adapt these protocols to their specific research questions and target viruses to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Evaluating Enisamium's Efficacy Against SARS-CoV-2 Using a Minigenome Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an antiviral drug approved in several countries for the treatment of influenza, has demonstrated inhibitory activity against SARS-CoV-2.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing a SARS-CoV-2 minigenome assay to test the efficacy of this compound and its active metabolite, VR17-04. Minigenome assays are powerful, non-infectious tools for studying the viral replication and transcription machinery, making them ideal for the initial screening and characterization of antiviral compounds.[6][7] The assay described herein relies on the co-expression of the core components of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex and a reporter gene flanked by viral untranslated regions (UTRs), which is then transcribed and replicated by the reconstituted viral polymerase.

Mechanism of Action

This compound is a pro-drug that is metabolized to its active form, VR17-04.[3][5][8][9] This active metabolite, VR17-04, is a more potent inhibitor of the SARS-CoV-2 RdRp than the parent compound.[3] Molecular dynamics simulations and in vitro assays suggest that VR17-04 functions by preventing the incorporation of GTP and UTP into the nascent viral RNA chain, thereby inhibiting viral RNA synthesis.[1][2][4][5][8][9][10][11]

Data Presentation

In Vitro Efficacy of this compound and VR17-04

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its active metabolite VR17-04 against the SARS-CoV-2 RNA polymerase, as determined by in vitro assays.

CompoundAssay TypeIC50Cell Line/SystemReference(s)
This compoundRdRp activity assay~26.3 mM - 40.7 mMIn vitro (recombinant nsp12/7/8)[1][3]
This compound ChlorideAntiviral assay (in-cell)1.2 mM (~300 µg/ml)Caco-2 cells[1]
This compound IodideAntiviral assay (in-cell)250 µg/mlNHBE cells[1]
VR17-04RdRp activity assay~0.98 mM - 3 mMIn vitro (recombinant nsp12/7/8)[1][3]
VR17-04RdRp activity assay0.029 mMIn vitro (low NTP concentration)[1]
Clinical Trial Data for this compound in COVID-19 Patients

An interim analysis of a randomized, placebo-controlled clinical trial investigated the efficacy of this compound in hospitalized COVID-19 patients.

Patient GroupOutcome MeasureThis compound GroupPlacebo Groupp-valueReference(s)
Patients requiring supplementary oxygen (n=77)Mean recovery time11.1 days13.9 days0.0259[1][2][4]
Patients treated within 4 days of symptom onset (n=33)Median time to improvement8 days13 days0.0051[6][12]
Patients treated within 10 days of symptom onset (n=154)Median time to improvement10 days12 days0.002[6][12]

Experimental Protocols

SARS-CoV-2 Minigenome Assay Protocol

This protocol is a representative method for assessing the impact of this compound on SARS-CoV-2 RdRp activity in a BSL-2 setting.

1. Materials:

  • Cell Line: HEK293T cells.

  • Plasmids:

    • pCAGGS-SARS-CoV-2-nsp12 (RdRp catalytic subunit)

    • pCAGGS-SARS-CoV-2-nsp7

    • pCAGGS-SARS-CoV-2-nsp8

    • pPolI-SARS-CoV-2-N-Nluc (reporter plasmid containing the NanoLuciferase gene flanked by SARS-CoV-2 UTRs and Nucleocapsid (N) gene sequence).

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Opti-MEM

    • Transfection reagent (e.g., Lipofectamine 3000)

    • This compound iodide and/or VR17-04

    • Nano-Glo® Luciferase Assay Reagent

    • Lysis Buffer

    • 96-well white, clear-bottom plates

    • Luminometer

2. Cell Culture and Seeding:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • The day before transfection, seed HEK293T cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well to ensure they reach 80-90% confluency at the time of transfection.

3. Transfection:

  • Prepare plasmid DNA mix in Opti-MEM. For each well, combine:

    • 50 ng of pCAGGS-nsp12

    • 12.5 ng of pCAGGS-nsp7

    • 25 ng of pCAGGS-nsp8

    • 50 ng of pPolI-SARS-CoV-2-N-Nluc

  • Prepare the transfection reagent mix in Opti-MEM according to the manufacturer's instructions.

  • Combine the DNA mix and transfection reagent mix, incubate at room temperature for 15-20 minutes to allow complex formation.

  • Add the transfection complex dropwise to each well.

4. Compound Treatment:

  • Prepare serial dilutions of this compound iodide or VR17-04 in cell culture medium.

  • At 4-6 hours post-transfection, remove the transfection medium and replace it with fresh medium containing the desired concentrations of the test compound or vehicle control (e.g., DMSO).

5. Luciferase Assay:

  • At 24-48 hours post-transfection, remove the culture medium.

  • Wash the cells once with PBS.

  • Lyse the cells by adding 20-50 µL of lysis buffer per well and incubate for 10 minutes at room temperature with gentle shaking.

  • Add an equal volume of Nano-Glo® Luciferase Assay Reagent to each well.

  • Measure the luminescence using a luminometer.

6. Data Analysis:

  • Normalize the luciferase signal of the compound-treated wells to the vehicle-treated control wells.

  • Plot the normalized values against the compound concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Enisamium_Mechanism This compound This compound (Pro-drug) Metabolism Cellular Metabolism This compound->Metabolism Enters cell VR17_04 VR17-04 (Active Metabolite) RdRp SARS-CoV-2 RdRp (nsp12/7/8 complex) VR17_04->RdRp Binds to active site Inhibition Inhibition Metabolism->VR17_04 RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalyzes Inhibition->RNA_Synthesis

Caption: Mechanism of this compound's antiviral action against SARS-CoV-2.

Experimental Workflow for the Minigenome Assay

Minigenome_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed HEK293T cells in 96-well plate transfect Transfect cells with plasmid mix seed_cells->transfect prep_plasmids Prepare plasmid mix (RdRp components + Reporter) prep_plasmids->transfect prep_compounds Prepare serial dilutions of this compound/VR17-04 treat Treat cells with compound dilutions prep_compounds->treat transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure analyze Normalize data and calculate IC50 measure->analyze

Caption: Workflow of the SARS-CoV-2 minigenome assay.

Logical Relationship of the Minigenome System

Minigenome_Logic cluster_plasmids Transfected Plasmids cluster_cellular_process Cellular Processes cluster_viral_process Viral Replication (in vitro) cluster_drug_effect Drug Intervention nsp12 pCAGGS-nsp12 transcription_translation Transcription & Translation nsp12->transcription_translation nsp7 pCAGGS-nsp7 nsp7->transcription_translation nsp8 pCAGGS-nsp8 nsp8->transcription_translation reporter pPolI-Reporter (Nluc) reporter->transcription_translation Initial transcription by cellular Pol I RdRp_assembly RdRp Complex Assembly transcription_translation->RdRp_assembly Produces nsp proteins reporter_replication Reporter RNA Replication & Transcription RdRp_assembly->reporter_replication Acts on reporter RNA nluc_expression Nluc Expression reporter_replication->nluc_expression Produces Nluc mRNA luminescence luminescence nluc_expression->luminescence This compound This compound (VR17-04) This compound->RdRp_assembly Inhibits

Caption: Logical flow of the SARS-CoV-2 minigenome reporter assay.

References

Application Notes and Protocols for the Synthesis of VR17-04

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

VR17-04, the active metabolite of the antiviral drug enisamium, has demonstrated potent inhibitory activity against the RNA polymerases of various viruses, including influenza and SARS-CoV-2.[1][2] Its chemical structure is 4-(benzylcarbamoyl)-3-hydroxy-1-methylpyridin-1-ium. The synthesis of VR17-04 is a critical process for enabling further research into its antiviral properties and potential therapeutic applications. This document provides a detailed protocol for a plausible synthetic route to obtain VR17-04, based on established chemical transformations.

The proposed synthetic pathway commences with the preparation of a key intermediate, 3-hydroxy-4-pyridinecarboxylic acid. This is followed by the formation of an amide linkage with benzylamine (B48309) and concludes with the N-methylation of the pyridine (B92270) ring to yield the final product.

Overall Synthetic Scheme

The synthesis of VR17-04 can be conceptualized in a three-step process starting from 3-hydroxy-4-pyridinecarboxylic acid.

G cluster_0 Step 1: Synthesis of 3-Hydroxy-4-pyridinecarboxylic Acid cluster_1 Step 2: Amide Formation cluster_2 Step 3: N-Methylation start Commercially available starting materials intermediate1 3-Hydroxy-4-pyridinecarboxylic Acid start->intermediate1 Elbs oxidation of 4-pyridone followed by isolation of 4-pyridone-3-sulfate intermediate2 N-benzyl-3-hydroxy-4-pyridinecarboxamide intermediate1->intermediate2 Amide coupling with Benzylamine final_product VR17-04 (4-(benzylcarbamoyl)-3-hydroxy-1-methylpyridin-1-ium) intermediate2->final_product Methylating agent (e.g., Methyl Iodide)

Caption: Proposed synthetic pathway for VR17-04.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-pyridinecarboxylic Acid

This protocol is adapted from a known synthesis of 3-hydroxy-4-pyridone via an Elbs oxidation, a common method for introducing a hydroxyl group ortho to a phenolic activating group.[3]

Materials:

  • 4-Pyridone

  • Potassium persulfate (K₂S₂O₈)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Hydrochloric acid (HCl)

  • Water (deionized)

Procedure:

  • Dissolve 4-pyridone in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium persulfate in water while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with concentrated sulfuric acid and heat to hydrolyze the intermediate sulfate (B86663) ester.

  • Cool the solution and adjust the pH to precipitate the 3-hydroxy-4-pyridone.

  • Further oxidation and subsequent workup will yield 3-hydroxy-4-pyridinecarboxylic acid.[4]

ParameterValue
Starting Material4-Pyridone
Key ReagentsK₂S₂O₈, NaOH, H₂SO₄
Product3-Hydroxy-4-pyridinecarboxylic Acid
Purity (typical)>98%
Step 2: Amide Formation to Yield N-benzyl-3-hydroxy-4-pyridinecarboxamide

This step involves the coupling of the carboxylic acid with benzylamine. A common method for this transformation is the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species like an acid chloride.

Materials:

  • 3-Hydroxy-4-pyridinecarboxylic acid

  • Benzylamine

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 3-hydroxy-4-pyridinecarboxylic acid in anhydrous DCM.

  • Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2 hours to form the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.

  • Add the benzylamine solution dropwise to the acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Starting Material3-Hydroxy-4-pyridinecarboxylic Acid
ReagentsBenzylamine, SOCl₂, Et₃N
ProductN-benzyl-3-hydroxy-4-pyridinecarboxamide
Yield (typical)70-85%
Step 3: N-Methylation to Yield VR17-04

The final step is the quaternization of the pyridine nitrogen with a methylating agent.

Materials:

  • N-benzyl-3-hydroxy-4-pyridinecarboxamide

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile (B52724) (CH₃CN) or another suitable polar aprotic solvent

  • Diethyl ether

Procedure:

  • Dissolve N-benzyl-3-hydroxy-4-pyridinecarboxamide in anhydrous acetonitrile.

  • Add an excess of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • The product, being a salt, will often precipitate from the reaction mixture.

  • If precipitation occurs, filter the solid product and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

  • Dry the final product under vacuum.

ParameterValue
Starting MaterialN-benzyl-3-hydroxy-4-pyridinecarboxamide
ReagentMethyl Iodide
ProductVR17-04
Yield (typical)>90%
AppearanceCrystalline solid

Workflow and Data Management

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow cluster_data Data Management s1 Step 1: Synthesis of 3-Hydroxy-4-pyridinecarboxylic Acid s2 Step 2: Amide Formation s1->s2 s3 Step 3: N-Methylation s2->s3 a1 TLC/LC-MS (Reaction Monitoring) s3->a1 In-process control a2 NMR Spectroscopy (Structure Verification) s3->a2 Final Product a3 Mass Spectrometry (Molecular Weight Confirmation) s3->a3 Final Product a4 HPLC (Purity Assessment) a2->a4 a3->a4 d1 Record reaction parameters (yields, temperatures, times) a4->d1 d2 Store analytical data (spectra, chromatograms) a4->d2 d3 Compile Certificate of Analysis d2->d3

References

Application Notes and Protocols for Assessing Enisamium Cytotoxicity in A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an antiviral compound, has demonstrated efficacy against various respiratory viruses, including influenza A and SARS-CoV-2.[1][2][3] The human lung adenocarcinoma cell line, A549, is a well-established model for studying respiratory infections and the effects of antiviral agents.[4][5] While primarily investigated for its antiviral properties, understanding the cytotoxic profile of this compound in A549 cells is crucial for determining its therapeutic window and potential off-target effects. Previous studies have suggested that this compound is not cytotoxic to A549 cells at concentrations that inhibit viral replication.[2][6][7] This document provides a comprehensive set of protocols to systematically evaluate the cytotoxicity of this compound in A549 cells using standard in vitro assays.

Data Presentation

The following tables summarize key data points relevant to the assessment of this compound cytotoxicity in A549 cells.

Table 1: A549 Cell Culture and Plating Densities

ParameterRecommendationReference
Growth MediumF-12K Medium with 10% FBS[8]
Subculture Ratio1:3 to 1:8[8]
Seeding Density (96-well plate)5 x 10³ - 1 x 10⁴ cells/well[9][10]
Seeding Density (6-well plate)3 x 10⁵ - 5 x 10⁵ cells/well[10][11]

Table 2: this compound Antiviral Activity and Cytotoxicity Overview

Cell LineAssayParameterValueReference
A549Plaque Assay (Influenza A)IC50322 µM[12]
A549Not specifiedCytotoxicityNot cytotoxic at antiviral concentrations[2][6][7]
Caco-2Viral RNA Levels (SARS-CoV-2)IC501.2 mM (~300 µg/ml)[6][7]

Experimental Protocols

A549 Cell Culture and Maintenance

This protocol describes the routine culture and passaging of A549 cells to maintain a healthy and viable cell stock for cytotoxicity experiments.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • ATCC-formulated F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Incubator at 37°C, 5% CO2

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Seeding: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.[4]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Medium Renewal: Renew the complete growth medium every 2-3 days.[8][13]

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[14]

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until cells detach.[4][13]

  • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.[4]

  • Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a recommended split ratio of 1:3 to 1:8.[8]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • A549 cells

  • This compound iodide

  • Complete growth medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate overnight.[9][10]

  • Drug Treatment: Prepare serial dilutions of this compound iodide in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][15]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a marker for cytotoxicity.[16]

Materials:

  • A549 cells

  • This compound iodide

  • Complete growth medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[16]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[16]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][17]

Materials:

  • A549 cells

  • This compound iodide

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with different concentrations of this compound for the desired duration.[17]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[9][17]

  • Cell Washing: Wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[9][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity Assessment A549_Culture A549 Cell Culture Seeding Seed A549 Cells (96-well or 6-well plates) A549_Culture->Seeding Treatment Treat with this compound (various concentrations & time points) Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis

Caption: Experimental workflow for assessing this compound cytotoxicity in A549 cells.

Signaling_Pathway_Hypothesis This compound This compound Metabolite Active Metabolite (e.g., VR17-04) This compound->Metabolite Metabolism in A549 cells Cell_Health A549 Cell Health This compound->Cell_Health Direct Effect? Viral_Polymerase Viral RNA Polymerase Metabolite->Viral_Polymerase Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Required for Viral_Replication->Cell_Health Impacts (in infection models) Cytotoxicity Cytotoxicity Cell_Health->Cytotoxicity Leads to Viability Viability Cell_Health->Viability Maintains

Caption: Hypothesized mechanism of this compound's primary action and cytotoxic assessment.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Enisamium Permeability in MDCK Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low permeability of Enisamium in Madin-Darby Canine Kidney (MDCK) cell assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its permeability in MDCK cells a subject of investigation?

This compound (4-(benzylcarbamoyl)-1-methylpyridinium iodide) is an antiviral drug.[1][2] Its permeability across cellular barriers, such as the intestinal epithelium or the blood-brain barrier, is a critical determinant of its oral bioavailability and efficacy. MDCK cells are a widely used in vitro model for predicting drug permeability and the role of efflux transporters.

Q2: What is the expected permeability of this compound based on existing data?

Studies using Caco-2 cells, another common model for intestinal permeability, have shown that this compound iodide has very low apparent permeability (Papp) with values between 0.2 × 10⁻⁶ cm/s and 0.3 × 10⁻⁶ cm/s.[3] One study also reported that the permeability of this compound in MDCK cells was found to be less than 0.08%.[2] Based on its high solubility and low permeability, this compound iodide is classified as a Biopharmaceutics Classification System (BCS) Class III compound.

Q3: Is the low permeability of this compound in MDCK cells likely due to it being a P-glycoprotein (P-gp) substrate?

While it is a common hypothesis for compounds with low permeability, a study conducted in Caco-2 cells showed no evidence of active transport for this compound iodide. However, without specific data from MDCK cells overexpressing P-gp (MDCK-MDR1), the role of P-gp-mediated efflux in these cells cannot be definitively ruled out.

Troubleshooting Guide for Low Permeability of this compound in MDCK Cells

This guide addresses specific issues that may arise during the experimental evaluation of this compound permeability.

Issue 1: Observed Apparent Permeability (Papp) is Extremely Low

Symptoms:

  • The calculated Papp value for this compound in the apical-to-basolateral (A-B) direction is in the range of <1 x 10⁻⁶ cm/s.

  • Difficulty in quantifying the amount of this compound in the basolateral chamber.

Potential Causes and Troubleshooting Steps:

  • Low Passive Permeability: The inherent physicochemical properties of this compound may limit its passive diffusion across the cell monolayer.

    • Action: This is an intrinsic property of the molecule. The focus should shift to investigating if active efflux is further reducing the net permeability.

  • Poor Compound Recovery: A significant portion of the compound may be lost during the experiment.

    • Action: Calculate the percent recovery. If it is below 80%, investigate the following:

      • Non-Specific Binding: this compound may be binding to the plastic of the assay plates. Use low-binding plates and include a control group without cells to assess binding.

      • Cellular Accumulation: The compound may be accumulating within the MDCK cells. At the end of the transport experiment, lyse the cells and quantify the amount of intracellular this compound using LC-MS/MS.

      • Compound Instability: this compound may be degrading in the assay buffer. Incubate this compound in the buffer for the duration of the experiment and analyze its concentration.

  • Experimental Errors:

    • Action:

      • Verify the integrity of the MDCK cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

      • Confirm the accuracy of your analytical method (e.g., LC-MS/MS) for detecting low concentrations of this compound.

Issue 2: High Variability in Permeability Results

Symptoms:

  • Inconsistent Papp values across replicate wells or between experiments.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Cell Monolayer Integrity:

    • Action: Ensure consistent cell seeding density and culture conditions. Monitor TEER values for all wells to ensure a confluent monolayer has formed. Discard any wells with TEER values outside the acceptable range.

  • Solubility Issues: Although this compound is highly soluble, precipitation in the donor compartment can lead to variability.

    • Action: Visually inspect the donor wells for any signs of precipitation. Ensure the concentration of any co-solvent (like DMSO) is kept low and consistent.

Issue 3: Uncertainty About the Role of Active Efflux

Symptoms:

  • Low A-B permeability is observed, but it is unclear if this is solely due to poor passive diffusion or if active efflux is also a contributing factor.

Potential Causes and Troubleshooting Steps:

  • Efflux by P-glycoprotein (P-gp) or other transporters: MDCK cells endogenously express canine P-gp and can be transfected to overexpress human P-gp (MDCK-MDR1 cells).

    • Action:

      • Conduct a Bidirectional Permeability Assay: Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

      • Calculate the Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is a strong indicator of active efflux.

      • Use P-gp Inhibitors: Perform the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045), cyclosporin (B1163) A). A significant reduction in the ER in the presence of the inhibitor confirms P-gp involvement.

      • Utilize MDCK-MDR1 Cells: For definitive confirmation, perform the bidirectional assay in an MDCK-MDR1 cell line, which overexpresses human P-gp. A high ER in this cell line is a strong indicator that this compound is a P-gp substrate.

Data Presentation

Table 1: Summary of this compound Permeability Data

ParameterCell LineConcentration (µM)ValueReference
Apparent Permeability (Papp) Caco-210 - 1000.2 - 0.3 x 10⁻⁶ cm/s[3]
Permeability MDCKNot specified< 0.08%[2]
BCS Classification --Class III (High Solubility, Low Permeability)

Experimental Protocols

Protocol 1: Bidirectional Permeability Assay in MDCK Cells
  • Cell Culture: Culture MDCK cells on permeable Transwell® inserts until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values should be consistent and within the laboratory's established range for MDCK cells.

  • Prepare Dosing Solutions: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration.

  • Apical-to-Basolateral (A-B) Permeability:

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral-to-Apical (B-A) Permeability:

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation period, collect samples from both the donor and receiver chambers.

  • Quantification: Determine the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
  • Follow Protocol 1: Perform the bidirectional permeability assay as described above.

  • Prepare Inhibitor Dosing Solutions: In a parallel set of experiments, prepare the this compound dosing solution containing a known P-gp inhibitor (e.g., verapamil at a concentration known to inhibit P-gp without causing toxicity).

  • Perform Bidirectional Assay with Inhibitor: Repeat the A-B and B-A permeability measurements in the presence of the P-gp inhibitor.

  • Data Analysis: Compare the Papp values and the efflux ratio of this compound with and without the inhibitor. A significant increase in the A-B Papp and a decrease in the efflux ratio towards 1 in the presence of the inhibitor indicates that this compound is a substrate of P-gp.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bidirectional Permeability Assay cluster_analysis Data Analysis culture Culture MDCK cells on Transwell inserts teer Measure TEER for monolayer integrity culture->teer dosing Prepare this compound dosing solution teer->dosing ab_transport A-B Transport Assay dosing->ab_transport ba_transport B-A Transport Assay dosing->ba_transport quantify Quantify this compound by LC-MS/MS ab_transport->quantify ba_transport->quantify calc_papp Calculate Papp (A-B) and Papp (B-A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Workflow for the bidirectional permeability assay of this compound in MDCK cells.

troubleshooting_logic start Low Papp of this compound Observed check_recovery Check % Recovery start->check_recovery low_recovery Recovery < 80% check_recovery->low_recovery Yes good_recovery Recovery > 80% check_recovery->good_recovery No investigate_loss Investigate: - Non-specific binding - Cellular accumulation - Instability low_recovery->investigate_loss bidirectional_assay Perform Bidirectional Assay good_recovery->bidirectional_assay er_high Efflux Ratio > 2? bidirectional_assay->er_high efflux_substrate Conclusion: Potential Efflux Substrate er_high->efflux_substrate Yes low_passive Conclusion: Low Passive Permeability er_high->low_passive No pgp_inhibition Confirm with P-gp inhibitor/MDR1 cells efflux_substrate->pgp_inhibition

Caption: Troubleshooting logic for investigating the low permeability of this compound.

References

Technical Support Center: Overcoming Challenges in Enisamium Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of Enisamium's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound iodide and what are the implications for its oral bioavailability?

A1: this compound iodide is classified as a BCS Class III drug. This classification indicates that it has high solubility but low permeability. The primary challenge for the oral bioavailability of BCS Class III drugs like this compound is their poor absorption across the gastrointestinal membrane. While it dissolves readily in the gastrointestinal fluids, its ability to pass through the intestinal wall into the bloodstream is limited.

Q2: My in vitro permeability assay (e.g., Caco-2) shows low apparent permeability (Papp) for this compound. Is this expected?

A2: Yes, this is an expected finding. Studies using Caco-2 cell monolayers have demonstrated that this compound iodide has low permeability, with reported Papp values between 0.2 × 10⁻⁶ cm s⁻¹ and 0.3 × 10⁻⁶ cm s⁻¹.[1] This low in vitro permeability is consistent with its classification as a BCS Class III compound and is a key factor contributing to its limited oral bioavailability.

Q3: I am observing significant metabolism of this compound in my in vivo studies. Is this a known phenomenon?

A3: Yes, this compound is known to be metabolized in humans. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) analyses of human plasma have identified several phase I metabolites.[2] These include hydroxylated (VR17-02 and VR17-04), demethylated (VR18-06), and both hydroxylated and demethylated (VR18-05) forms.[2] Phase II metabolites formed by glucuronidation or sulfate (B86663) conjugation have also been detected.[2]

Q4: One of the metabolites, VR17-04, appears to be more active than the parent drug. What is the significance of this?

A4: The hydroxylated metabolite, VR17-04, has been identified as a more potent inhibitor of influenza virus RNA polymerase than this compound itself.[2][3][4] This suggests that this compound may function as a prodrug, where its therapeutic efficacy is, at least in part, mediated by this active metabolite.[5] Understanding the formation and disposition of VR17-04 is crucial for accurately interpreting pharmacokinetic and pharmacodynamic data.

Troubleshooting Guides

Issue 1: Inconsistent results in Caco-2 permeability assays.
Possible Cause Troubleshooting Step
Cell monolayer integrity is compromised. Verify the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory's established protocol.
Efflux transporter activity. The expression and functionality of efflux transporters like P-glycoprotein (P-gp) can influence permeability results.[6] Include a positive control for P-gp substrates (e.g., rhodamine 123) and an inhibitor to assess the potential role of efflux.
Incorrect buffer or pH. Ensure the pH of the apical and basolateral buffers is maintained throughout the experiment, as pH can influence the ionization state and permeability of compounds.
Analytical method sensitivity. The concentration of this compound crossing the monolayer may be low. Verify that your analytical method (e.g., LC-MS/MS) has sufficient sensitivity to accurately quantify low concentrations in the receiver compartment.
Issue 2: Difficulty in quantifying this compound and its metabolites in plasma samples.
Possible Cause Troubleshooting Step
Suboptimal sample preparation. Plasma samples require protein precipitation before analysis. An effective method involves precipitation with a 50:50 (vol/vol) mixture of ethanol (B145695) and acetonitrile.[2] Ensure complete precipitation and centrifugation to obtain a clear supernatant for analysis.
Inadequate chromatographic separation. Develop and validate a robust HPLC or GC-FID method for the simultaneous determination of this compound and its key metabolites. Optimize the mobile phase, column, and gradient to achieve adequate separation.
Low concentration of metabolites. Consider pooling plasma samples from multiple time points to increase the concentration of metabolites for identification and initial quantification.[2]
Matrix effects in mass spectrometry. Biological matrices can cause ion suppression or enhancement in mass spectrometry. Use appropriate internal standards and perform matrix effect experiments during method validation to ensure accurate quantification.

Quantitative Data Summary

Table 1: Solubility of this compound Iodide

Buffer pH Temperature (°C) Solubility (mg/mL)
1.2 - 7.525~60
1.2 - 7.537130 - 150
Data sourced from

Table 2: In Vitro Permeability of this compound Iodide

Assay System Concentration (µM) Apparent Permeability (Papp) (x 10⁻⁶ cm s⁻¹)
Caco-2 cells10 - 1000.2 - 0.3
Data sourced from[1]

Table 3: Intracellular Uptake of this compound in dNHBE Cells

Extracellular Concentration (µM) Incubation Time (h) Intracellular Concentration (ng/10⁶ cells)
102436.8
5024213
10024410
500241727
1000243009
Data sourced from[7]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.

  • Monolayer Integrity: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold.

  • Experimental Setup:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the this compound test solution at various concentrations (e.g., 10, 50, and 100 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

Protocol 2: Metabolite Identification in Human Plasma

Objective: To identify phase I and phase II metabolites of this compound in human plasma.

Methodology:

  • Sample Collection: Collect plasma samples from subjects at various time points following oral administration of this compound.

  • Sample Pooling (Optional): For initial identification, plasma samples from different time points can be pooled to increase the concentration of metabolites.[2]

  • Protein Precipitation:

    • To 1 mL of pooled plasma, add 3 mL of a cold 50:50 (vol/vol) ethanol/acetonitrile mixture.

    • Vortex and centrifuge at approximately 3,360 x g for 20 minutes at 8°C.

    • Collect the supernatant.

    • Wash the pellet twice with the ethanol/acetonitrile mixture, centrifuging each time, and combine the supernatants.

  • Analysis by LC-MS/MS:

    • Concentrate the combined supernatant under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

    • Inject the sample into a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).

    • Use appropriate chromatographic conditions to separate the parent drug from its metabolites.

    • Acquire full scan and product ion scan mass spectra to identify and structurally characterize the metabolites based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

Enisamium_Metabolism_Pathway This compound This compound Metabolites Phase I Metabolites This compound->Metabolites Metabolism (in vivo) VR17_04 VR17-04 (Hydroxylated) Metabolites->VR17_04 VR17_02 VR17-02 (Hydroxylated) Metabolites->VR17_02 VR18_06 VR18-06 (Demethylated) Metabolites->VR18_06 VR18_05 VR18-05 (Hydroxylated & Demethylated) Metabolites->VR18_05 PhaseII Phase II Metabolites (Glucuronidated/Sulfated) Metabolites->PhaseII BCS_Classification_Workflow Start Start: Drug Candidate Solubility High Solubility? Start->Solubility Permeability1 High Permeability? Solubility->Permeability1 Yes Permeability2 High Permeability? Solubility->Permeability2 No BCS1 BCS Class I Permeability1->BCS1 Yes BCS3 BCS Class III (this compound) Permeability1->BCS3 No BCS2 BCS Class II Permeability2->BCS2 Yes BCS4 BCS Class IV Permeability2->BCS4 No Caco2_Permeability_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts TEER Measure TEER for monolayer integrity Culture->TEER AddDrug Add this compound to apical chamber TEER->AddDrug Sample Sample from basolateral chamber at time points AddDrug->Sample Quantify Quantify this compound (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate Papp Quantify->Calculate

References

Technical Support Center: Enisamium Solubility for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Enisamium iodide in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound iodide in aqueous solutions?

A1: this compound iodide is classified as a highly soluble compound (BCS Class III).[1][2] Its solubility in aqueous buffers is pH-dependent and increases with temperature. At 37°C, the approximate solubility is between 130-150 mg/mL in buffers with a pH range of 1.2 to 7.5.[1][3]

Q2: I am observing precipitation when adding my this compound iodide stock solution to the cell culture medium. What are the common causes?

A2: Precipitation of a seemingly soluble compound like this compound iodide in cell culture media can be attributed to several factors:

  • High Final Concentration: The intended final concentration in the media may exceed its solubility limit under specific cell culture conditions.

  • "Crashing Out": Rapid dilution of a concentrated stock (especially in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to immediately precipitate.

  • Low Temperature: Adding the stock solution to cold media can decrease the solubility of this compound iodide.

  • pH Shift: Although cell culture media are buffered, localized pH changes upon addition of the stock solution can affect solubility.

  • High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium might be too high, which can be toxic to cells and may not prevent precipitation upon significant dilution. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the concentration below 0.1%.[4]

  • Interaction with Media Components: High concentrations of salts or other components in the media could potentially interact with this compound iodide, leading to precipitation.

Q3: What is the recommended solvent for preparing this compound iodide stock solutions?

A3: For cell culture applications, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare high-concentration stock solutions of this compound iodide.[5][6] Some studies have also used sterile distilled water to prepare stock solutions.[6]

Q4: How can the presence of serum in the culture medium affect the solubility of this compound iodide?

A4: While specific data on the interaction between this compound iodide and fetal bovine serum (FBS) is limited, serum proteins like albumin can sometimes help to solubilize and stabilize compounds in culture media.[2] However, it is also possible for compounds to interact with serum components and precipitate. It is recommended to empirically test the solubility of this compound iodide in your specific medium with the intended serum concentration.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptom: A visible precipitate forms immediately after adding the this compound iodide stock solution to the cell culture medium.

Potential CauseRecommended Solution
High Final Concentration Decrease the final working concentration of this compound iodide. Perform a preliminary solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Rapid Dilution ("Crashing Out") Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
Low Temperature of Media Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
High Solvent Concentration Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, ideally below 0.1%.[4] This may require preparing a more concentrated stock solution.
Localized pH Shift Ensure the pH of your cell culture medium is stable and within the optimal range for your cells before adding the compound.
Issue 2: Precipitation Observed After Incubation

Symptom: The medium containing this compound iodide is clear initially, but a precipitate forms after several hours or days in the incubator.

Potential CauseRecommended Solution
Compound Instability This compound iodide might degrade over time in the culture medium, leading to the formation of insoluble byproducts. Prepare fresh media with this compound iodide for each experiment, especially for long-term studies.
Evaporation of Media Evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound iodide. Ensure proper humidification of the incubator and use appropriate culture vessel caps (B75204) or seals to minimize evaporation.
Temperature Fluctuations Frequent removal of culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. Minimize the time that culture vessels are outside the incubator.
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium over time, which could affect the solubility of this compound iodide. Monitor the pH of the culture medium, and if necessary, change the medium more frequently.

Data Presentation

Table 1: Solubility of this compound Iodide in Different Aqueous Buffers

pHTemperature (°C)Solubility (mg/mL)
1.225~63.2
1.237~151.5
4.525~59.7
4.537~132.2
6.825~60.8
6.837~131.3
7.525~58.9
7.537~126.7

Data extracted from a study on the in vitro bioavailability of this compound iodide.[3][7]

Experimental Protocols

Protocol 1: Preparation of this compound Iodide Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of this compound iodide in DMSO for use in cell culture experiments.

  • Materials:

    • This compound iodide powder

    • Sterile, cell culture grade DMSO

    • Sterile, conical-bottom microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound iodide powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the tube until the this compound iodide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution in Cell Culture Medium
  • Objective: To prepare the final working solution of this compound iodide in cell culture medium while minimizing the risk of precipitation.

  • Materials:

    • This compound iodide stock solution (from Protocol 1)

    • Complete cell culture medium (e.g., DMEM or MEM with serum and supplements), pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound iodide stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently swirling the medium, add the calculated volume of the this compound iodide stock solution drop-wise to the medium.

    • Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.1%).[4]

    • Visually inspect the medium for any signs of precipitation before adding it to the cells.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment stock Prepare Concentrated Stock in DMSO working Prepare Working Solution in Pre-warmed Medium stock->working Serial Dilution pre_treat Pre-treat Cells with This compound Solution working->pre_treat Add to cells infect Infect Cells with Virus (e.g., Influenza) pre_treat->infect incubate Incubate for a Defined Period infect->incubate analyze Analyze Antiviral Effect (e.g., Plaque Assay) incubate->analyze

Caption: Experimental workflow for testing the antiviral activity of this compound.

signaling_pathway This compound This compound Iodide Metabolite Active Metabolite (VR17-04) This compound->Metabolite Metabolism in cells Viral_Polymerase Viral RNA Polymerase Metabolite->Viral_Polymerase Inhibits RNA_Synthesis Viral RNA Synthesis Viral_Polymerase->RNA_Synthesis Catalyzes Replication Virus Replication RNA_Synthesis->Replication

Caption: Proposed mechanism of action for this compound's antiviral effect.

References

troubleshooting Enisamium's variable efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enisamium iodide. The information provided is intended to help troubleshoot experiments and understand the reasons for variable efficacy observed in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound iodide?

A1: this compound iodide is an antiviral prodrug. Its mechanism of action is indirect. After entering the host cell, this compound iodide is metabolized to its active form, VR17-04, through hydroxylation.[1][2][3][4] VR17-04 then acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, including influenza and coronaviruses.[2][4][5][6] By inhibiting RdRp, VR17-04 effectively halts the synthesis of new viral RNA, thereby preventing viral replication.[6]

Q2: Why is this compound iodide effective in some cell lines but not in others?

A2: The variable efficacy of this compound iodide across different cell lines is primarily attributed to two factors:

  • Metabolic Activation: this compound iodide requires conversion to its active metabolite, VR17-04, to exert its antiviral effect.[1][2][3] Different cell lines possess varying levels of the metabolic enzymes responsible for this conversion.[7][8][9] Cell lines with high metabolic capacity can efficiently convert this compound to VR17-04, leading to potent antiviral activity, while those with low metabolic capacity will show reduced or no efficacy.[7]

  • Cellular Permeability: The efficiency with which this compound iodide can cross the cell membrane and accumulate within the cell can differ between cell lines. Studies have shown that cell lines with higher permeability to this compound iodide exhibit greater antiviral effects.[10]

Q3: Which cell lines are known to be sensitive or resistant to this compound iodide?

A3: Based on published studies, here is a summary of the observed sensitivity of some common cell lines to this compound iodide:

  • Sensitive:

    • A549 (Human lung carcinoma): Shows significant antiviral activity.[10]

    • dNHBE (Differentiated normal human bronchial epithelial cells): Exhibits good antiviral efficacy.[10]

    • Caco-2 (Human colorectal adenocarcinoma): Shows moderate antiviral activity.[1][3][10][11]

  • Less Sensitive/Resistant:

    • MDCK (Madin-Darby canine kidney): Generally shows poor antiviral activity, which has been linked to low permeability.[10]

    • RD (Human rhabdomyosarcoma): Shows weaker antiviral effect compared to A549 cells.[10]

    • HepG2 (Human liver carcinoma): Exhibits a weaker antiviral response.[10]

Q4: What is the active metabolite of this compound iodide?

A4: The active metabolite of this compound iodide is a hydroxylated form known as VR17-04.[1][2][3][5] This metabolite is a more potent inhibitor of viral RNA polymerase than the parent compound.[2]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vitro experiments with this compound iodide.

Problem Potential Cause Troubleshooting Steps
No antiviral activity observed in a new cell line. Low metabolic activation: The cell line may lack the necessary enzymes to convert this compound to its active metabolite, VR17-04.1. Use a metabolically active cell line: Switch to a cell line known to be sensitive to this compound, such as A549 or dNHBE cells. 2. Directly test the active metabolite: If available, perform experiments using VR17-04 to bypass the need for metabolic activation.
Low cellular permeability: The cell line may not efficiently take up this compound iodide.1. Assess permeability: If possible, perform uptake studies to measure the intracellular concentration of this compound. 2. Increase incubation time: A longer exposure to the drug may lead to higher intracellular concentrations.
High variability in results between experiments. Inconsistent cell health and density: Variations in cell confluency and viability can affect drug metabolism and viral replication.1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded for each experiment. 2. Monitor cell health: Regularly check for signs of stress or contamination in your cell cultures.
Inaccurate drug concentration: Errors in preparing or diluting the drug stock can lead to inconsistent results.1. Verify stock concentration: Prepare fresh drug stocks and verify their concentration. 2. Use calibrated equipment: Ensure pipettes and other measurement tools are properly calibrated.
Observed cytotoxicity at effective antiviral concentrations. Cell line sensitivity: The cell line may be particularly sensitive to the cytotoxic effects of this compound iodide.1. Perform a cytotoxicity assay: Determine the 50% cytotoxic concentration (CC50) of this compound in your cell line using an MTT or similar assay. 2. Calculate the Selectivity Index (SI): The SI (CC50/EC50) should be greater than 10 for a compound to be considered to have a good therapeutic window. If the SI is low, consider using a different cell line.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound iodide and its active metabolite, VR17-04, in various cell lines and against different viral polymerases.

Table 1: In Vitro Antiviral Activity of this compound Iodide

Cell LineVirusParameterValue (µM)
A549Influenza A/WSN/33IC50322[10]
Caco-2Influenza A/WSN/33IC50>1000[10]
Caco-2SARS-CoV-2IC501200[1][3][11]
RDInfluenza A/WSN/33IC50>1000[10]
HepG2Influenza A/WSN/33IC50>1000[10]
dNHBEInfluenza A virusesEC90157-439[5]
NHBESARS-CoV-2IC50~667 (250 µg/ml)[1]
NHBEHCoV NL63IC50~160 (60 µg/ml)[3][11]

Table 2: In Vitro Inhibitory Activity of this compound and VR17-04 against Viral RNA Polymerase

CompoundViral PolymeraseParameterValue (mM)
This compound (FAV00A)Influenza A VirusIC5046.3[2][5]
VR17-04Influenza A VirusIC500.84[2][5]
This compound (FAV00A)SARS-CoV-2IC5040.7[5]
VR17-04SARS-CoV-2IC502-3[5]

Experimental Protocols

Virus Yield Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.

Materials:

  • Susceptible host cell line (e.g., A549 cells)

  • Virus stock of known titer

  • This compound iodide stock solution

  • Cell culture medium (e.g., MEM with 0.5% FCS)

  • 96-well tissue culture plates

  • MDCK cells for plaque assay

  • Agarose (B213101) overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the susceptible host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of this compound iodide in cell culture medium.

  • Pre-incubation (optional but recommended): Pre-incubate the cell monolayers with the different concentrations of this compound iodide for 1-6 hours at 37°C.[10]

  • Virus Infection: Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI), typically between 0.01 and 1.[10][12]

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: Remove the virus inoculum and add fresh medium containing the corresponding concentrations of this compound iodide.

  • Incubation: Incubate the plates for 24-48 hours at 37°C to allow for viral replication.[10]

  • Harvesting: Collect the supernatants from each well, which contain the progeny virus.

  • Virus Titer Determination (Plaque Assay): a. Prepare serial 10-fold dilutions of the harvested supernatants. b. Infect confluent monolayers of MDCK cells with the dilutions. c. After a 1-hour adsorption period, remove the inoculum and overlay the cells with agarose medium. d. Incubate for 2-3 days until plaques are visible. e. Fix and stain the cells with crystal violet to count the plaques.

  • Data Analysis: Calculate the viral titer (Plaque Forming Units/mL) for each drug concentration. Determine the EC50 or EC90 value by plotting the percentage of virus yield reduction against the drug concentration.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

Materials:

  • Host cell line

  • This compound iodide stock solution

  • Cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of this compound iodide to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13][14]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Enisamium_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication Complex Enisamium_ext This compound Iodide Enisamium_int This compound Iodide Enisamium_ext->Enisamium_int Cellular Uptake Metabolism Metabolic Activation (Hydroxylation) Enisamium_int->Metabolism VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 RdRp Viral RNA-dependent RNA Polymerase (RdRp) VR17_04->RdRp Inhibition Replication Viral RNA Replication RdRp->Replication Replication->RdRp Blocked

Caption: Mechanism of action of this compound iodide.

Experimental_Workflow cluster_assays Assays cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_drug Prepare Serial Dilutions of this compound Iodide seed_cells->prepare_drug infect_cells Infect Cells with Virus seed_cells->infect_cells add_drug Add Drug Dilutions to Cells prepare_drug->add_drug infect_cells->add_drug incubate Incubate for 24-48h add_drug->incubate harvest Harvest Supernatant (for Virus Yield) incubate->harvest add_mtt Add MTT Reagent (for Cytotoxicity) incubate->add_mtt titer_virus Determine Virus Titer (Plaque Assay) harvest->titer_virus read_absorbance Read Absorbance (570 nm) add_mtt->read_absorbance calc_ec50 Calculate EC50/EC90 titer_virus->calc_ec50 calc_cc50 Calculate CC50 read_absorbance->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si end End calc_si->end

Caption: Experimental workflow for evaluating this compound iodide.

Troubleshooting_Logic start Start Troubleshooting no_activity No Antiviral Activity Observed start->no_activity check_cell_line Is the cell line known to be sensitive? no_activity->check_cell_line yes_sensitive Yes check_cell_line->yes_sensitive Yes no_sensitive No check_cell_line->no_sensitive No check_controls Are experimental controls (virus, positive drug) working correctly? yes_sensitive->check_controls switch_cell_line Switch to a sensitive cell line (e.g., A549) or use active metabolite (VR17-04) no_sensitive->switch_cell_line yes_controls Yes check_controls->yes_controls Yes no_controls No check_controls->no_controls No investigate_protocol Investigate experimental protocol: - Cell health - Drug concentration - MOI yes_controls->investigate_protocol review_protocol Review and optimize assay protocol no_controls->review_protocol end Problem Resolved investigate_protocol->end switch_cell_line->end review_protocol->end

Caption: Troubleshooting logic for this compound iodide experiments.

References

Technical Support Center: Enhancing Intracellular Uptake of Enisamium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enisamium. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the intracellular uptake of this compound in your experiments.

Understanding the Challenge: Low Permeability of this compound

This compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low permeability.[1] This low permeability is a primary obstacle to achieving high intracellular concentrations. Furthermore, this compound is a prodrug that is metabolized into its more active form, VR17-04, a potent inhibitor of viral RNA polymerase.[2][3] Therefore, strategies to enhance intracellular uptake must consider both the parent compound and its active metabolite.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low antiviral efficacy of this compound in my cell-based assays?

A1: Low efficacy in vitro can be due to several factors:

  • Low Intracellular Concentration: this compound's low permeability can lead to insufficient intracellular levels for antiviral activity. The intracellular concentration is dependent on the extracellular concentration, but permeability remains low across various cell lines.[4]

  • Cell Line Specificity: The permeability of this compound varies between cell types. For instance, higher permeability has been observed in differentiated normal human bronchial epithelial (dNHBE) cells compared to Madin-Darby canine kidney (MDCK) cells.[4][5]

  • Insufficient Metabolic Conversion: The antiviral activity of this compound is largely attributed to its metabolite, VR17-04.[2][3] If the cell line used has low metabolic capacity to convert this compound to VR17-04, the observed antiviral effect will be weak.

Q2: What is the active form of this compound and how does it affect uptake studies?

A2: The active form of this compound is its hydroxylated metabolite, VR17-04.[2][3] VR17-04 is a more potent inhibitor of influenza and SARS-CoV-2 RNA polymerase than the parent compound.[2][6][7] When designing and interpreting intracellular uptake studies, it is crucial to measure the concentrations of both this compound and VR17-04.

Q3: Are there any known transporters for this compound?

A3: While specific transporters for this compound have not been definitively identified in the provided search results, BCS Class III drugs, particularly antiviral nucleosides, are often substrates for Solute Carrier (SLC) transporters.[8][9] Investigating the role of SLC transporters in this compound uptake could be a promising research direction.

Q4: How can I increase the intracellular concentration of this compound in my experiments?

A4: Several strategies can be explored, though specific data for this compound is limited:

  • Increase Extracellular Concentration: Studies have shown a direct correlation between extracellular and intracellular concentrations of this compound.[4]

  • Use of Permeability Enhancers: Although not specifically tested with this compound, permeability enhancers are a common strategy for BCS Class III drugs.

  • Formulation Strategies: Encapsulation in liposomes or nanoparticles can improve the cellular uptake of drugs with low permeability.[10][11]

  • Inhibition of Efflux Pumps: If this compound is a substrate for efflux pumps, using inhibitors of these pumps could increase its intracellular accumulation.[12]

Troubleshooting Guides

Issue: Low or Inconsistent Intracellular this compound Concentrations
Possible Cause Troubleshooting Step
Low extracellular concentration. Increase the concentration of this compound in the cell culture medium. Refer to the data table below for expected intracellular concentrations at different extracellular levels.
Cell line has low permeability to this compound. Switch to a cell line with higher known permeability, such as dNHBE cells, if appropriate for your experimental model.[4]
Efflux pump activity. Co-incubate cells with a broad-spectrum efflux pump inhibitor (e.g., verapamil) to see if intracellular this compound concentration increases.[12] Note: This has not been specifically validated for this compound.
Incorrect quantification method. Ensure your analytical method (e.g., LC-MS/MS) is validated for both this compound and its active metabolite, VR17-04.
Experimental variability. Optimize cell seeding density, incubation times, and washing steps to ensure consistency between experiments.
Issue: Poor Correlation Between Intracellular Concentration and Antiviral Activity
Possible Cause Troubleshooting Step
Low metabolic conversion to VR17-04. Measure the intracellular concentration of both this compound and VR17-04. If VR17-04 levels are low, consider using a cell line with higher metabolic activity or co-transfecting with relevant metabolic enzymes.
Off-target effects of this compound. At high concentrations, this compound may have off-target effects that are not related to its antiviral activity. Correlate antiviral activity with the concentration of VR17-04.
Assay sensitivity. Ensure your viral replication assay is sensitive enough to detect changes at the expected intracellular concentrations of VR17-04.

Quantitative Data

Intracellular Concentration of this compound in dNHBE Cells

The following table summarizes the intracellular concentration of this compound in differentiated normal human bronchial epithelial (dNHBE) cells after 24 hours of exposure to various extracellular concentrations.

Extracellular Concentration (µM)Intracellular Concentration (ng/10⁶ cells)Permeability (%)
1036.81.1 - 1.6
502131.1 - 1.6
1004101.1 - 1.6
50017271.1 - 1.6
100030091.1 - 1.6

Data sourced from Boltz et al.[4]

Apparent Permeability (Papp) of this compound

The apparent permeability of this compound has been determined in Caco-2 cell monolayers.

CompoundConcentration (µM)Papp (10⁻⁶ cm/s)
This compound Iodide10 - 1000.2 - 0.3

Data sourced from a study on the in vitro bioavailability of this compound Iodide.[1]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound

This protocol is adapted from standard Caco-2 permeability assays and is suitable for assessing the intestinal permeability of this compound.[13][14]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • This compound Iodide

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral):

    • Add the this compound dosing solution to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical):

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the insert.

    • C₀ is the initial concentration of the drug in the donor chamber.

Protocol 2: Quantification of Intracellular this compound and VR17-04

This protocol outlines a general method for measuring the intracellular concentrations of this compound and its active metabolite, VR17-04.

Materials:

  • Target cell line (e.g., A549, dNHBE)

  • This compound Iodide

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

  • Internal standards for this compound and VR17-04

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting and Washing:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.

    • Ensure the washing steps are performed quickly to minimize drug efflux.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant.

    • Perform protein precipitation (e.g., with acetonitrile (B52724) containing the internal standards).

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and VR17-04.

    • Generate standard curves for both analytes.

  • Data Normalization:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

    • Normalize the intracellular drug concentration to the protein content (e.g., ng of drug/mg of protein) or to the cell number.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., A549, dNHBE) treatment Treat Cells with This compound cell_culture->treatment enisamium_prep Prepare this compound Stock Solution enisamium_prep->treatment harvest Harvest and Wash Cells treatment->harvest lysis Cell Lysis harvest->lysis quantification LC-MS/MS Quantification (this compound & VR17-04) lysis->quantification

Caption: Workflow for quantifying intracellular this compound and VR17-04.

signaling_pathway cluster_uptake Cellular Uptake & Metabolism cluster_action Antiviral Action Enisamium_ext Extracellular This compound Membrane Cell Membrane Enisamium_ext->Membrane Enisamium_int Intracellular This compound Membrane->Enisamium_int Low Permeability Metabolism Metabolic Conversion Enisamium_int->Metabolism VR1704 VR17-04 (Active Metabolite) Metabolism->VR1704 RNA_Polymerase Viral RNA Polymerase VR1704->RNA_Polymerase Inhibition Inhibition Inhibition of Viral Replication RNA_Polymerase->Inhibition

Caption: Proposed intracellular pathway of this compound.

References

mitigating potential cytotoxicity of Enisamium at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enisamium iodide, focusing on mitigating potential cytotoxicity at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound iodide?

A1: this compound iodide's primary antiviral activity stems from its ability to inhibit viral RNA polymerase, an enzyme crucial for the replication of the viral genome.[1][2] Upon entering a host cell, this compound is metabolized into a hydroxylated form, VR17-04.[3] This metabolite, VR17-04, is a more potent inhibitor of the viral RNA polymerase than the parent compound.[3] By binding to the enzyme's active site, it obstructs the incorporation of nucleotides into the growing RNA chain, thereby halting viral replication.[1] Additionally, some studies suggest that this compound may have immunomodulatory effects that contribute to its therapeutic efficacy.[1]

Q2: What are the known cytotoxic effects of this compound iodide at high concentrations in vitro?

A2: In vitro studies have shown that this compound iodide exhibits cytotoxicity at high concentrations, and this effect is cell-type dependent. For instance, it has been observed to have higher cytotoxicity in HepG2 (liver carcinoma) cells compared to A549 (lung carcinoma), RD (rhabdomyosarcoma), and Caco-2 (colorectal adenocarcinoma) cells.[4] In differentiated normal human bronchial epithelial (dNHBE) cells, the 50% cytotoxic concentration (CC50) was determined to be just under 10 mM.[5] It is crucial to determine the CC50 for your specific cell line to establish a therapeutic window.

Q3: Does the active metabolite of this compound, VR17-04, show different cytotoxicity compared to the parent compound?

A3: While VR17-04 is a more potent inhibitor of viral RNA polymerase, direct comparative studies on its cytotoxicity versus this compound iodide are not extensively detailed in the available literature. However, it is known that the intracellular uptake and metabolism of this compound can vary between cell types, which may influence the localized concentration of VR17-04 and, consequently, the observed cytotoxicity.[5][6] Toxicology studies have indicated that this compound shows no genotoxic effects in an Ames test and no clastogenic activity in human peripheral lymphocytes.[7][8]

Q4: Are there any known off-target effects of this compound at high concentrations that could contribute to cytotoxicity?

A4: While the primary target is the viral RNA polymerase, at high concentrations, off-target effects may contribute to cytotoxicity. This compound iodide has been shown to possess anti-inflammatory and antioxidant properties.[9] It can inhibit the oxidative activity of macrophages and modulate the expression of cytokines by reducing mRNA levels of COX-1, COX-2, NF-κB, IL-1, and IL-6, while stimulating the production of IL-10.[9] At supra-therapeutic concentrations, dysregulation of these pathways could potentially lead to cytotoxic effects. Furthermore, the iodide component of the molecule could induce apoptosis at high intracellular levels through the generation of reactive oxygen species (ROS).[10]

Troubleshooting Guide

Issue: High cytotoxicity observed in my control (uninfected) cell line treated with high concentrations of this compound.

Possible Cause Troubleshooting Steps
Concentration Exceeds Therapeutic Window: The concentration of this compound being used is likely well above the CC50 for the specific cell line.1. Determine the Dose-Response Curve: Perform a detailed dose-response experiment to accurately determine the CC50 of this compound in your cell line. 2. Lower the Concentration: Use concentrations that are within the established therapeutic window (ideally with a high selectivity index - SI).
Oxidative Stress: High concentrations of this compound or its iodide component may be inducing oxidative stress, leading to cell death.[9][10]1. Co-administer Antioxidants: Test the co-incubation of your cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if it mitigates the observed cytotoxicity.[10] 2. Measure ROS Production: Use a fluorescent probe-based assay to quantify the generation of reactive oxygen species in response to high concentrations of this compound.
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound. Cytotoxicity is known to be cell-type dependent.[4]1. Test in Different Cell Lines: If feasible, compare the cytotoxicity in your current cell line with others, such as A549 or dNHBE cells, which have published data. 2. Review Literature for Cell Line Specifics: Investigate if your cell line has any particular metabolic pathways that might be affected by this compound.
Assay Interference: The cytotoxicity assay itself might be influenced by the chemical properties of this compound at high concentrations.1. Use an Orthogonal Assay Method: If you are using a metabolic-based assay like MTT, validate your results with a method that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release or a fluorescent dye exclusion assay).

Quantitative Data Summary

The following table summarizes the 50% cytotoxic concentration (CC50) of this compound in various human cell lines as reported in the literature.

Cell LineDescriptionCC50 (µM)Reference
dNHBEDifferentiated Normal Human Bronchial Epithelial~10,000[5]
A549Human Lung Carcinoma>3,500[4]
RDHuman Rhabdomyosarcoma>3,500[4]
Caco-2Human Colorectal Adenocarcinoma>3,500[4]
HepG2Human Liver Carcinoma~1,750[4]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol is adapted from methodologies used in the assessment of this compound cytotoxicity.[5][9]

Materials:

  • This compound iodide

  • Appropriate host cell line (e.g., A549, Vero, MDCK)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound iodide in complete culture medium.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the various concentrations of this compound iodide to the wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a negative control.

  • Incubation: Incubate the plate for 24 to 48 hours, corresponding to the duration of your planned antiviral experiments.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and using a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism.[5]

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the antiviral efficacy of a compound.[4]

Materials:

  • Test compound (this compound iodide)

  • Appropriate host cell line (e.g., MDCK for influenza virus)

  • Virus stock with a known titer

  • 6-well or 12-well cell culture plates

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed plates with the host cells and grow them to a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound iodide in serum-free medium. Mix the compound dilutions with a known amount of virus (to achieve a target of 50-100 plaques per well).

  • Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control (no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Fixation and Staining: Aspirate the overlay medium, fix the cells with the fixing solution, and then stain with the staining solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Mitigating_Enisamium_Cytotoxicity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting & Mitigation High_Cytotoxicity High Cytotoxicity Observed in Control Cells Concentration Concentration > CC50 High_Cytotoxicity->Concentration Is the concentration too high? Oxidative_Stress Oxidative Stress (ROS) High_Cytotoxicity->Oxidative_Stress Is it an off-target effect? Cell_Sensitivity High Cell Line Sensitivity High_Cytotoxicity->Cell_Sensitivity Is the cell line appropriate? Dose_Response Determine CC50 (Dose-Response Curve) Concentration->Dose_Response Orthogonal_Assay Validate with Orthogonal Assay (e.g., LDH) Concentration->Orthogonal_Assay Antioxidants Co-administer Antioxidants (e.g., NAC) Oxidative_Stress->Antioxidants Change_Cells Use Less Sensitive Cell Line Cell_Sensitivity->Change_Cells Enisamium_Cytotoxicity_Pathway cluster_cellular_effects Cellular Effects This compound High Concentration This compound Iodide ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Iodide Component NFkB_Inhibition Inhibition of NF-κB Pathway This compound->NFkB_Inhibition Cytokine_Dysregulation Cytokine Dysregulation (↓IL-6, ↑IL-10) This compound->Cytokine_Dysregulation Apoptosis Apoptosis ROS->Apoptosis NFkB_Inhibition->Apoptosis Disruption of Survival Signals

References

refining analytical methods for accurate Enisamium quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Enisamium. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most suitable for this compound quantification?

A1: Several chromatographic methods have been successfully developed and validated for this compound quantification. The most common techniques are High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][2][3] Gas Chromatography with Flame Ionization Detection (GC-FID) has also been explored as a "greener" alternative to HPLC methods.

  • LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of this compound and its metabolites are expected in complex biological matrices like plasma.[1][4][5]

  • HPLC-UV is a robust and widely available technique suitable for the quality control of this compound in pharmaceutical formulations.[2]

  • GC-FID presents an environmentally friendly option, though it may require derivatization for thermally labile compounds.

Q2: I am observing poor peak shape and resolution in my HPLC analysis of this compound. What could be the cause and how can I fix it?

A2: Poor peak shape and resolution can be attributed to several factors in HPLC analysis. Here are some common causes and solutions:

  • Mobile Phase pH: The pH of the mobile phase is crucial for achieving good peak shape for ionizable compounds like this compound. Using a buffer solution to control the pH is recommended. For instance, a mobile phase containing a buffer solution at pH 2.5 has been shown to be effective.[3]

  • Ion-Pairing Agents: For protonated amino compounds, using an ion-pair agent in the mobile phase can improve peak shape. However, be mindful of the UV absorbance of the agent itself. While trifluoroacetic acid (TFA) is common, it can interfere with detection at lower wavelengths (around 205 nm) where this compound has an absorption maximum.[2] An alternative is to use a perchlorate (B79767) anion, which has minimal absorbance in the short-wavelength UV region.[2]

  • Column Choice: The choice of the stationary phase is critical. A C18 column is commonly used and has demonstrated good performance for this compound analysis.[2][3]

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer needs to be optimized to achieve the desired retention and resolution.[3]

Q3: My bioanalytical method for this compound is suffering from significant matrix effects. What are matrix effects and how can I mitigate them?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[6][7] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[6][7]

Here are some strategies to mitigate matrix effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be employed.[8][9]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different stationary phase.[8]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the key validation parameters I need to assess for my this compound quantification method?

A4: According to regulatory guidelines, a bioanalytical method should be validated for the following parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte. Correlation coefficients (r) should be close to 1.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[2][4]

Troubleshooting Guides

HPLC-UV Method Troubleshooting
IssuePossible CauseRecommended Solution
No or Low Peak Response Incorrect wavelength setting.Set the UV detector to the absorption maximum of this compound (e.g., 205 nm or 225 nm).[2][3]
Sample degradation.Ensure proper storage of samples and standards. Test solution stability has been confirmed for at least 24 hours at room temperature.[2]
Mobile phase preparation error.Prepare fresh mobile phase and ensure correct composition and pH.[3]
Tailing or Fronting Peaks Mobile phase pH not optimal.Adjust the mobile phase pH using a suitable buffer (e.g., pH 2.5 buffer).[2]
Column overload.Reduce the injection volume or sample concentration.
Column contamination or degradation.Wash the column with a strong solvent or replace the column.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a gradient controller if necessary.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature (e.g., 30 °C).[3]
Pump malfunction.Check the pump for leaks and ensure a stable flow rate.
LC-MS/MS Method Troubleshooting
IssuePossible CauseRecommended Solution
Ion Suppression/Enhancement Co-eluting matrix components.Improve sample cleanup using techniques like SPE or LLE.[8][9] Optimize chromatography to separate the analyte from interferences.
Inappropriate internal standard.Use a stable isotope-labeled internal standard that co-elutes with the analyte.[6]
Low Sensitivity Suboptimal MS parameters.Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy).
Inefficient ionization.Adjust the mobile phase pH or add modifiers (e.g., formic acid) to enhance ionization in positive ion mode.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Matrix interferences.Enhance sample preparation to remove more matrix components.[8]

Quantitative Data Summary

MethodMatrixLinearity RangeLODLOQReference
HPLC-UVAPI0.01–0.06 % (for impurities)--
LC-MS/MSMice Plasma1.07 to 2000 ng/mL--[4]

Note: The table provides a summary of available quantitative data from the cited literature. Researchers should perform their own method validation to establish performance characteristics.

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is based on methodologies described in the literature.[2][3]

  • Chromatographic System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]

  • Mobile Phase: A mixture of a pH 2.5 buffer solution, acetonitrile (B52724), and purified water. A typical ratio is 30:26:44 (v/v/v) of buffer:acetonitrile:water.

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Standard and Sample Preparation:

    • Reference Solution: Accurately weigh and dissolve this compound iodide reference standard in the mobile phase to a known concentration.

    • Test Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

LC-MS/MS Method for this compound Quantification in Plasma

This protocol is a general guide based on typical bioanalytical methods.[1][4]

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column, such as a Thermo Hypersil Keystone HYPERCARB (2.1 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[1]

    • Solvent B: 0.1% formic acid in a water/acetonitrile mixture (e.g., 10:90, v/v).[1]

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of this compound and its metabolites from matrix components. An example gradient could be: 95% A for 1 min, then a linear gradient to 100% B over 29 minutes.[1]

  • Flow Rate: 200 µL/min.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by infusion and optimization.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add a precipitating agent like acetonitrile containing the internal standard.

    • Vortex to mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection injection Injection into LC System supernatant_collection->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Processing and Quantification detection->quantification

Caption: A typical experimental workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

troubleshooting_tree cluster_peak_issues Peak-Related Issues cluster_solutions Potential Solutions start Inaccurate Quantification peak_shape Poor Peak Shape? start->peak_shape peak_area Inconsistent Peak Area? start->peak_area peak_shape->peak_area No solution_mobile_phase Optimize Mobile Phase (pH, Composition) peak_shape->solution_mobile_phase Yes solution_sample_prep Improve Sample Preparation peak_area->solution_sample_prep Yes (Matrix Effects) solution_is Use Stable Isotope-Labeled IS peak_area->solution_is Yes (Matrix Effects) solution_column Check/Replace Column peak_area->solution_column No solution_system Check LC System (Pump, Injector) peak_area->solution_system Yes (System Variability)

Caption: A troubleshooting decision tree for addressing inaccurate this compound quantification results.

References

addressing the stability of Enisamium in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enisamium Solutions for Long-Term Experiments

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of this compound iodide in solution for long-term experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation, storage, and use of this compound iodide solutions in long-term experimental setups.

Observed Issue Potential Cause Recommended Action
Yellow to brownish discoloration of the solution Oxidation of the iodide ion to iodine, potentially accelerated by light exposure or the presence of oxidizing agents in the medium. Formation of charge-transfer complexes.[1][2][3]Prepare solutions fresh whenever possible. Store stock solutions protected from light in amber vials. If discoloration is observed, verify the compound's integrity and concentration using a stability-indicating analytical method (e.g., HPLC) before use.
Precipitation in the solution upon storage The solubility of this compound iodide is temperature-dependent. Precipitation may occur if a saturated solution prepared at a higher temperature is stored at a lower temperature. Changes in pH of the solution can also affect solubility.Prepare solutions at the working temperature. If a concentrated stock needs to be stored at a lower temperature, ensure the concentration is below the saturation point at that temperature. Before use, allow the solution to equilibrate to the experimental temperature and visually inspect for any precipitates.
Loss of antiviral activity over time Chemical degradation of this compound iodide. Potential degradation pathways include hydrolysis of the amide bond, oxidation of the pyridine (B92270) ring, or photodegradation.[4][5]Follow recommended storage conditions strictly. For long-term experiments, it is advisable to prepare fresh solutions from solid compound periodically. If using a stock solution over an extended period, re-qualify the solution to confirm its concentration and purity.
Inconsistent experimental results In addition to compound stability, variability in cell culture conditions, such as media composition and pH shifts, can influence the apparent activity of this compound. Inconsistent dosing due to precipitation or degradation.Ensure consistent and well-controlled experimental conditions. Regularly check the pH of the cell culture medium. Visually inspect this compound solutions for any signs of precipitation before each use.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound iodide solutions?

For optimal stability, it is recommended to prepare this compound iodide solutions fresh. If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months in tightly sealed, light-protected containers. For aqueous solutions, storage at 2-8°C is recommended for short periods, with light protection. Avoid repeated freeze-thaw cycles.

2. In which solvents is this compound iodide soluble?

This compound iodide is highly soluble in DMSO.[6] It is also classified as a highly soluble substance in aqueous buffers across a pH range of 1.2 to 7.5.[7][8]

Data on the Solubility of this compound Iodide in Different Media

Solvent/Medium Temperature (°C) Solubility (mg/mL)
Buffer pH 1.225~60
Buffer pH 4.525~60
Buffer pH 6.825~60
Buffer pH 7.525~60
Buffer pH 1.237~130-150
Buffer pH 4.537~130-150
Buffer pH 6.837~130-150
Buffer pH 7.537~130-150
DMSONot specified100

3. What are the known degradation pathways for this compound iodide?

While specific, comprehensive degradation pathway studies for this compound iodide in solution are not extensively published, based on its chemical structure (a pyridinium (B92312) salt with an N-benzylcarboxamide substituent), the following degradation pathways can be anticipated:

  • Hydrolysis: The amide bond in the N-benzylcarboxamide side chain could be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the molecule.

  • Oxidation: The pyridine ring can be a target for oxidation.[9][10] In humans, this compound is metabolized via hydroxylation to form VR17-04, which is a more potent inhibitor of viral RNA polymerase.[6][11]

  • Photodegradation: Pyridinium compounds can be sensitive to light, which may induce degradation.[12][13]

A study on the degradation of this compound iodide in soil showed a half-life of 45 days.[14]

4. How can I monitor the stability of my this compound iodide solution?

A stability-indicating analytical method is essential for monitoring the integrity of this compound iodide in solution over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[7] A validated HPLC method can separate the intact this compound iodide from its potential degradation products and impurities, allowing for accurate quantification of the active compound.

5. What is the mechanism of action of this compound iodide?

This compound iodide is an antiviral agent that functions by inhibiting the RNA polymerase of viruses, such as influenza A and B, and SARS-CoV-2.[15][16] This inhibition disrupts the replication of the viral genome, thereby reducing the viral load.[15] Its hydroxylated metabolite, VR17-04, has been shown to be a more potent inhibitor of the viral RNA polymerase.[11]

Experimental Protocols

Protocol for Solubility Assessment of this compound Iodide in Aqueous Buffers

This protocol is adapted from the methodology described in the in vitro bioavailability study of this compound iodide.[7]

  • Preparation of Buffer Solutions:

    • pH 1.2: Mix 425.0 mL of 0.2 M hydrochloric acid with 250.0 mL of 0.2 M sodium chloride and dilute to 1000 mL with water.

    • pH 4.5: Dissolve 2.99 g of sodium acetate (B1210297) in water, add 14 mL of 2 M acetic acid, and dilute to 1000 mL with water.

    • pH 6.8: Mix 250.0 mL of 0.2 M monobasic potassium phosphate (B84403) with 112.0 mL of 0.1 M sodium hydroxide (B78521) and dilute to 1000 mL with water.

    • pH 7.5: Prepare as for pH 6.8 and adjust the pH to 7.5 with 0.1 M sodium hydroxide.

  • Solubility Determination:

    • Add an excess amount of this compound iodide to a known volume of each buffer solution in a sealed flask.

    • Agitate the flasks on a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 48-96 hours).

    • After incubation, allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any particulate matter.

    • Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound iodide using a validated analytical method, such as HPLC-UV.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[17]

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound iodide in a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH).

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound iodide in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature, protected from light, for a defined period.

    • Analyze samples by HPLC at specified time points.

  • Photostability:

    • Expose a solution of this compound iodide to a controlled source of UV and visible light.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at specified time points.

  • Thermal Degradation:

    • Store both solid this compound iodide and a solution of the compound at an elevated temperature (e.g., 70°C).

    • Analyze samples at specified time points by HPLC.

Visualizations

Enisamium_Mechanism_of_Action This compound This compound Iodide HostCell Host Cell This compound->HostCell Enters Metabolite VR17-04 (Hydroxylated Metabolite) Inhibition Inhibition Metabolite->Inhibition Virus Virus Virus->HostCell Infection HostCell->Metabolite Metabolized to Viral_RNA_Polymerase Viral RNA Polymerase HostCell->Viral_RNA_Polymerase releases Replication Viral Genome Replication Viral_RNA_Polymerase->Replication No_Replication Reduced Viral Replication Viral_RNA_Polymerase->No_Replication Inhibition->Viral_RNA_Polymerase

Caption: Mechanism of action of this compound iodide.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solid This compound Iodide (Solid) Prep_Solvent Select Solvent (e.g., DMSO, Buffer) Prep_Solution Prepare Stock Solution Store_Temp Temperature (-80°C, -20°C, 2-8°C, RT) Prep_Solution->Store_Temp Expose to Conditions Store_Light Light (Protected vs. Exposed) Prep_Solution->Store_Light Expose to Conditions Store_pH pH (Acidic, Neutral, Basic) Prep_Solution->Store_pH Expose to Conditions Sampling Sample at each Timepoint Store_Temp->Sampling Store_Light->Sampling Store_pH->Sampling Timepoints Define Timepoints (e.g., 0, 1, 2, 4 weeks) HPLC HPLC Analysis Sampling->HPLC Quantify Quantify Remaining this compound HPLC->Quantify

Caption: Experimental workflow for stability testing.

Troubleshooting_Logic cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_cause Potential Cause Issue Problem with this compound Solution Color_Change Color Change? Issue->Color_Change Precipitate Precipitate? Issue->Precipitate Activity_Loss Loss of Activity? Issue->Activity_Loss Oxidation Oxidation/Photodegradation Color_Change->Oxidation Solubility Solubility Issue Precipitate->Solubility Degradation Chemical Degradation Activity_Loss->Degradation

References

optimizing the timing of Enisamium administration for maximal antiviral effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information to optimize the timing of enisamium administration for maximal antiviral effect against influenza viruses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antiviral action for this compound?

A1: this compound iodide is a prodrug. Its antiviral activity is primarily attributed to its hydroxylated metabolite, VR17-04.[1][2] This active metabolite directly inhibits the RNA polymerase of the influenza virus, which is essential for viral RNA synthesis and replication.[1][3] The parent compound, this compound, only weakly inhibits the viral RNA polymerase.[1]

Q2: How significant is the activity of the metabolite VR17-04 compared to this compound?

A2: The metabolite VR17-04 is a significantly more potent inhibitor of the influenza A virus (IAV) RNA polymerase than this compound itself. In vitro assays have shown that VR17-04 inhibits the IAV RNA polymerase activity approximately 55-fold more strongly than this compound.[1][3]

Q3: What is the critical window for this compound administration to achieve the best antiviral effect?

A3: In vitro studies using differentiated normal human bronchial epithelial (dNHBE) cells suggest that this compound is most effective when administered during the early stages of the viral life cycle.[4][5] Pronounced inhibition of influenza A(H1N1) virus replication was observed when this compound was added 1 hour before virus inoculation, during virus adsorption, or up to 4 hours post-infection (hpi).[4][5] Treatment within this 4-hour window resulted in a reduction of virus titers by 100-fold or more.[4][5]

Q4: Does the timing of administration in clinical settings correlate with these in vitro findings?

A4: Yes, clinical trial data aligns with the importance of early administration. In a study with patients having confirmed influenza or other viral respiratory infections, this compound treatment initiated on the first day of symptom onset led to significantly faster patient recovery and reduced viral shedding compared to a placebo.[2][6][7] By day 3 of treatment, 71.2% of patients in the this compound group tested negative for viral antigens, compared to only 25.0% in the placebo group.[1][8]

Troubleshooting Guide

Issue 1: High variability in antiviral activity observed in in vitro experiments.

  • Possible Cause 1: Cell Line Choice. The metabolic conversion of this compound to its active form, VR17-04, is cell-type dependent. For instance, this compound shows significant antiviral activity in differentiated normal human bronchial epithelial (dNHBE) cells but not in Madin-Darby canine kidney (MDCK) cells.[4][5] This is likely due to differences in drug permeability and metabolic capacity.[4][5]

    • Recommendation: Use metabolically active, relevant cell lines such as dNHBE cells for efficacy testing. If using other cell lines, verify their ability to metabolize this compound.

  • Possible Cause 2: Timing of Drug Addition. As demonstrated in time-of-addition experiments, the antiviral effect of this compound diminishes significantly if administered more than 4-6 hours after viral infection.[4]

    • Recommendation: For maximal effect, ensure this compound is added to the cell culture before or within the first 4 hours of infection. Standardize the timing of administration across all experimental replicates.

Issue 2: Discrepancy between in vitro IC50 values and effective clinical dosage.

  • Possible Cause: Prodrug Metabolism. The IC50 value of the parent compound, this compound, against the viral polymerase is quite high (in the millimolar range), which may not seem clinically relevant.[1][3] However, the potent activity comes from the VR17-04 metabolite, which is generated in vivo.[1][2]

    • Recommendation: When conducting in vitro studies, consider using the VR17-04 metabolite directly in enzymatic assays to determine its IC50, which is substantially lower (0.84 mM).[1][3] This provides a more accurate measure of the target inhibitory activity. For cell-based assays, use cell types known to efficiently metabolize this compound.[9]

Data Summary Tables

Table 1: In Vitro Inhibitory Concentration of this compound and its Metabolite

CompoundTargetAssay TypeIC50Citation
This compoundInfluenza A Virus (IAV) RNA PolymeraseCell-free polymerase activity46 mM[1]
VR17-04Influenza A Virus (IAV) RNA PolymeraseCell-free polymerase activity0.84 mM[1]
This compoundInfluenza A/WSN/33 (H1N1)Virus Yield Reduction in A549 cellsEC90: 157-439 µM[3]

Table 2: Clinical Efficacy of Early this compound Administration

Outcome MeasureThis compound GroupPlacebo GroupP-valueCitation
Viral Shedding (Negative Test at Day 3) 71.2% of patients25.0% of patients< 0.0001[1][2]
Patient Recovery (Full Recovery at Day 14) 93.9% of patients32.5% of patients< 0.0001[1][2]
Objective Symptom Score (Change from Day 0 to 14) Decrease from 9.6 to 4.6Decrease from 9.7 to 5.6< 0.0001[1][2]

Experimental Protocols

1. Time-of-Addition Assay

This protocol is designed to determine the specific stage of the influenza virus replication cycle affected by this compound.

  • Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured in a transwell insert system.

  • Virus: Influenza A/Brisbane/59/2007 (H1N1) virus is used at a specific multiplicity of infection (MOI), e.g., 0.01 PFU/cell.

  • Procedure:

    • This compound is added to the basal compartment of the transwell inserts at various time points relative to infection:

      • 1 hour prior to virus inoculation.

      • During the 1-hour virus adsorption period.

      • At 2, 4, 6, or 8 hours post-infection (hpi).

    • The virus is added to the apical compartment and allowed to adsorb for 1 hour.

    • After adsorption, the inoculum is removed, and fresh medium (containing this compound for the relevant experimental arms) is added.

    • Supernatants are collected at 48 hpi.

  • Analysis: Viral titers in the supernatants are determined by a TCID50 (50% Tissue Culture Infectious Dose) assay on MDCK cells. The reduction in virus yield is calculated by comparing titers from this compound-treated cells to untreated control cells.[4]

2. In Vitro Influenza RNA Polymerase Inhibition Assay

This cell-free assay directly measures the inhibitory effect of a compound on the viral polymerase.

  • Reagents:

    • Purified, heterotrimeric influenza A virus RNA polymerase complex (PA, PB1, PB2 subunits).

    • A 14-nucleotide vRNA template strand.

    • ApG dinucleotide primer.

    • Unlabeled ATP, CTP, UTP and a mix of unlabeled and radiolabeled [α-³²P]GTP.

    • Test compounds (this compound or VR17-04) dissolved in DMSO.

  • Procedure:

    • The purified RNA polymerase is incubated with the vRNA template, ApG primer, and the four nucleoside triphosphates (including the radiolabeled GTP).

    • The test compound (e.g., VR17-04) is added to the reaction mixture at various concentrations. A DMSO-only control is run in parallel.

    • The reaction is incubated at 30°C for 15-60 minutes to allow for RNA synthesis.

    • The reaction is stopped, and the RNA products are separated by size using 20% denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified by autoradiography. The intensity of the bands corresponds to the level of RNA synthesis, allowing for the calculation of IC50 values.[1][8]

Visualizations

G cluster_host Host Cell cluster_virus Influenza Virus Replication Cycle This compound This compound (Prodrug) Metabolism Cellular Metabolism This compound->Metabolism Uptake & Conversion VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) VR17_04->RNA_Polymerase Inhibits vRNA_Synthesis Viral RNA Synthesis RNA_Polymerase->vRNA_Synthesis Catalyzes Progeny_Virions New Progeny Virions vRNA_Synthesis->Progeny_Virions Leads to

Caption: Mechanism of action for this compound against influenza virus.

G Start Start: dNHBE Cell Culture Infect Infect Cells with Influenza Virus (t=0) Start->Infect AddDrug Add this compound at Different Time Points (-1h, 0h, +2h, +4h, +6h) Infect->AddDrug Incubate Incubate for 48 Hours AddDrug->Incubate Collect Collect Supernatant Incubate->Collect Titrate Determine Viral Titer (TCID50 Assay) Collect->Titrate Analyze Analyze: Compare Titers to Untreated Control Titrate->Analyze

Caption: Experimental workflow for a time-of-addition assay.

G Admin Early Administration (First day of symptoms) Metabolism Rapid Conversion to Active VR17-04 Admin->Metabolism Enables Inhibition Inhibition of Viral RNA Polymerase Metabolism->Inhibition Targets Outcome Maximal Antiviral Effect: - Reduced Viral Shedding - Faster Recovery Inhibition->Outcome Results in

Caption: Rationale for optimizing this compound administration timing.

References

challenges in translating Enisamium's in-vitro efficacy to in-vivo models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Enisamium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when translating the in-vitro efficacy of this compound to in-vivo models.

Frequently Asked Questions (FAQs)

Q1: Why is the in-vitro antiviral activity of this compound weak in our cell-free polymerase assays compared to its efficacy in cell culture?

A1: This is a commonly observed phenomenon. The parent compound, this compound, is a pro-drug. Its primary antiviral activity is attributed to its hydroxylated metabolite, VR17-04. In-vitro cell-free assays using this compound will show weak inhibition of the viral RNA polymerase.[1][2] The significantly more potent inhibition is observed with VR17-04.[1][3] Your cell culture models likely metabolize this compound to VR17-04, leading to the observed antiviral effect.

Q2: We are seeing variable efficacy of this compound in different cell lines. Why is this?

A2: The antiviral efficacy of this compound is highly dependent on the metabolic capacity of the cell line being used.[2] Cell lines with higher metabolic activity can more efficiently convert this compound to its active metabolite, VR17-04, resulting in more potent antiviral effects. For example, differentiated normal human bronchial epithelial (dNHBE) cells and A549 cells have shown greater susceptibility to this compound's antiviral effects compared to Madin-Darby canine kidney (MDCK) cells, which exhibit lower permeability to the compound.[4][5]

Q3: What is the primary mechanism of action of this compound?

A3: this compound's active metabolite, VR17-04, acts as an inhibitor of the viral RNA polymerase of influenza A and B viruses, as well as SARS-CoV-2.[1][3][6] It is thought to interfere with the incorporation of GTP and UTP into the nascent RNA chain.[6][7] Time-of-addition experiments suggest it affects an early stage of the viral life cycle, consistent with the inhibition of viral RNA synthesis.[4][5]

Q4: What is the Biopharmaceutics Classification System (BCS) class of this compound and what are the implications for in-vivo studies?

A4: this compound iodide is classified as a BCS Class III drug, which is characterized by high solubility and low permeability.[8][9] The high solubility facilitates its formulation for oral administration. However, the low permeability can be a limiting factor for its bioavailability and ability to reach therapeutic concentrations at the site of infection in in-vivo models.[8]

Troubleshooting Guides

Issue 1: Low or No Antiviral Activity in In-Vivo Animal Models
Potential Cause Troubleshooting Step
Inadequate Metabolism to VR17-04 1. Measure the plasma concentrations of both this compound and VR17-04 in your animal model to assess the extent of metabolic conversion. 2. Consider using a different animal model known to have a metabolic profile more similar to humans.
Poor Bioavailability 1. Due to its low permeability, ensure the dosage is sufficient to achieve therapeutic concentrations at the target tissue.[8] 2. Consider alternative routes of administration if oral delivery is proving ineffective.
Incorrect Dosing Regimen 1. Review the dosing regimen from published studies. For example, a study in ferrets used 200 mg/kg once daily.[10]
Species-Specific Differences in Viral Pathogenesis 1. Ensure the chosen animal model is appropriate for the specific virus strain and that the disease progression mimics human infection.
Issue 2: Discrepancy Between In-Vitro and In-Vivo Efficacy Data
Potential Cause Troubleshooting Step
Overly Simplistic In-Vitro Model 1. Transition from cell-free assays to cell-based assays using metabolically active cells (e.g., A549 or primary human bronchial epithelial cells) to better reflect the pro-drug nature of this compound.[1][4]
Ignoring the Role of the Immune System 1. The in-vivo environment includes a complex immune response that is absent in in-vitro models. Consider that the overall in-vivo efficacy may be a combination of direct antiviral activity and modulation of the host immune response.[11]
Differences in Drug Exposure 1. Compare the concentrations used in in-vitro studies with the achieved plasma and tissue concentrations in your in-vivo model. Adjust dosing to better align the exposure levels.

Quantitative Data Summary

Table 1: In-Vitro Efficacy of this compound and its Metabolite VR17-04

CompoundVirusAssayIC50 / EC90Cell LineReference
This compound (FAV00A)Influenza A VirusIn-vitro Polymerase Assay46.3 mM (IC50)Cell-free[3]
VR17-04Influenza A VirusIn-vitro Polymerase Assay0.84 mM (IC50)Cell-free[3]
This compoundInfluenza A Virus (H1N1)Virus Yield Reduction157-439 µM (EC90)dNHBE[4]
This compound (FAV00A)SARS-CoV-2In-vitro Polymerase Assay40.7 mM (IC50)Cell-free[3]
VR17-04SARS-CoV-2In-vitro Polymerase Assay2-3 mM (IC50)Cell-free[3]
This compound ChlorideSARS-CoV-2N expression inhibition1.2 mM (IC50)Caco-2[12]
This compound IodideHCoV NL63N gene RNA level reduction~60 µg/mL (IC50)NHBE[12]

Table 2: In-Vivo Efficacy of this compound in Animal Models

Animal ModelVirusDosageKey FindingsReference
FerretsInfluenza A (H3N2)200 mg/kg once daily for 7 daysSignificant decrease in virus titers in the upper respiratory tract.[10]

Experimental Protocols

1. In-Vitro Influenza A Virus (IAV) Infection Assay (A549 cells)

  • Cell Culture: Culture A549 cells in Minimal Essential Medium (MEM) supplemented with 0.5% fetal calf serum (FCS) at 37°C.

  • Pre-incubation: Pre-incubate cells with varying concentrations of this compound in MEM with 0.5% FCS for 1 hour at 37°C.

  • Infection: Infect cells with influenza A/WSN/33 (H1N1) virus at a multiplicity of infection (MOI) of 0.01 in MEM with 0.5% FCS for 1 hour.

  • Treatment: Remove the inoculum and replace it with fresh MEM containing 0.5% FCS and the corresponding concentrations of this compound.

  • Incubation: Incubate the infected cells for 48 hours.

  • Quantification: Perform plaque assays on MDCK cells to determine viral titers.[3]

2. In-Vitro IAV RNA Polymerase Activity Assay

  • Polymerase Purification: Purify the heterotrimeric IAV RNA polymerase complex from HEK 293T cells.

  • Reaction Mixture: Set up the reaction with a model 14-nucleotide viral RNA (vRNA) template, purified polymerase, and necessary buffers and nucleotides.

  • Inhibition: Add varying concentrations of this compound, VR17-04, or a positive control (e.g., T-705 triphosphate).

  • Analysis: Analyze the transcription products by polyacrylamide gel electrophoresis (PAGE).[1]

Visualizations

Enisamium_Metabolism_and_Action cluster_extracellular Extracellular cluster_cell Host Cell Enisamium_oral This compound (Oral) Enisamium_intra This compound Enisamium_oral->Enisamium_intra Absorption (Low Permeability) Metabolism Metabolism (Hydroxylation) Enisamium_intra->Metabolism VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 Inhibition Inhibition VR17_04->Inhibition Viral_RNA_Polymerase Viral RNA Polymerase Viral_Replication Viral RNA Replication Viral_RNA_Polymerase->Viral_Replication Inhibition->Viral_Replication

Caption: Metabolic activation and mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound translational challenges.

References

improving the yield of Enisamium synthesis for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Enisamium Iodide for research purposes. Our goal is to help you optimize your experimental workflow and improve the overall yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound Iodide?

A1: this compound Iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridinium iodide, is typically synthesized in a two-step process. The first step involves the condensation of isonicotinic acid with benzylamine (B48309) to form the intermediate N-benzylamide 4-pyridinecarboxylic acid. The second step is the quaternization of the pyridine (B92270) nitrogen of this intermediate using methyl iodide to yield the final product.

Q2: What are the critical parameters affecting the yield in the first step (synthesis of N-benzylamide 4-pyridinecarboxylic acid)?

A2: The critical parameters for the first step are the molar ratio of reactants and the reaction temperature. An excess of benzylamine is used to drive the reaction to completion. The temperature needs to be high enough to distill off the water formed during the reaction and any excess benzylamine. Maintaining the temperature within the specified range is crucial for preventing side reactions and decomposition.

Q3: I am getting a low yield in the second step (methylation). What could be the reason?

A3: A low yield in the methylation step can be due to several factors. Ensure that your N-benzylamide 4-pyridinecarboxylic acid intermediate is pure and dry, as impurities can interfere with the reaction. The quality and reactivity of the methyl iodide are also critical. Use a fresh or properly stored bottle of methyl iodide. The reaction time and temperature are also important; ensure the reaction is allowed to proceed for the recommended duration at the specified temperature to ensure complete conversion.

Q4: My final product is discolored. How can I improve its purity and color?

A4: A discolored product often indicates the presence of impurities. Recrystallization is a highly effective method for purifying the final product. The provided protocol suggests dissolving the crude product in hot water, treating it with activated carbon to remove colored impurities, followed by filtration and cooling to obtain pure crystals. The efficiency of this step is crucial for the final purity and color of this compound Iodide.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during the synthesis of this compound Iodide.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-benzylamide 4-pyridinecarboxylic acid (Step 1) Incomplete reaction between isonicotinic acid and benzylamine.- Ensure the molar ratio of benzylamine to isonicotinic acid is at least 1.2:1. - Maintain the reaction temperature at 493–503 K to effectively remove water and excess benzylamine. - Ensure constant stirring for the entire duration of the reaction.
Loss of product during workup.- Be careful during the transfer of the hot reaction mixture to toluene (B28343). - Ensure the precipitate is thoroughly filtered and washed with a sufficient amount of toluene to remove impurities without dissolving the product.
Low yield of this compound Iodide (Step 2) Incomplete methylation of the intermediate.- Use a slight excess of methyl iodide (1.2:1 molar ratio to the intermediate). - Maintain the reaction temperature at 323 K for at least five hours. - Ensure the intermediate is fully dissolved in acetone (B3395972) before adding methyl iodide.
Degradation of methyl iodide.- Use a fresh bottle of methyl iodide. Store it in a cool, dark place.
Final product fails to crystallize or forms an oil Presence of impurities.- Ensure the intermediate from Step 1 is pure. If necessary, recrystallize it before proceeding to Step 2. - During the final recrystallization, ensure all the crude product is dissolved in the minimum amount of hot water.
Cooling the solution too quickly.- Allow the solution to cool down slowly to room temperature before placing it in an ice bath or refrigerator to promote the formation of well-defined crystals.
Product has a low melting point Presence of residual solvent or impurities.- Dry the final product thoroughly under vacuum. - Perform an additional recrystallization step to improve purity.

Experimental Protocols & Data

Step 1: Synthesis of N-benzylamide 4-pyridinecarboxylic acid

Methodology:

  • Heat 12.86 g (0.12 mol) of benzylamine to 413 K in a suitable reaction vessel equipped with a stirrer and a distillation setup.

  • With constant stirring, add 12.31 g (0.1 mol) of isonicotinic acid in portions over one hour.

  • After the addition is complete, gradually increase the temperature of the reaction mixture to 493–503 K.

  • Continue heating to distill off the water produced during the reaction and the excess benzylamine.

  • Once the distillation is complete, cool the residue to 373–383 K.

  • Pour the warm residue into 100 ml of toluene with stirring.

  • Filter the hot solution and then cool the filtrate to 288 K.

  • Collect the resulting precipitate by filtration, wash it on the filter with 20 ml of toluene, and dry it in the air at ambient temperature.[1]

Step 2: Synthesis of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide (this compound Iodide)

Methodology:

  • Dissolve 18.57 g (0.0875 mol) of N-benzylamide 4-pyridinecarboxylic acid in 110 ml of acetone with stirring.

  • Once the solid is completely dissolved, add 14.9 g (0.105 mol) of methyl iodide to the solution.

  • Maintain the reaction mixture at 323 K for five hours.

  • After the reaction is complete, cool the mixture to 283–288 K.

  • Filter the precipitate, wash it on the filter with 50 ml of acetone, and dry it in the air.[1]

Purification of this compound Iodide by Recrystallization

Methodology:

  • Dissolve 5.0 g (0.014 mol) of crude this compound Iodide in 6 ml of water at 363 K.

  • Add 0.15 g (3.0% by weight) of activated carbon to the hot solution.

  • After the compound is completely dissolved, filter the hot solution to remove the activated carbon.

  • Cool the filtrate to 283 K and stir for one hour.

  • Collect the precipitated crystals by filtration, wash with 10 ml of acetone, and dry at 373 K.

Quantitative Data Summary
Step Product Theoretical Yield Reported Actual Yield Reported Percent Yield
1N-benzylamide 4-pyridinecarboxylic acid21.22 g18.57 g87.5%[1]
Purification4-benzylcarbamoyl-1-methylpyridin-1-ium iodide5.0 g (starting crude)4.71 g94.3%

Visualizations

Enisamium_Synthesis_Workflow IsonicotinicAcid Isonicotinic Acid Reaction1 Condensation (493-503 K) IsonicotinicAcid->Reaction1 Benzylamine Benzylamine Benzylamine->Reaction1 Purification1 Toluene Precipitation Reaction1->Purification1 Intermediate N-benzylamide 4-pyridinecarboxylic acid Reaction2 Methylation (323 K, 5h) Intermediate->Reaction2 Purification1->Intermediate MethylIodide Methyl Iodide MethylIodide->Reaction2 Acetone Acetone Acetone->Reaction2 CrudeProduct Crude this compound Iodide Reaction2->CrudeProduct Recrystallization Recrystallization (Water/Activated Carbon) CrudeProduct->Recrystallization FinalProduct Pure this compound Iodide Recrystallization->FinalProduct

Caption: Workflow for the two-step synthesis of this compound Iodide.

Troubleshooting_Logic Start Low Final Yield CheckStep1 Check Yield of N-benzylamide 4-pyridinecarboxylic acid Start->CheckStep1 LowStep1 Low Yield in Step 1 CheckStep1->LowStep1 Low GoodStep1 Acceptable Yield in Step 1 CheckStep1->GoodStep1 Good CheckReagents1 Verify Reactant Ratio & Temperature in Step 1 LowStep1->CheckReagents1 CheckWorkup1 Review Step 1 Workup Procedure LowStep1->CheckWorkup1 CheckStep2 Low Yield in Step 2 GoodStep1->CheckStep2 CheckReagents2 Check Methyl Iodide Quality & Reaction Conditions CheckStep2->CheckReagents2 CheckPurity Assess Intermediate Purity CheckStep2->CheckPurity

Caption: Troubleshooting logic for low yield in this compound Iodide synthesis.

References

dealing with the high IC50 value of Enisamium in polymerase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with enisamium in viral polymerase assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very high IC50 value for this compound in my in vitro influenza/SARS-CoV-2 polymerase assay?

A1: A high IC50 value for this compound is expected in in vitro polymerase assays. This compound is a pro-drug that requires metabolic activation to exert its antiviral effect. The parent compound has weak inhibitory activity against viral RNA polymerases.[1][2]

Q2: What is the active form of this compound?

A2: The active form of this compound is its hydroxylated metabolite, VR17-04.[1][3][4] This metabolite is formed in vivo and in certain cell cultures, such as human lung cells.[1][4] VR17-04 is a significantly more potent inhibitor of influenza and SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) than this compound.[1][2][5]

Q3: What is the mechanism of action of the active metabolite, VR17-04?

A3: VR17-04 is thought to inhibit the viral RNA polymerase by interfering with the incorporation of GTP and UTP into the nascent RNA strand.[2][6][7] Docking and molecular dynamics simulations suggest that VR17-04 can form hydrogen bonds with adenine (B156593) and cytosine in the active site of the polymerase.[2]

Q4: Should I use this compound or VR17-04 in my biochemical assays?

A4: For direct in vitro polymerase inhibition assays, it is recommended to use the active metabolite, VR17-04, to determine the direct inhibitory potential. This compound can be used in cell-based assays where metabolic activation can occur.

Q5: What are the typical IC50 values for this compound and VR17-04?

A5: The IC50 values can vary depending on the specific assay conditions. However, reported values are summarized in the table below.

Data Presentation

Table 1: Reported IC50 Values for this compound and its Metabolite VR17-04

CompoundVirusAssay TypeReported IC50 (mM)
This compound (FAV00A)Influenza A VirusIn vitro RNA synthesis46.3[1][2][5]
VR17-04Influenza A VirusIn vitro RNA synthesis0.84[5]
This compound (FAV00A)SARS-CoV-2In vitro RNA synthesis26.3 - 40.7[2][5]
VR17-04SARS-CoV-2In vitro RNA synthesis0.98 - 3.0[2][5]

Troubleshooting Guide

Issue: Higher than expected or variable IC50 values for VR17-04.

High variability or unexpectedly high IC50 values for the active metabolite VR17-04 can arise from several factors related to assay conditions and reagents. Follow this troubleshooting guide to identify and resolve potential issues.

G A Start: High/Variable IC50 for VR17-04 B Check Reagent Quality and Concentration A->B C Verify Enzyme Activity B->C Reagents OK F Is the VR17-04 stock solution fresh and properly stored? Has the concentration been verified? B->F Investigate D Optimize Assay Conditions C->D Enzyme OK G Is the polymerase enzyme active? Run a positive control with a known inhibitor. C->G Investigate E Review Data Analysis D->E Conditions OK H Are the nucleotide and template concentrations optimal? Is the buffer pH and composition correct? D->H Investigate I Is the curve fitting appropriate? Are the controls normalized correctly? E->I Investigate J Solution: Prepare fresh stock solutions. Verify concentration by spectrophotometry. F->J Problem Found K Solution: Use a new batch of enzyme. Ensure proper storage and handling. G->K Problem Found L Solution: Titrate NTP and template concentrations. Verify buffer pH and components. H->L Problem Found M Solution: Use a four-parameter logistic fit. Ensure proper background subtraction. I->M Problem Found

Caption: Troubleshooting workflow for high IC50 values.

Experimental Protocols

Protocol 1: In Vitro Influenza Virus RNA Polymerase Assay

This protocol describes a primer extension assay to measure the activity of purified influenza virus RNA-dependent RNA polymerase.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: - Assay Buffer - DTT - MgCl2 - NTPs (including radiolabeled GTP) - vRNA template E Initiate reaction by adding reaction mix A->E B Prepare Inhibitor Dilutions: - Serially dilute VR17-04 in DMSO - Further dilute in assay buffer D Incubate inhibitor with enzyme B->D C Prepare Enzyme: - Dilute purified influenza polymerase in assay buffer C->D D->E F Incubate at 30°C for 1-2 hours E->F G Stop reaction with formamide (B127407) loading buffer F->G H Denature at 95°C G->H I Separate products by denaturing PAGE H->I J Visualize by autoradiography I->J K Quantify band intensity and calculate IC50 J->K

Caption: Workflow for in vitro polymerase assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT), NTPs (ATP, CTP, UTP, and [α-32P]GTP), and a model vRNA template.

  • Inhibitor Preparation: Prepare serial dilutions of VR17-04 in the reaction buffer. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the purified influenza virus polymerase complex to the desired concentration in reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the diluted VR17-04 with the diluted polymerase and pre-incubate for 15 minutes at room temperature.

  • Initiation: Start the reaction by adding the reaction mixture to the enzyme-inhibitor mix.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding an equal volume of formamide loading buffer.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes and separate the RNA products on a denaturing polyacrylamide gel.

  • Detection: Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities to determine the IC50 value.

Protocol 2: Influenza Minigenome Assay

This cell-based assay measures the activity of the influenza virus polymerase in a cellular context.

Methodology:

  • Cell Seeding: Seed HEK 293T cells in a 24-well plate to reach 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, PA), nucleoprotein (NP), and a vRNA-like reporter plasmid encoding a reporter gene (e.g., luciferase) flanked by the viral non-coding regions.

  • Inhibitor Treatment: At 4-6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or VR17-04.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the IC50 value.

Signaling Pathway

The inhibitory action of this compound's active metabolite, VR17-04, targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the influenza virus life cycle.

G cluster_host Host Cell cluster_virus Influenza Virus Replication Cycle This compound This compound (Prodrug) Metabolism Cellular Metabolism This compound->Metabolism VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 RdRp RNA-dependent RNA Polymerase (RdRp) VR17_04->RdRp Inhibition vRNA vRNA Genome vRNA->RdRp mRNA Viral mRNA vRNA->mRNA Transcription cRNA cRNA Intermediate RdRp->cRNA Replication New_vRNA Progeny vRNA cRNA->New_vRNA Replication

Caption: this compound's mechanism of action pathway.

References

Technical Support Center: Enhancing the Metabolic Conversion of Enisamium to VR17-04

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the metabolic conversion of enisamium to its active metabolite, VR17-04, in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments aimed at studying or enhancing the conversion of this compound to VR17-04.

Issue Potential Cause Recommended Solution
Low or undetectable levels of VR17-04 in cell culture experiments. Inappropriate cell line: The selected cell line may have low metabolic activity or lack the specific enzymes required for the hydroxylation of this compound. The conversion has been observed to be more efficient in primary human bronchial epithelial (NHBE) cells compared to adenocarcinoma cell lines like Caco-2.[1][2]Cell Line Selection: Utilize cell lines known for higher metabolic capacity, such as primary NHBE cells.[1][2] Consider using liver microsomes or S9 fractions in initial screening assays to confirm the potential for metabolic conversion.
Low cell permeability of this compound: this compound has demonstrated low permeability in certain cell lines, such as Madin-Darby canine kidney (MDCK) cells, which can limit the intracellular concentration available for metabolism.[3]Optimize Incubation Conditions: Increase the concentration of this compound in the culture medium. Studies have shown a concentration-dependent uptake.[3] Extend the incubation time to allow for greater intracellular accumulation.[3]
Suboptimal assay conditions: The conditions of your in vitro assay may not be conducive to the enzymatic activity required for the conversion.Assay Optimization: Ensure the pH, temperature, and co-factor concentrations (if known to be required for the specific metabolizing enzymes) in your assay buffer are optimal.
High variability in VR17-04 levels between experimental replicates. Inconsistent cell health or density: Variations in cell confluence, passage number, or overall health can significantly impact metabolic activity.Standardize Cell Culture: Implement a strict protocol for cell seeding density, passage number, and ensure consistent cell viability across all replicates before initiating the experiment.
Instability of this compound or VR17-04: The compounds may be degrading in the experimental medium over the course of the assay.Assess Compound Stability: Perform a stability test of both this compound and VR17-04 under your specific experimental conditions (medium, temperature, light exposure) to rule out degradation as a source of variability.
Difficulty in quantifying VR17-04 due to low concentrations. Insufficiently sensitive analytical method: The method used for detection and quantification (e.g., LC-MS) may not have a low enough limit of detection (LOD) or limit of quantification (LOQ).Enhance Analytical Sensitivity: Optimize your mass spectrometry parameters for the specific m/z of VR17-04. Concentrate the sample prior to analysis. Utilize a more sensitive analytical instrument if available.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic reaction that converts this compound to VR17-04?

A1: this compound is converted to VR17-04 through a hydroxylation reaction.[4][5][6] This adds a hydroxyl group to the methyl-pyridinium ring of the this compound molecule.[5]

Q2: Why is the conversion to VR17-04 important?

A2: VR17-04 is the active metabolite of this compound and is a significantly more potent inhibitor of viral RNA polymerase than the parent compound.[4][6][7] Studies have shown that VR17-04 has a much lower IC50 value for inhibiting influenza and SARS-CoV-2 RNA polymerase activity compared to this compound.[7][8][9]

Q3: Which enzymes are responsible for the metabolism of this compound to VR17-04?

A3: While the specific human enzymes have not been definitively identified in the provided search results, this type of hydroxylation reaction is often mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[10]

Q4: In which in vitro systems has the conversion of this compound to VR17-04 been observed?

A4: The conversion has been successfully observed in human lung cells, including normal human bronchial epithelial (NHBE) cells and to a lesser extent in Caco-2 cells.[1][2][5] The presence of VR17-04 has also been confirmed in the plasma of patients treated with this compound.[4][6][7]

Q5: What is the proposed mechanism of action for VR17-04?

A5: VR17-04 is believed to inhibit viral RNA synthesis by preventing the incorporation of GTP and UTP into the nascent RNA chain.[1][5][9] Molecular docking and dynamics simulations suggest that VR17-04 can form hydrogen bonds with cytosine and adenine (B156593) bases in the template strand of the viral RNA within the active site of the RNA polymerase.[5][9]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its metabolite VR17-04 against viral RNA polymerases.

Compound Target Virus Assay System IC50 (mM)
This compoundInfluenza A VirusIn vitro RNA polymerase assay46.3[8]
VR17-04Influenza A VirusIn vitro RNA polymerase assay0.84[7][8]
This compoundSARS-CoV-2In vitro RNA polymerase assay26.3 - 40.7[8][9]
VR17-04SARS-CoV-2In vitro RNA polymerase assay0.98 - 3[8][9]

Experimental Protocols

Protocol 1: In Vitro Influenza Virus RNA Polymerase Assay

This protocol is a generalized procedure based on methodologies described in the literature for assessing the inhibitory activity of compounds on influenza virus RNA polymerase.[4][8]

Objective: To determine the IC50 of this compound and VR17-04 on influenza virus RNA polymerase activity.

Materials:

  • Purified influenza virus RNA polymerase (FluPol) complex

  • 14-nucleotide vRNA template

  • Radiolabeled nucleotides (e.g., [α-³²P]GTP)

  • Unlabeled NTPs (ATP, CTP, UTP)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound and VR17-04 stock solutions (dissolved in DMSO)

  • 20% denaturing polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Prepare serial dilutions of this compound and VR17-04 in DMSO.

  • In a microcentrifuge tube, assemble the reaction mixture containing the reaction buffer, DTT, MgCl₂, unlabeled NTPs, and the vRNA template.

  • Add the diluted compounds or DMSO (as a control) to the respective reaction tubes.

  • Initiate the reaction by adding the purified FluPol and the radiolabeled nucleotide.

  • Incubate the reaction at a temperature optimal for polymerase activity (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop buffer containing formamide (B127407) and EDTA.

  • Denature the samples by heating.

  • Separate the RNA products by electrophoresis on a 20% denaturing polyacrylamide gel.

  • Visualize and quantify the radiolabeled RNA products using a phosphorimager.

  • Plot the polymerase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based SARS-CoV-2 Minigenome Assay

This protocol is a generalized method based on descriptions of SARS-CoV-2 minigenome assays used to evaluate the antiviral activity of this compound.[5]

Objective: To assess the inhibitory effect of this compound on SARS-CoV-2 RNA synthesis in a cellular context.

Materials:

  • HEK293T cells

  • Plasmids encoding the minimal viral RNA polymerase complex (nsp12, nsp7, and nsp8)

  • A plasmid containing a subgenomic mRNA template encoding a reporter gene (e.g., nanoluciferase) flanked by SARS-CoV-2 UTRs.

  • Transfection reagent

  • Cell culture medium

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a multi-well plate to achieve optimal confluence for transfection.

  • Co-transfect the cells with the plasmids encoding the nsp12/7/8 complex and the nanoluciferase minigenome.

  • After transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a control.

  • Incubate the cells for a specified period (e.g., 48 hours) to allow for minigenome replication and transcription, and reporter protein expression.

  • Lyse the cells and measure the nanoluciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase signal to a cell viability assay performed in parallel to account for any cytotoxic effects of the compound.

  • Plot the normalized reporter signal against the this compound concentration to determine the dose-dependent inhibition of viral RNA synthesis.

Visualizations

Metabolic_Conversion_Workflow cluster_invitro In Vitro System cluster_analysis Analysis This compound This compound Metabolism Metabolic Conversion (Hydroxylation) This compound->Metabolism Incubation with metabolically active cells (e.g., NHBE) or fractions VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 Quantification Quantification (e.g., LC-MS) VR17_04->Quantification Sample Collection Activity_Assay Viral RNA Polymerase Inhibition Assay VR17_04->Activity_Assay Testing Potency

Caption: Experimental workflow for studying the metabolic conversion of this compound to VR17-04.

Troubleshooting_Logic Start Low VR17-04 Yield CheckCellLine Is the cell line metabolically active (e.g., NHBE)? Start->CheckCellLine CheckPermeability Is this compound permeability sufficient? CheckCellLine->CheckPermeability Yes UsePrimaryCells Action: Use primary cells (e.g., NHBE) or liver fractions CheckCellLine->UsePrimaryCells No CheckConditions Are assay conditions optimal? CheckPermeability->CheckConditions Yes IncreaseConcentration Action: Increase this compound concentration and/or incubation time CheckPermeability->IncreaseConcentration No OptimizeAssay Action: Optimize pH, temperature, and co-factors CheckConditions->OptimizeAssay No

Caption: Troubleshooting logic for addressing low VR17-04 yield in experiments.

VR17_04_MOA VR17_04 VR17-04 RNAPolymerase Viral RNA Polymerase Active Site VR17_04->RNAPolymerase Binds to Inhibition Inhibition of Incorporation RNAPolymerase->Inhibition prevents TemplateStrand RNA Template Strand (with C or A bases) TemplateStrand->RNAPolymerase is located in NTPs GTP / UTP NTPs->Inhibition ElongationBlocked RNA Elongation Blocked Inhibition->ElongationBlocked

Caption: Proposed mechanism of action for VR17-04 in inhibiting viral RNA synthesis.

References

refining docking and molecular dynamics simulations for Enisamium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining molecular docking and dynamics simulations of Enisamium and its metabolites. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My docking simulations with this compound against viral RNA polymerase show a high (unfavorable) binding energy. Is this expected?

A: Yes, this is an expected result. Published studies indicate that this compound is likely a prodrug, and its hydroxylated metabolite, VR17-04, is the more potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Molecular dynamics simulations predict that this compound binds less stably to the nsp12/7/8 complex compared to VR17-04.[4][5] This is reflected in a significantly higher estimated Poisson-Boltzmann free energy of binding for this compound.[4][5] For more meaningful results, it is highly recommended to perform simulations with the active metabolite, VR17-04.

Q2: How should I select the most plausible docking pose for VR17-04 in the RdRp active site?

A: Pose selection should be guided by the hypothesized mechanism of action. According to recent studies, the primary selection criteria are:

  • Watson-Crick Base Pairing: The pose should allow for the formation of Watson-Crick-like hydrogen bonds between VR17-04 and an unpaired cytosine or adenine (B156593) base in the +1 position of the RNA template strand.[4][6]

  • Catalytic Interference: The pose should suggest potential interference with the polymerase's catalytic mechanism, for example, by showing interactions with key residues within the active site, such as K545 and K555 in the SARS-CoV-2 nsp12 subunit.[4]

Poses that satisfy these conditions should be prioritized for further analysis and molecular dynamics simulations.

Q3: The VR17-04 ligand is unstable and diffuses out of the binding pocket during my molecular dynamics (MD) simulation. What are common causes?

A: Ligand instability during MD simulations can stem from several factors:

  • Incorrect Starting Pose: If the initial docking pose does not engage in key stabilizing interactions (see Q2), the ligand may not be stable. Re-evaluate your docking results and selection criteria.

  • Force Field Parameterization: Inaccurate or incomplete parameters for the ligand can lead to instability. It is crucial to generate robust parameters for VR17-04, ideally using quantum mechanics calculations as outlined in the protocols below.[4]

  • Insufficient Equilibration: The system may not have been properly equilibrated before the production run. Ensure a thorough multi-stage equilibration protocol (NPT, NVT) is followed to allow the protein, ligand, and solvent to relax.

  • Protonation States: Incorrect protonation states of the ligand or protein residues at the simulated pH can disrupt critical hydrogen bond networks. Double-check the protonation states of titratable residues.

Q4: What are the recommended force fields and software for simulating the this compound/VR17-04 system?

A: Successful simulations have been published using the Amber force field (ff14SB) for the protein and the TIP3P water model for explicit solvation.[4][5] The simulations were run using NAMD 2.12 software, with topology and parameter files generated via the Ambertools 14.0 package.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from in silico and in vitro studies of this compound and its active metabolite, VR17-04.

Table 1: Estimated Poisson-Boltzmann Binding Free Energy

Ligand Target Base in SARS-CoV-2 RdRp Estimated Free Energy (kcal/mol) Reference
This compound Cytosine 43.6 [4][5]
VR17-04 Cytosine -19.8 [4][5]

| VR17-04 | Adenine | -14.8 |[4][5] |

Table 2: In Vitro Inhibitory Concentrations (IC₅₀)

Compound Target Enzyme IC₅₀ Reference
This compound (FAV00A) SARS-CoV-2 nsp7/8/12 40.7 mM [7]
VR17-04 SARS-CoV-2 nsp7/8/12 2-3 mM [7]
This compound (FAV00A) Influenza A Virus Polymerase 46.3 mM [2]

| VR17-04 | Influenza A Virus Polymerase | 0.84 mM |[7] |

Experimental Protocols & Methodologies

Protocol 1: Molecular Docking of VR17-04

This protocol outlines the steps for docking VR17-04 into the SARS-CoV-2 RNA polymerase active site.

  • Receptor Preparation:

    • Obtain the crystal structure of the SARS-CoV-2 nsp12/7/8 complex bound to an RNA template (e.g., PDB ID: 7bv2).[4][5]

    • Remove all non-essential molecules, such as existing ligands and water molecules.

    • Add polar hydrogens and assign appropriate atom types and partial charges using a molecular modeling package (e.g., AutoDock Tools, Maestro).

  • Ligand Preparation:

    • Obtain the 3D structure of VR17-04.

    • Optimize the geometry and calculate partial charges using a quantum chemical approach (e.g., DFT B3LYP/6–31G*). This is a standard procedure required by the Amber force field.[4]

    • Define the rotatable bonds of the ligand.

  • Grid Box Generation:

    • Define the docking grid box to encompass the enzyme's active site.

    • Center the grid on the NH2- group of the target unpaired cytosine or adenine residue in the RNA template strand.[8] The box should be large enough to allow the ligand to move freely but focused enough to sample relevant conformations.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock.

    • Generate a set of possible binding poses (e.g., 10-100 poses).

  • Pose Analysis and Selection:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the top-ranked poses based on the selection criteria mentioned in FAQ Q2: formation of Watson-Crick hydrogen bonds and interaction with key catalytic residues.[4][6]

    • Select the most promising pose(s) for subsequent molecular dynamics simulations.

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol describes setting up and running an MD simulation for the VR17-04-RdRp complex.

  • System Setup:

    • Use the selected docked complex of VR17-04 and the nsp12/7/8-RNA structure as the starting coordinate file.

    • Generate the topology and parameter files for the complex using the t-leap application in Ambertools.[4][5]

    • Use the Amber ff14SB force field for the protein/RNA and load pre-generated parameters for the VR17-04 ligand.[4][5]

  • Solvation and Ionization:

    • Solvate the system in a periodic box of water (e.g., TIP3P model) with a minimum distance of 10-12 Å from the complex to the box edge.[4][5]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the solvent and ions, keeping the complex restrained.

    • Perform a second minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT conditions with restraints on the complex.

    • Equilibrate the system's pressure and density under NPT conditions, gradually releasing the restraints on the complex. This is typically a multi-step process.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 20-100 ns or more) under NPT conditions without restraints. Save coordinates at regular intervals.

  • Analysis:

    • Analyze the trajectory for system stability (RMSD, RMSF).

    • Monitor key interactions, such as the hydrogen bond distances between VR17-04 and the template base and the coplanarity angle to assess the stability of the base-pairing interaction.[5]

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Diagrams and Workflows

cluster_0 Mechanism of Action This compound This compound (Prodrug) Metabolism Host Metabolism This compound->Metabolism VR1704 VR17-04 (Active Metabolite) Metabolism->VR1704 RdRp Viral RdRp Active Site (nsp12/7/8) VR1704->RdRp Binds to template strand Block Blocks GTP/UTP Incorporation RdRp->Block Inhibition Inhibition of RNA Synthesis Block->Inhibition

Caption: Conceptual pathway of this compound's antiviral activity.

cluster_1 Docking Pose Selection Workflow Start Generate Docking Poses Filter1 Forms Watson-Crick H-Bonds with template C or A? Start->Filter1 Filter2 Interacts with Key Catalytic Residues? Filter1->Filter2 Yes Reject Discard Pose Filter1->Reject No Accept Select Pose for MD Filter2->Accept Yes Filter2->Reject No

Caption: Logical workflow for selecting a viable docking pose.

cluster_2 Computational Experiment Workflow Docking 1. Molecular Docking (VR17-04 vs RdRp) PoseSelection 2. Pose Selection (Based on mechanism) Docking->PoseSelection MD_Setup 3. MD System Setup (Force Field, Solvation) PoseSelection->MD_Setup MD_Sim 4. MD Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Sim Analysis 5. Trajectory Analysis (Stability, Interactions, Energy) MD_Sim->Analysis Conclusion 6. Draw Conclusions Analysis->Conclusion

Caption: Overall workflow from docking to simulation analysis.

References

Validation & Comparative

A Comparative Analysis of the Antiviral Efficacy of Enisamium and Oseltamivir Against Influenza Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of Enisamium (Amizon®) and Oseltamivir (B103847) (Tamiflu®), two antiviral agents utilized in the management of influenza virus infections. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies for cited experiments.

Executive Summary

This compound and Oseltamivir are both effective antiviral drugs against influenza viruses, however, they employ different mechanisms of action. This compound, through its active metabolite, directly targets the viral RNA polymerase, an essential enzyme for viral replication.[1] In contrast, Oseltamivir functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[2] While direct head-to-head clinical trials are not extensively available, in vitro studies and separate clinical trials provide valuable insights into their respective antiviral profiles. This compound has demonstrated a broad spectrum of activity against various influenza A and B virus strains, including some neuraminidase inhibitor-resistant variants.[3] Oseltamivir has a well-established clinical record of reducing the duration of influenza symptoms.[4]

Mechanism of Action

This compound

This compound iodide is a prodrug that is metabolized to its active form, VR17-04.[5] This active metabolite directly inhibits the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[1] By targeting the RdRp, VR17-04 effectively halts the transcription and replication of the viral genome, thus preventing the synthesis of new viral proteins and RNA.[1]

Oseltamivir

Oseltamivir is also a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[2] This molecule acts as a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the final stage of the viral life cycle.[2] Neuraminidase cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virions.[2] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[2]

Data Presentation: In Vitro Antiviral Efficacy

The following tables summarize the quantitative data from in vitro studies, providing a comparison of the antiviral activity of this compound and Oseltamivir against various influenza virus strains.

Table 1: Antiviral Activity of this compound against Influenza Viruses in differentiated Normal Human Bronchial Epithelial (dNHBE) Cells

Virus Strain90% Effective Concentration (EC90) in µM50% Cytotoxic Concentration (CC50) in µMSelectivity Index (SI = CC50/EC90)
A/Brisbane/59/2007 (H1N1)157<10,000>64
A/Tennessee/1-560/2009 (H1N1)pdm09289<10,000>35
A/Perth/16/2009 (H3N2)439<10,000>23
A/Vietnam/1203/2004 (H5N1)203<10,000>49
A/Anhui/1/2013 (H7N9)338<10,000>30
A/Georgia/20/2006 (H1N1) (H275Y NA mutant)224<10,000>45
B/Florida/4/2006186<10,000>54

Data sourced from Boltz, D. D. A., et al. (2017).[3]

Table 2: Inhibitory Activity of this compound's Active Metabolite (VR17-04) and Oseltamivir Carboxylate against Influenza Virus Enzymes

CompoundTarget Enzyme50% Inhibitory Concentration (IC50)
VR17-04Influenza A Virus RNA Polymerase0.84 mM
Oseltamivir CarboxylateInfluenza A (H1N1) Neuraminidase0.45 nM (median)
Oseltamivir CarboxylateInfluenza A (H3N2) NeuraminidaseNot specified
Oseltamivir CarboxylateInfluenza B Virus Neuraminidase8.5 nM (median)

Data for VR17-04 sourced from Walker, A. P., et al. (2020).[1] Data for Oseltamivir Carboxylate sourced from Gubareva, L. V., et al. (2001).[6]

Clinical Efficacy

Direct comparative clinical trials between this compound and Oseltamivir are limited. The following summarizes findings from separate placebo-controlled and comparative studies.

This compound

A randomized, single-blind, placebo-controlled clinical trial demonstrated that this compound treatment in patients with viral respiratory infections, including influenza, resulted in:

  • Reduced virus shedding : At day 3 of treatment, 71.2% of patients in the this compound group tested negative for influenza virus, compared to 25.0% in the placebo group.[5]

  • Faster patient recovery : By day 14, 93.9% of patients in the this compound group had recovered, versus 32.5% in the placebo group.[5]

  • Reduced disease symptoms : A statistically significant decrease in objective symptom scores was observed in the this compound-treated group compared to the placebo group.[5]

Oseltamivir

Numerous clinical trials have established the efficacy of Oseltamivir in treating influenza. Key findings include:

  • Reduced duration of illness : In a study comparing zanamivir (B325) and oseltamivir, the duration of fever for influenza A was 35.5 hours for oseltamivir. For influenza B, the duration of fever was significantly longer at 52.7 hours.[4]

  • Reduction of complications : Oseltamivir treatment has been shown to reduce the risk of lower respiratory tract complications requiring antibiotics.

Experimental Protocols

In Vitro Antiviral Assay (this compound)
  • Cell Line : Differentiated normal human bronchial epithelial (dNHBE) cells.[3]

  • Method : Virus yield reduction assay.[3]

  • Procedure : dNHBE cells were pretreated with various concentrations of this compound for 24 hours prior to inoculation with different influenza A and B virus strains at a multiplicity of infection (MOI) of 0.001 PFU/cell. This compound was maintained in the basal compartment of the cell culture system throughout the experiment. Oseltamivir carboxylate was used as a positive control.[3] Viral titers in the apical supernatants were determined at 24 and 48 hours post-infection by a 50% tissue culture infectious dose (TCID50) assay.[3]

  • Data Analysis : The 90% effective concentration (EC90) was calculated as the concentration of the drug that reduced the virus yield by 90%.[3]

Influenza Virus RNA Polymerase Inhibition Assay (this compound Metabolite)
  • Method : In vitro RNA synthesis assay.[1]

  • Procedure : Recombinant influenza A virus RNA polymerase (FluPol) was expressed and purified. The activity of the polymerase was measured using a model 14-nucleotide viral RNA template in the presence of various concentrations of the this compound metabolite, VR17-04.[1]

  • Data Analysis : The 50% inhibitory concentration (IC50) was determined by quantifying the amount of synthesized RNA product.[1]

Neuraminidase Inhibition Assay (Oseltamivir)
  • Method : Fluorometric assay using the fluorescent substrate 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA).[6]

  • Procedure : The inhibitory effect of oseltamivir carboxylate on the neuraminidase activity of various clinical isolates of influenza A and B viruses was measured.[6]

  • Data Analysis : The IC50 was calculated as the concentration of the inhibitor that reduced the neuraminidase activity by 50%.[6]

Clinical Trial Protocol (this compound vs. Placebo)
  • Study Design : Randomized, single-blind, placebo-controlled study.[5]

  • Participants : Patients aged 18 to 60 years with confirmed influenza virus or other viral respiratory infections.[5]

  • Intervention : Patients received either this compound tablets or a matching placebo for 7 days.[5]

  • Endpoints :

    • Primary: Reduction in viral shedding assessed by antigen testing at day 3.[5]

    • Secondary: Time to patient recovery, and reduction in subjective and objective symptom scores over 14 days.[5]

Mandatory Visualization

Enisamium_Mechanism_of_Action cluster_host_cell Host Cell Enisamium_prodrug This compound (Prodrug) Metabolism Host Cell Metabolism Enisamium_prodrug->Metabolism Enters VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 Converts to Viral_RNA_Polymerase Viral RNA Polymerase (RdRp) VR17_04->Viral_RNA_Polymerase Inhibits Replication_Inhibition Inhibition of Viral RNA Replication Viral_RNA_Polymerase->Replication_Inhibition

Caption: Mechanism of action of this compound.

Oseltamivir_Mechanism_of_Action cluster_host_cell Infected Host Cell Oseltamivir_prodrug Oseltamivir (Prodrug) Hepatic_Metabolism Hepatic Metabolism Oseltamivir_prodrug->Hepatic_Metabolism Absorbed and metabolized Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Form) Hepatic_Metabolism->Oseltamivir_Carboxylate Converts to Neuraminidase Viral Neuraminidase Oseltamivir_Carboxylate->Neuraminidase Inhibits Virion_Release_Inhibition Inhibition of Virion Release Neuraminidase->Virion_Release_Inhibition New_Virions New Virions Neuraminidase->New_Virions Facilitates release of

Caption: Mechanism of action of Oseltamivir.

Experimental_Workflow_In_Vitro cluster_workflow In Vitro Antiviral Assay Workflow Cell_Culture 1. Culture dNHBE cells Drug_Treatment 2. Pretreat cells with This compound or Oseltamivir Cell_Culture->Drug_Treatment Virus_Infection 3. Infect cells with Influenza Virus Drug_Treatment->Virus_Infection Incubation 4. Incubate for 24-48 hours Virus_Infection->Incubation Sample_Collection 5. Collect supernatant Incubation->Sample_Collection Viral_Titer_Measurement 6. Measure viral titer (TCID50 assay) Sample_Collection->Viral_Titer_Measurement Data_Analysis 7. Calculate EC90/IC50 Viral_Titer_Measurement->Data_Analysis

Caption: General workflow for in vitro antiviral efficacy testing.

References

Unveiling the Potency of Enisamium: A Comparative Guide to Influenza RNA Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data validates the inhibitory effect of Enisamium on the influenza virus RNA polymerase, positioning it as a notable contender among antiviral therapeutics. This guide provides a detailed comparison of this compound with other known influenza RNA polymerase inhibitors, supported by quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Executive Summary

This compound, a broad-spectrum antiviral agent, demonstrates a significant inhibitory effect on influenza A and B virus replication. This activity is primarily attributed to its metabolite, VR17-04, which is a more potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) than the parent compound.[1][2][3] Comparative analysis with other RdRp inhibitors such as Favipiravir, Baloxavir marboxil, and Pimodivir reveals distinct mechanisms of action and varied inhibitory concentrations, providing a valuable resource for researchers in the field of antiviral drug development.

Comparative Analysis of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and its primary metabolite, VR17-04, alongside other prominent influenza RNA polymerase inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, offer a clear comparison of their potency.

CompoundTargetAssay TypeIC50EC50Virus Strain(s)Reference(s)
This compound RNA PolymeraseIn vitro RNA synthesis46.3 mM-Influenza A/WSN/33[4][5]
Cell-based (virus growth)-157-439 µM (EC90)Multiple Influenza A and B strains[4]
VR17-04 RNA PolymeraseIn vitro RNA synthesis0.84 mM-Influenza A/WSN/33[4][5]
Favipiravir-RTP RNA PolymeraseIn vitro RNA synthesis341 nM-Influenza A virus[6]
Favipiravir RNA PolymeraseCell-based (plaque reduction)-0.014 - 0.55 µg/mLMultiple Influenza A, B, and C strains[7][8]
Cell-based (viral RNA synthesis)-124 ± 42 µMMurine Norovirus[6][9]
Baloxavir acid PA EndonucleaseIn vitro CEN activity1.4 - 8.9 nM-Influenza A and B viruses[10]
Cell-based (focus reduction)-0.16 - 3.42 nMSeasonal Influenza A(H1N1)pdm09, A(H3N2), B viruses[11]
Cell-based (yield reduction)-0.7 - 7.2 nMSeasonal Influenza A(H1N1)pdm09, A(H3N2), B viruses[12]
Pimodivir PB2 Cap-bindingCell-based (cytopathic effect)-0.13 - 3.2 nMMultiple Influenza A strains[13][14]
Cell-based (qRT-PCR)-8 - 12 nMInfluenza A(H1N1) and A(H3N2) strains[13]

Experimental Protocols

The validation of these inhibitors relies on robust experimental assays. Below are detailed methodologies for two key experiments cited in the validation of this compound's inhibitory effect.

Influenza Virus Minigenome Assay

This cell-based assay is crucial for studying the activity of the influenza virus RNA polymerase in a controlled environment without the need for infectious virus particles.[15]

Objective: To quantify the inhibitory effect of a compound on the transcription and replication of a model influenza virus genome segment.

Materials:

  • HEK 293T cells

  • Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and Nucleoprotein (NP)

  • A plasmid encoding a reporter gene (e.g., luciferase or GFP) flanked by the influenza virus segment-specific untranslated regions (UTRs)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compound (this compound) and vehicle control

  • Lysis buffer and reporter gene assay reagents (e.g., luciferase substrate)

  • Luminometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HEK 293T cells in a multi-well plate to achieve 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, and the reporter minigenome plasmid using a suitable transfection reagent.

  • Compound Treatment: Following transfection, add the test compound (this compound) at various concentrations to the cell culture medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for polymerase activity and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer compatible with the reporter assay.

  • Reporter Gene Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter gene activity to a co-transfected control or to cell viability. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Influenza Virus RNA Polymerase Activity Assay

This cell-free assay directly measures the enzymatic activity of the purified influenza virus RNA polymerase, providing insights into the direct interaction of an inhibitor with the polymerase complex.[16]

Objective: To determine the direct inhibitory effect of a compound on the RNA synthesis activity of the influenza virus RNA polymerase.

Materials:

  • Purified influenza virus RNA polymerase (heterotrimeric complex of PB1, PB2, and PA)

  • Viral RNA (vRNA) template

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radioactively or fluorescently labeled rNTP

  • Reaction buffer containing MgCl2, DTT, and other necessary salts

  • Test compound (this compound) and vehicle control

  • RNA purification kit or method (e.g., phenol-chloroform extraction, spin columns)

  • Scintillation counter or phosphorimager for detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, vRNA template, and the test compound at various concentrations.

  • Initiation: Add the purified influenza virus RNA polymerase to the reaction mixture.

  • RNA Synthesis: Initiate the RNA synthesis reaction by adding the rNTP mix, including the labeled rNTP. Incubate at the optimal temperature (typically 30-37°C) for a specific duration.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Product Purification: Purify the newly synthesized RNA to remove unincorporated labeled rNTPs.

  • Quantification: Measure the amount of incorporated labeled rNTP in the purified RNA product using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_cell_based Cell-Based Assay (Minigenome) cluster_in_vitro In Vitro Assay cell_culture HEK 293T Cell Culture transfection Transfection with Polymerase & Reporter Plasmids cell_culture->transfection treatment Treatment with This compound transfection->treatment incubation Incubation (24-48h) treatment->incubation lysis Cell Lysis incubation->lysis quantification_cell Reporter Gene Quantification lysis->quantification_cell ic50_cell IC50 Determination quantification_cell->ic50_cell purification Purified Influenza RNA Polymerase reaction_setup Reaction Setup with vRNA template & this compound purification->reaction_setup synthesis RNA Synthesis with labeled rNTPs reaction_setup->synthesis termination Reaction Termination synthesis->termination purification_rna RNA Product Purification termination->purification_rna quantification_vitro Quantification of Incorporated Label purification_rna->quantification_vitro ic50_vitro IC50 Determination quantification_vitro->ic50_vitro

Experimental workflows for validating this compound's inhibitory effect.

influenza_polymerase_inhibition cluster_host Host Cell cluster_virus Influenza Virus Replication Cycle cluster_inhibitors Inhibitor Action host_mrna Host pre-mRNA cap_snatching Cap-Snatching host_mrna->cap_snatching vrna Viral RNA (vRNA) polymerase RNA Polymerase (PB1, PB2, PA) vrna->polymerase transcription Transcription (mRNA synthesis) polymerase->transcription replication Replication (cRNA/vRNA synthesis) polymerase->replication cap_snatching->polymerase mrna Viral mRNA transcription->mrna progeny Progeny vRNA replication->progeny This compound This compound (VR17-04) This compound->polymerase favipiravir Favipiravir-RTP favipiravir->polymerase baloxavir Baloxavir acid baloxavir->cap_snatching pimodivir Pimodivir pimodivir->polymerase

Mechanism of influenza RNA polymerase and sites of inhibitor action.

References

Enisamium vs. Favipiravir: A Comparative Guide for the Treatment of Respiratory Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two antiviral agents, Enisamium and Favipiravir (B1662787), which have been investigated for the treatment of respiratory viral infections, including influenza and COVID-19. Both drugs target the viral RNA polymerase, a critical enzyme for the replication of many RNA viruses.

Mechanism of Action

Both this compound and Favipiravir function by disrupting viral RNA synthesis, but through distinct molecular interactions.

This compound: this compound iodide is a prodrug that is metabolized in the human body into its active form, VR17-04.[1][2] This active metabolite directly inhibits the RNA-dependent RNA polymerase (RdRp) of influenza viruses and SARS-CoV-2.[1][2][3] The inhibition of the viral RNA polymerase halts the replication of the viral genome, thereby reducing the viral load.[3] Studies suggest that VR17-04 is a more potent inhibitor of the influenza virus RNA polymerase than this compound itself.[2]

Favipiravir: Favipiravir is also a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5] This active metabolite acts as a purine (B94841) nucleoside analog, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp).[5][6] The incorporation of favipiravir-RTP into the nascent viral RNA chain can lead to two primary outcomes: lethal mutagenesis, where a high rate of mutations renders the viral progeny non-viable, or chain termination, which prematurely stops RNA synthesis.[5][7]

Antiviral Mechanisms cluster_this compound This compound Pathway cluster_favipiravir Favipiravir Pathway This compound This compound Iodide (Prodrug) Metabolism_E Host Cell Metabolism This compound->Metabolism_E VR1704 VR17-04 (Active Metabolite) Metabolism_E->VR1704 RdRp_I Viral RNA-dependent RNA Polymerase (RdRp) VR1704->RdRp_I Binds to Inhibition Inhibition of RNA Synthesis RdRp_I->Inhibition Leads to Favipiravir Favipiravir (Prodrug) Metabolism_F Host Cell Metabolism Favipiravir->Metabolism_F Favipiravir_RTP Favipiravir-RTP (Active Metabolite) Metabolism_F->Favipiravir_RTP RdRp_F Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp_F Competes with Purine Nucleosides Incorporation Incorporation into Viral RNA RdRp_F->Incorporation Outcome Lethal Mutagenesis or Chain Termination Incorporation->Outcome

Caption: Comparative Mechanisms of Action for this compound and Favipiravir.

In Vitro Antiviral Activity

The following table summarizes the in vitro efficacy of this compound and Favipiravir against various respiratory viruses.

Virus This compound (EC90/IC50) Favipiravir (EC50) Cell Line Reference
Influenza A (H1N1) EC90: 157-439 µM0.19 - 22.48 µMdNHBE, MDCK[8],[9]
Influenza A (H3N2) EC90: 157-439 µM0.19 - 22.48 µMdNHBE, MDCK[8],[9]
Influenza A (H5N1, H7N9) EC90: 157-439 µMNot SpecifieddNHBE[8]
Influenza B EC90: 157-439 µM0.19 - 22.48 µMdNHBE, MDCK[8],[9]
SARS-CoV-2 IC50: 40.7 mM (this compound)IC50: 2-3 mM (VR17-04)Not SpecifiedIn vitro RNA synthesis assay[1]
Adenovirus, Parainfluenza virus, Coxsackie virus Effective inhibition observedNot SpecifiedA549[10]
Other RNA Viruses (West Nile, Yellow Fever, etc.) Not SpecifiedActiveAnimal Models[4]

dNHBE: differentiated Normal Human Bronchial Epithelial cells; MDCK: Madin-Darby Canine Kidney cells.

Clinical Efficacy

Clinical trials have evaluated both drugs for the treatment of influenza and COVID-19.

Table 2: Summary of Clinical Efficacy
Indication Drug Key Findings Reference
Influenza & other ARVI This compound In a single-blind, placebo-controlled trial, this compound treatment led to a significant reduction in viral shedding by day 3 (71.2% negative vs. 25.0% in placebo, P < 0.0001) and faster patient recovery by day 14 (93.9% recovered vs. 32.5% in placebo, P < 0.0001).[11][12][11],[12]
Moderate COVID-19 This compound In a randomized, placebo-controlled phase 3 trial of hospitalized patients requiring oxygen, for those treated within 10 days of symptom onset, the median time to improvement was 10 days for the this compound group versus 12 days for the placebo group (p = 0.002).[13][14] For patients treated within 4 days of symptom onset, the median time to improvement was 8 days versus 13 days for the placebo group (p = 0.005).[13][14][13],[14]
Influenza Favipiravir Approved in Japan for treating influenza strains unresponsive to other antivirals.[4][4]
COVID-19 Favipiravir A meta-review noted clinical and radiological improvements, but no reduction in mortality or oxygen support requirements.[4] A Cochrane review found no significant benefit in mortality, need for mechanical ventilation, or hospitalization duration.[4] However, some studies suggest it may shorten the time to clinical improvement in moderate cases.[15][4],[15]

Safety and Tolerability

The safety profiles of this compound and Favipiravir have been assessed in multiple clinical trials.

Table 3: Comparison of Safety Profiles
Adverse Event Profile This compound Favipiravir Reference
Common Adverse Events In a COVID-19 trial, 229 adverse events were reported in 105 patients (vs. 172 in 87 placebo patients).[13][16] Most events were mild to moderate.[13][16] Potential side effects include gastrointestinal disturbances, dizziness, headache, and allergic reactions.[3]Common side effects include hyperuricemia (elevated uric acid levels), gastrointestinal discomfort (nausea, diarrhea), and elevated liver enzymes.[5][17][18][3],[17],[18],[13],[5],[16]
Serious Adverse Events No significant difference in tolerability was observed between this compound and placebo groups in a COVID-19 trial.[13][19]The proportion of serious adverse events was low (0.4%) and comparable to control arms in a review of multiple studies.[17][18][20][17],[18],[20],[13],[19]
Discontinuation due to Adverse Events Not specified as a primary outcome in available reports.The rate of discontinuation due to adverse events is low (around 1.1%), similar to comparator arms.[17][20][21][17],[21],[20]
Specific Safety Concerns Contraindicated in cases of hypersensitivity, severe liver or kidney impairment.[3]Teratogenicity (risk of birth defects) is a significant concern, and it is contraindicated in pregnancy.[5][18] Potential for QTc prolongation has also been noted.[18][3],[18],[5]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Virus Yield Reduction Assay

This protocol provides a general methodology for determining the antiviral activity of a compound against influenza viruses in differentiated normal human bronchial epithelial (dNHBE) cells, as has been done for this compound.[8][22]

Experimental_Workflow A 1. Cell Culture: Culture dNHBE cells at an air-liquid interface to achieve full differentiation. B 2. Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. A->B C 3. Virus Inoculation: Infect the apical surface of the dNHBE cell cultures with a known titer of influenza virus. B->C D 4. Treatment: Immediately after inoculation, add the prepared compound dilutions to the basolateral medium. C->D E 5. Incubation: Incubate the treated and control cultures at 37°C in a 5% CO2 incubator for a specified period (e.g., 24, 48, 72 hours). D->E F 6. Virus Titration: Harvest apical washes at different time points post-infection. E->F G 7. Quantification: Determine the viral titer in the harvested samples using a TCID50 (50% Tissue Culture Infectious Dose) assay on MDCK cells. F->G H 8. Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. Determine the EC90 value (the concentration that inhibits virus replication by 90%). G->H

Caption: Workflow for a Virus Yield Reduction Assay.

Detailed Steps:

  • Cell Culture: Differentiated NHBE cells are used as they closely mimic the natural site of respiratory virus infection. They are grown on permeable supports to establish an air-liquid interface, which promotes differentiation into a pseudostratified epithelium.

  • Compound Preparation: The test compound (this compound or Favipiravir) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium to achieve the desired final concentrations.

  • Infection: The apical surface of the differentiated cells is washed to remove mucus. A standardized amount of virus is then added to the apical surface and allowed to adsorb for a defined period (e.g., 1-2 hours).

  • Treatment: Following the adsorption period, the viral inoculum is removed, and the apical surface is washed. The basolateral medium is replaced with fresh medium containing the various concentrations of the antiviral compound or a placebo control.

  • Incubation: The cell cultures are incubated under standard conditions to allow for viral replication.

  • Sampling: At predetermined time points (e.g., 24, 48, 72 hours post-infection), the apical surface is washed with a small volume of medium to collect progeny virus particles.

  • Titration: The collected samples are serially diluted and used to infect confluent monolayers of a susceptible cell line, such as MDCK cells, in a 96-well plate format. After several days of incubation, the wells are scored for the presence of a viral cytopathic effect (CPE). The TCID50 is calculated using a statistical method like the Reed-Muench method.

  • Analysis: The viral titers from the treated groups are compared to the untreated virus control group. The percentage of inhibition is calculated, and the EC90 (or EC50) value is determined by regression analysis. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to ensure that the observed antiviral effect is not due to cell death.

Conclusion

This compound and Favipiravir are both orally administered prodrugs that inhibit viral RNA polymerase, representing important therapeutic options for RNA respiratory viruses.

  • This compound demonstrates clinical efficacy in reducing viral shedding and improving recovery times in patients with influenza and other acute respiratory viral infections.[11][12][23] Its active metabolite, VR17-04, is a potent inhibitor of the viral RdRp.[1][2]

  • Favipiravir has a broader demonstrated in vitro spectrum of activity against a wide range of RNA viruses.[4][24][25] While approved for influenza in Japan, its clinical benefit in COVID-19 remains a subject of debate, with some studies showing modest improvements in clinical recovery but no significant impact on mortality.[4][15] Its use is limited by safety concerns, particularly teratogenicity.[5][18]

The choice between these agents in a clinical or developmental context would depend on the specific viral pathogen, the patient population, and the relative importance of efficacy versus the specific safety concerns associated with each drug. Further head-to-head clinical trials would be beneficial to directly compare their therapeutic potential in various respiratory viral infections.

References

Enisamium Iodide: A Promising Antiviral Against Oseltamivir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis indicates that enisamium iodide, an antiviral compound, demonstrates significant activity against oseltamivir-resistant influenza strains, offering a potential alternative for influenza treatment in the face of growing antiviral resistance. This guide provides an in-depth comparison of the efficacy of this compound iodide and oseltamivir (B103847) against various influenza virus strains, with a focus on those resistant to oseltamivir. The data presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

Influenza viruses pose a continuous global health threat, exacerbated by the emergence of strains resistant to standard antiviral therapies like oseltamivir. Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment. However, its efficacy is compromised by mutations in the viral neuraminidase (NA) protein, most notably the H275Y substitution in influenza A(H1N1) viruses.

This compound iodide presents an alternative mechanism of action by inhibiting the viral RNA polymerase, an enzyme essential for viral replication.[1][2] This fundamental difference in the viral life cycle targeted suggests that this compound could be effective against strains that have developed resistance to neuraminidase inhibitors. This guide synthesizes available in vitro data to validate this hypothesis.

Comparative Antiviral Activity

The following tables summarize the in vitro efficacy of this compound iodide and oseltamivir against both wild-type and oseltamivir-resistant influenza virus strains. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions and metrics (EC90 for this compound and IC50 for oseltamivir) should be considered when interpreting the results.

Table 1: Antiviral Activity of this compound Iodide against Various Influenza Virus Strains

Virus StrainDrugMetricConcentration (µM)Cell Line
A/H1N1
A/California/04/2009 (H1N1)pdm09This compoundEC90157dNHBE
A/Tennessee/1-560/2009 (H1N1)pdm09-H275YThis compoundEC90235dNHBE
A/H3N2
A/Perth/16/2009This compoundEC90439dNHBE
Influenza B
B/Brisbane/60/2008This compoundEC90184dNHBE

Source: Data compiled from a study on the activity of this compound in differentiated normal human bronchial epithelial (dNHBE) cells.

Table 2: Antiviral Activity of Oseltamivir Carboxylate against Oseltamivir-Sensitive and -Resistant Influenza A (H1N1) Strains

Virus StrainDrugMetricConcentration (nM)Assay
Wild-Type (Oseltamivir-Sensitive)
A/California/07/2009 (H1N1)Oseltamivir CarboxylateIC5010.5 ± 1.3Neuraminidase Inhibition
H275Y Mutant (Oseltamivir-Resistant)
A/MS-H275YOseltamivir CarboxylateIC50>100Neuraminidase Inhibition
A/HK-H275YOseltamivir CarboxylateIC50>100Neuraminidase Inhibition
A(H1N1)pdm09 with H275YOseltamivir CarboxylateIC50~300-fold increase vs WTNeuraminidase Inhibition

Source: Data compiled from multiple studies investigating oseltamivir resistance.[3][4]

The data indicates that while oseltamivir's potency is significantly diminished against strains with the H275Y mutation, this compound retains its inhibitory activity against an oseltamivir-resistant H1N1 strain.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to determine antiviral activity are provided below.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound compared to untreated cells.

  • Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are grown to confluence in appropriate culture plates.

  • Virus Inoculation: Cell monolayers are washed and then infected with the desired influenza virus strain at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following a virus adsorption period, the inoculum is removed, and the cells are washed. Culture medium containing serial dilutions of the test compound (e.g., this compound iodide) is then added. Control wells receive medium without the compound.

  • Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).

  • Virus Quantification: The culture supernatants, containing progeny virus, are harvested. The viral titer in each supernatant is then determined using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line (e.g., MDCK cells).

  • Data Analysis: The virus yield in treated samples is compared to the untreated control. The effective concentration that inhibits virus yield by 90% (EC90) is calculated.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

  • Cell Seeding: A monolayer of a susceptible cell line, such as Madin-Darby canine kidney (MDCK) cells, is prepared in multi-well plates.

  • Virus Infection: The cell monolayer is infected with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Application: After a 1-hour virus adsorption period, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) that includes various concentrations of the antiviral drug.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the wells treated with the antiviral compound is counted and compared to the number in the untreated control wells.

  • Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (the 50% inhibitory concentration or IC50) is determined.

Neuraminidase (NA) Inhibition Assay

This biochemical assay directly measures the ability of a drug to inhibit the enzymatic activity of the influenza neuraminidase.

  • Virus Preparation: The influenza virus is diluted to a standardized concentration based on its neuraminidase activity.

  • Compound Incubation: The diluted virus is pre-incubated with serial dilutions of the neuraminidase inhibitor (e.g., oseltamivir carboxylate, the active form of oseltamivir) in a microplate.

  • Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the virus-drug mixture.

  • Enzymatic Reaction: The plate is incubated to allow the neuraminidase to cleave the substrate, which generates a fluorescent or luminescent signal.

  • Signal Detection: The signal is measured using a fluorometer or luminometer.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each drug concentration by comparing the signal in the treated wells to that in the untreated virus control wells. The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is then determined.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and oseltamivir are a key factor in this compound's activity against oseltamivir-resistant strains.

This compound Iodide: Targeting Viral RNA Polymerase

This compound iodide and its active metabolite act by directly inhibiting the influenza virus RNA-dependent RNA polymerase (RdRp).[1][2] This enzyme is crucial for the transcription and replication of the viral RNA genome within the host cell nucleus. By blocking RdRp activity, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.

enisamium_pathway This compound This compound Iodide Metabolite Active Metabolite This compound->Metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Metabolite->RdRp Inhibition vRNA_Replication Viral RNA Replication & Transcription RdRp->vRNA_Replication Catalyzes Progeny_Virions Progeny Virions vRNA_Replication->Progeny_Virions Leads to

This compound's Mechanism of Action
Oseltamivir: Targeting Neuraminidase

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[5][6] This active metabolite is a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[5][6] Neuraminidase is located on the surface of the virus and is essential for the release of newly formed virus particles from an infected host cell.[5][6] By blocking neuraminidase, oseltamivir carboxylate causes the new virions to aggregate at the cell surface and to each other, preventing their spread to other cells.[5]

oseltamivir_pathway Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Form) Oseltamivir->Oseltamivir_Carboxylate Metabolism Neuraminidase Viral Neuraminidase (NA) Oseltamivir_Carboxylate->Neuraminidase Inhibition Virion_Release Virion Release Neuraminidase->Virion_Release Enables Virus_Spread Virus Spread Virion_Release->Virus_Spread Leads to

Oseltamivir's Mechanism of Action

Experimental Workflow

The general workflow for in vitro validation of an antiviral compound's activity against influenza virus is depicted below.

experimental_workflow cluster_assays Antiviral Activity Assays VYRA Virus Yield Reduction Assay Data_Analysis Calculate EC50/EC90/IC50 Values VYRA->Data_Analysis PRA Plaque Reduction Assay PRA->Data_Analysis NIA Neuraminidase Inhibition Assay NIA->Data_Analysis Cell_Culture Prepare Host Cell Culture (e.g., dNHBE, MDCK) Infection_Treatment Infect Cells and Treat with Compounds Cell_Culture->Infection_Treatment Virus_Propagation Prepare Influenza Virus Stocks (Wild-Type & Resistant Strains) Virus_Propagation->Infection_Treatment Compound_Prep Prepare Serial Dilutions of Antiviral Compounds Compound_Prep->Infection_Treatment Data_Collection Measure Viral Inhibition Infection_Treatment->Data_Collection Data_Collection->VYRA Data_Collection->PRA Data_Collection->NIA Comparison Compare Efficacy Data_Analysis->Comparison

In Vitro Antiviral Assay Workflow

Conclusion

The available in vitro data strongly suggests that this compound iodide is a viable candidate for the treatment of influenza, including infections caused by oseltamivir-resistant strains. Its unique mechanism of targeting the viral RNA polymerase provides a critical advantage in overcoming resistance developed against neuraminidase inhibitors. Further head-to-head comparative studies and clinical trials are warranted to fully elucidate the clinical potential of this compound iodide in the evolving landscape of influenza antiviral therapy.

References

Enisamium Iodide: A Comparative Analysis of Cross-Resistance with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agent enisamium iodide with other established influenza treatments, focusing on the critical aspect of cross-resistance. The emergence of drug-resistant influenza strains necessitates the development of novel therapeutics with distinct mechanisms of action. This compound, an inhibitor of the viral RNA polymerase, presents a promising alternative to existing drug classes. This document summarizes available experimental data on its efficacy against drug-sensitive and resistant influenza viruses, details the methodologies of key experiments, and visualizes the underlying molecular pathways.

Executive Summary

This compound iodide demonstrates a distinct mechanism of action by inhibiting the influenza virus RNA polymerase, an enzyme essential for viral replication. This mode of action differs fundamentally from that of neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and M2 ion channel blockers (e.g., amantadine, rimantadine). Experimental data confirms this compound's efficacy against influenza A and B viruses, including a strain resistant to the neuraminidase inhibitor oseltamivir. While direct experimental data on cross-resistance with adamantanes and other polymerase inhibitors such as favipiravir (B1662787) and baloxavir (B560136) marboxil is limited in publicly available literature, the unique binding site and mechanism of its active metabolite, VR17-04, suggest a low probability of cross-resistance with these agents.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral efficacy of this compound has been evaluated against a panel of influenza A and B viruses in differentiated normal human bronchial epithelial (dNHBE) cells, a physiologically relevant model for human respiratory infections. The following table summarizes the 90% effective concentration (EC90) values obtained from a virus yield reduction assay.

Table 1: Antiviral Activity of this compound Against a Panel of Influenza Viruses

Virus StrainSubtypeEC90 (µM)Selectivity Index (CC50/EC90)Notes
A/Brisbane/59/2007H1N137027Seasonal Strain
A/California/04/2009H1N1pdm0943923Pandemic Strain
A/Perth/16/2009H3N226937Seasonal Strain
A/Perth/261/2009H1N125439Oseltamivir-Sensitive
A/Perth/261/2009 H1N1 233 43 Oseltamivir-Resistant (NA-H275Y) [1][2]
A/Anhui/1/2013H7N915764Avian Influenza
A/Vietnam/1203/2004H5N128335Avian Influenza
B/Florida/4/2006Yamagata lineage21547Influenza B

Data sourced from Boltz et al. (2017). The 50% cytotoxic concentration (CC50) of this compound in dNHBE cells was determined to be >10,000 µM.

The data clearly indicates that this compound maintains its antiviral potency against an oseltamivir-resistant influenza strain carrying the H275Y mutation in the neuraminidase gene. This lack of cross-resistance is attributed to their different molecular targets.

Experimental Protocols

The following is a detailed methodology for the virus yield reduction assay used to determine the antiviral activity of this compound in differentiated normal human bronchial epithelial (dNHBE) cells, based on the procedures described in the cited literature.

Virus Yield Reduction Assay in dNHBE Cells

1. Cell Culture and Differentiation:

  • Normal human bronchial epithelial cells are seeded on semi-permeable transwell inserts.

  • The cells are cultured in an air-liquid interface for 4-6 weeks to allow for full differentiation into a pseudostratified epithelium, closely mimicking the human airway.

2. Compound Preparation:

  • This compound iodide is dissolved in sterile, nuclease-free water to create a stock solution.

  • Serial dilutions of the compound are prepared in a serum-free growth medium.

3. Virus Infection:

  • Differentiated NHBE cell cultures are washed with phosphate-buffered saline (PBS) to remove mucus.

  • Cells are infected with the desired influenza virus strain at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

4. Antiviral Treatment:

  • After the 1-hour incubation, the viral inoculum is removed.

  • The apical surface of the cells is washed with PBS.

  • Medium containing the various concentrations of this compound is added to the basolateral side of the transwell inserts.

  • A "no-drug" control and a "no-virus" control are included in each experiment.

5. Incubation and Sample Collection:

  • The infected and treated cell cultures are incubated for a period of 24 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • At the end of the incubation period, the apical supernatant is collected.

6. Virus Titration:

  • The collected supernatant is serially diluted.

  • The viral titer in each sample is determined using a 50% tissue culture infectious dose (TCID50) assay on Madin-Darby canine kidney (MDCK) cells.

7. Data Analysis:

  • The viral titers from the drug-treated wells are compared to the "no-drug" control.

  • The EC90 value, the concentration of the drug that reduces the viral titer by 90%, is calculated using regression analysis.

Mandatory Visualization

Mechanism of Action and Resistance Pathways

The following diagrams illustrate the mechanism of action of this compound and the established resistance pathways for other major classes of anti-influenza drugs.

Enisamium_Mechanism_of_Action Mechanism of Action of this compound cluster_virus Influenza Virus cluster_drug This compound Action vRNA Viral RNA (vRNA) RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Template vRNA->RdRp Template cRNA Complementary RNA (cRNA) RdRp->cRNA Replication mRNA Viral mRNA RdRp->mRNA Transcription New_vRNA New vRNA Genomes RdRp->New_vRNA Replication cRNA->RdRp Template This compound This compound Iodide VR17_04 VR17-04 (Active Metabolite) This compound->VR17_04 Metabolized in vivo VR17_04->RdRp Inhibits

Caption: this compound is metabolized to its active form, VR17-04, which directly inhibits the viral RNA polymerase, blocking both replication and transcription of the viral genome.

Antiviral_Resistance_Mechanisms Established Resistance Mechanisms of Other Antivirals cluster_amantadine Adamantanes cluster_oseltamivir Neuraminidase Inhibitors cluster_polymerase Polymerase Inhibitors Amantadine Amantadine Rimantadine M2_Channel M2 Ion Channel Amantadine->M2_Channel Blocks M2_Mutation Mutations in M2 (e.g., S31N) M2_Mutation->Amantadine Confers Resistance Oseltamivir Oseltamivir Zanamivir NA Neuraminidase Oseltamivir->NA Inhibits NA_Mutation Mutations in NA (e.g., H275Y) NA_Mutation->Oseltamivir Confers Resistance Favipiravir Favipiravir RdRp RNA Polymerase Favipiravir->RdRp Inhibits Baloxavir Baloxavir Marboxil Baloxavir->RdRp Inhibits (Endonuclease) Polymerase_Mutation Mutations in PB1/PA (e.g., K229R for Favipiravir, I38T for Baloxavir) Polymerase_Mutation->Favipiravir Confers Resistance Polymerase_Mutation->Baloxavir Confers Resistance

Caption: Resistance to major anti-influenza drug classes is conferred by specific mutations in their respective viral targets.

Conclusion

The available evidence strongly suggests that this compound iodide possesses a favorable cross-resistance profile, particularly in relation to the widely used neuraminidase inhibitors. Its distinct mechanism of targeting the viral RNA polymerase makes it a valuable candidate for further investigation, especially in the context of emerging antiviral resistance. While direct comparative data against adamantane-, favipiravir-, and baloxavir-resistant strains is needed to fully delineate its cross-resistance profile, the current findings support its potential as a new therapeutic option for the treatment of influenza. Further clinical and in vitro studies are warranted to confirm these promising results and to establish the clinical utility of this compound in the face of evolving influenza virus populations.

References

Enisamium: A Comparative Analysis of In-Vitro and In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antiviral activity of Enisamium, detailing its performance in laboratory and clinical settings.

This compound iodide, an antiviral compound, has demonstrated a broad spectrum of activity against several respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1] This guide provides a detailed comparison of its efficacy in both controlled laboratory (in-vitro) settings and in living organisms (in-vivo), supported by experimental data and detailed methodologies.

In-Vitro Efficacy: Targeting Viral Replication

This compound's primary mechanism of action is the inhibition of viral RNA polymerase, a crucial enzyme for viral replication.[2] However, the parent drug itself shows weak inhibitory activity.[3] It is metabolized into a more potent hydroxylated form, VR17-04, which is responsible for the significant antiviral effect observed.[4][5]

Quantitative Analysis of In-Vitro Antiviral Activity

The following tables summarize the key quantitative metrics of this compound's in-vitro efficacy against influenza viruses and SARS-CoV-2.

Table 1: In-Vitro Efficacy of this compound and its Metabolite (VR17-04) against Influenza Virus RNA Polymerase

CompoundTargetAssayIC50Reference
This compound (FAV00A)Influenza A Virus RNA PolymeraseCell-free RNA polymerase activity46.3 mM[3]
VR17-04Influenza A Virus RNA PolymeraseCell-free RNA polymerase activity0.84 mM[6]

Table 2: In-Vitro Efficacy of this compound against Influenza Viruses in Cell Culture

Virus StrainCell LineAssayEC90CC50Selectivity Index (SI)Reference
Influenza A/Brisbane/59/2007 (H1N1)dNHBEVirus Yield Reduction157 µM>10,000 µM>64[7]
Influenza A/California/07/2009 (H1N1)dNHBEVirus Yield Reduction235 µM>10,000 µM>43[7]
Influenza A/Victoria/361/2011 (H3N2)dNHBEVirus Yield Reduction439 µM>10,000 µM>23[7]
Influenza B/Massachusetts/2/2012dNHBEVirus Yield Reduction200 µM>10,000 µM>50[7]

Table 3: In-Vitro Efficacy of this compound and its Metabolite (VR17-04) against SARS-CoV-2 RNA Polymerase

CompoundTargetAssayIC50Reference
This compoundSARS-CoV-2 nsp12/7/8 ComplexIn-vitro RNA synthesis26.3 mM[8]
VR17-04SARS-CoV-2 nsp12/7/8 ComplexIn-vitro RNA synthesis0.98 mM[8]

In-Vivo Efficacy: Clinical and Preclinical Evidence

In-vivo studies, including clinical trials in humans and animal models, provide crucial insights into the real-world therapeutic potential of this compound.

Human Clinical Trials

A randomized, single-blind, placebo-controlled clinical trial (NCT04682444) evaluated the efficacy of this compound in patients with influenza and other acute respiratory viral infections (ARVI).[9][10] The study demonstrated that this compound treatment significantly reduced viral shedding, accelerated patient recovery, and alleviated disease symptoms compared to the placebo group.[4][11]

Another clinical trial investigating this compound in hospitalized COVID-19 patients requiring supplementary oxygen showed a shortened time to recovery in the treatment group compared to the placebo group.[8]

Table 4: Key Outcomes of Clinical Trial (NCT04682444) in Influenza and ARVI Patients

OutcomeThis compound GroupPlacebo Groupp-valueReference
Negative for Viral Antigen (Day 3)71.2%25.0%< 0.0001[4]
Fully Recovered (Day 14)93.9%32.5%< 0.0001[4]
Mean Symptom Score Reduction (Day 7)From 9.6 to 4.6From 9.7 to 5.6< 0.0001[4]
Animal Studies

In a ferret model of influenza A (H3N2) infection, daily administration of 200 mg/kg this compound iodide resulted in a reduction of the viral load in the respiratory tract.[12] Ferrets are considered a suitable model for influenza research as they exhibit human-like symptoms following infection.[3][13]

Experimental Protocols

In-Vitro Antiviral Activity Assays

Virus Yield Reduction Assay in differentiated Normal Human Bronchial Epithelial (dNHBE) Cells

  • Cell Culture: dNHBE cells are cultured in a serum-free medium to form a differentiated epithelial layer.

  • Compound Preparation: this compound iodide is dissolved in sterile distilled water to prepare stock solutions. Serial dilutions are made in the cell culture medium.

  • Infection: Cell cultures are infected with influenza virus at a specific multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the virus inoculum is removed, and the cells are treated with different concentrations of this compound or a placebo control.

  • Incubation: The treated and infected cells are incubated for a defined period (e.g., 48 hours) to allow for viral replication.

  • Virus Quantification: The supernatant containing progeny virus is collected, and the viral titer is determined using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay.

  • Data Analysis: The EC90 value, the concentration of the drug that inhibits viral replication by 90%, is calculated from the dose-response curve.[14]

Cell-Free Viral RNA Polymerase Activity Assay

  • Protein Expression and Purification: The viral RNA polymerase complex (e.g., influenza virus PB1, PB2, and PA subunits or SARS-CoV-2 nsp7, nsp8, and nsp12) is expressed in a suitable system (e.g., insect or mammalian cells) and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified polymerase complex, a specific RNA template and primer, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled), and a buffer.

  • Inhibition Assay: Different concentrations of the inhibitor (this compound or VR17-04) are added to the reaction mixture.

  • Reaction and Termination: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature. The reaction is then stopped.

  • Analysis: The RNA products are separated by gel electrophoresis, and the incorporation of the radiolabeled nucleotide is quantified to determine the polymerase activity.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces polymerase activity by 50%, is determined from the dose-response curve.[6][15]

In-Vivo Study Protocols

Ferret Model of Influenza Infection

  • Animal Acclimatization: Seronegative ferrets are acclimatized to the housing conditions.

  • Inoculation: Ferrets are lightly anesthetized and intranasally inoculated with a defined dose of influenza virus.

  • Treatment: this compound is administered orally at a specified dose (e.g., 200 mg/kg/day) starting at a defined time point relative to infection (e.g., 24 hours post-infection). A control group receives a placebo.

  • Monitoring: Animals are monitored daily for clinical signs of illness, including weight loss, temperature changes, and activity levels.[13]

  • Viral Load Assessment: Nasal washes are collected at regular intervals to quantify viral shedding by TCID50 assay or RT-qPCR.

  • Necropsy and Tissue Analysis: At the end of the study, animals are euthanized, and respiratory tract tissues are collected to determine viral titers and for histopathological examination.

Human Clinical Trial for Influenza and ARVI (NCT04682444)

  • Study Design: A randomized, single-blind, placebo-controlled, parallel-group study.[9]

  • Patient Population: Adult patients (18-60 years) with recent onset of symptoms of ARVI, including influenza.[9]

  • Intervention: Patients are randomized to receive either this compound iodide tablets (0.5 g, three times a day for 7 days) or matching placebo tablets.[9][10]

  • Assessments:

    • Viral Shedding: Nasal swabs are collected at baseline, day 3, and day 7 to detect viral antigens using immunofluorescence testing.[9]

    • Symptom Scores: The severity of symptoms (e.g., headache, cough, sore throat) is recorded by patients daily using a predefined scoring system.[10]

    • Recovery: The time to complete resolution of symptoms is recorded.

  • Statistical Analysis: The efficacy endpoints are compared between the this compound and placebo groups using appropriate statistical methods.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Antiviral Action

Enisamium_Mechanism cluster_host Host Cell cluster_virus Virus This compound This compound (Prodrug) Metabolism Metabolism (Hydroxylation) This compound->Metabolism Enters cell VR1704 VR17-04 (Active Metabolite) Metabolism->VR1704 Viral_RNA_Polymerase Viral RNA Polymerase VR1704->Viral_RNA_Polymerase Inhibits RNA_Replication Viral RNA Replication Viral_RNA_Polymerase->RNA_Replication Catalyzes Progeny_Virions Progeny Virions RNA_Replication->Progeny_Virions

Caption: Metabolic activation of this compound and inhibition of viral RNA polymerase.

Experimental Workflow for In-Vitro Antiviral Efficacy Testing

Antiviral_Workflow A Prepare Cell Culture (e.g., dNHBE cells) C Infect Cells with Virus A->C B Prepare Virus Stock and Drug Dilutions B->C D Treat Cells with this compound or Placebo B->D C->D E Incubate for Viral Replication D->E F Collect Supernatant E->F G Quantify Viral Titer (e.g., TCID50 Assay) F->G H Determine EC90 Value G->H

Caption: General workflow for an in-vitro virus yield reduction assay.

References

Unveiling the Mechanism of Action of Enisamium: A Comparative Analysis with Genetically Validated Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence supporting the antiviral activity of enisamium and a comparison with alternative drugs whose mechanisms have been validated through genetic studies.

For Immediate Release

In the ongoing quest for effective antiviral therapeutics, a thorough understanding of a drug's mechanism of action is paramount for its rational development and clinical application. This guide provides a comprehensive comparison of this compound, an antiviral agent approved in several countries for the treatment of influenza and other respiratory viral infections, with other established antiviral drugs. The focus is on the validation of their mechanisms of action, with a particular emphasis on genetic studies that provide the highest level of evidence for drug-target engagement.

Recent research has shed light on the proposed mechanism of this compound. The parent drug itself demonstrates weak inhibitory activity against viral RNA polymerases. However, its hydroxylated metabolite, VR17-04, has been identified as a potent inhibitor of both influenza virus and SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in in vitro assays.[1][2][3] This inhibition of the viral engine responsible for replicating the genetic material of the virus is believed to be the primary mode of its antiviral effect.

While biochemical and cell-based assays provide strong indicative evidence, the gold standard for validating a drug's mechanism of action lies in genetic studies. The emergence of drug-resistant viral mutations within the drug's target protein is a definitive confirmation of the drug-target interaction. To date, publicly available research has not identified specific resistance mutations in the influenza or SARS-CoV-2 RNA polymerase that are selected for by this compound or VR17-04 treatment. One study initiated passaging experiments to generate resistant influenza viruses, but the identification of specific resistance mutations has not been reported.[4]

This guide will delve into the existing experimental data for this compound and contrast it with the evidence for alternative antiviral agents, such as favipiravir (B1662787), remdesivir (B604916), and baloxavir (B560136), for which specific resistance mutations in their respective viral targets have been well-characterized, providing robust genetic validation of their mechanisms of action.

Comparative Analysis of Antiviral Performance

The following tables summarize the in vitro efficacy of this compound and its active metabolite, VR17-04, against influenza and SARS-CoV-2, alongside data for comparator drugs.

Table 1: In Vitro Inhibitory Activity against Influenza A Virus RNA Polymerase

CompoundIC50 (mM)Assay TypeNotes
This compound46.3In vitro RNA polymerase assayWeak inhibition.[2]
VR17-040.84In vitro RNA polymerase assayActive metabolite, significantly more potent.[1]
Favipiravir (T-705) RTP~0.01-0.2In vitro RNA polymerase assayPotent inhibitor.

Table 2: In Vitro Inhibitory Activity against SARS-CoV-2 RNA Polymerase

CompoundIC50 (mM)Assay TypeNotes
This compound (FAV00A)40.7In vitro RNA polymerase assayWeak inhibition.[1]
VR17-042-3In vitro RNA polymerase assaySimilar potency to Remdesivir triphosphate.[1]
Remdesivir triphosphate2.01In vitro RNA polymerase assayPotent inhibitor.[1]

Table 3: Genetic Validation of Mechanism of Action for Comparator Antivirals

AntiviralViral TargetValidating Resistance Mutations
FavipiravirRNA-dependent RNA polymerase (PB1 subunit)K229R in PB1 (confers resistance), P653L in PA (compensatory)[5][6][7][8][9]
RemdesivirRNA-dependent RNA polymerase (nsp12)V166A, N198S, S759A, V792I, C799F/R, E802D in nsp12[10][11][12]
Baloxavir marboxilPolymerase acidic (PA) endonucleaseI38T/M/V, A36V, E199G in PA[13][14][15][16][17]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data.

In Vitro Influenza Virus RNA Polymerase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.

Protocol:

  • Expression and Purification of Influenza Polymerase: The three subunits of the influenza A virus RNA polymerase (PA, PB1, and PB2) are co-expressed in insect or mammalian cells (e.g., HEK293T) and purified using affinity chromatography.

  • Reaction Mixture Preparation: The purified polymerase complex is incubated in a reaction buffer containing ribonucleoside triphosphates (rNTPs, including a radiolabeled rNTP for detection), a model vRNA or cRNA promoter template, and a primer (e.g., ApG dinucleotide).[18]

  • Inhibition Assay: Varying concentrations of the test compound (e.g., this compound, VR17-04) are added to the reaction mixture.

  • Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for RNA synthesis.

  • Product Analysis: The newly synthesized radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

  • Data Analysis: The intensity of the RNA product bands is quantified to determine the concentration of the compound that inhibits polymerase activity by 50% (IC50).

SARS-CoV-2 Minigenome Assay

This cell-based assay assesses the inhibitory effect of a compound on the replication of a non-infectious SARS-CoV-2 replicon.

Protocol:

  • Plasmid Constructs: Plasmids encoding the SARS-CoV-2 RNA-dependent RNA polymerase (nsp12) and its co-factors (nsp7 and nsp8) are used. A separate plasmid contains a "minigenome," which is a non-infectious viral RNA template encoding a reporter gene (e.g., luciferase or fluorescent protein) flanked by the necessary viral RNA signals for replication and transcription.[19][20][21][22]

  • Cell Transfection: Human cells (e.g., HEK293T) are co-transfected with the polymerase- and minigenome-expressing plasmids.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Reporter Gene Expression Measurement: After a suitable incubation period, the cells are lysed, and the expression of the reporter gene is measured (e.g., luciferase activity, fluorescence intensity).

  • Data Analysis: The reduction in reporter gene expression in the presence of the compound is used to calculate the half-maximal effective concentration (EC50).

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its validation.

G cluster_cell Host Cell cluster_virus Virus This compound This compound Metabolism Cellular Metabolism This compound->Metabolism VR1704 VR17-04 (Active Metabolite) Metabolism->VR1704 RdRp RNA-dependent RNA Polymerase (RdRp) VR1704->RdRp Inhibition ViralRNA Viral RNA ViralRNA->RdRp Template NewViralRNA New Viral RNA RdRp->NewViralRNA Replication Enisamium_ext This compound (Administered Drug) Enisamium_ext->this compound

Caption: Proposed mechanism of action of this compound.

G cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_genetic Genetic Validation PurifiedPolymerase Purified Viral RNA Polymerase InVitroAssay In Vitro Polymerase Assay (Measures IC50) PurifiedPolymerase->InVitroAssay Minigenome Minigenome/Replicon Assay (Measures EC50) InfectedCells Virus-Infected Cells InfectedCells->Minigenome Resistance Selection of Resistant Mutants Passaging Serial Passaging of Virus in presence of Drug Passaging->Resistance Sequencing Sequencing of Polymerase Gene to Identify Mutations Resistance->Sequencing

Caption: Experimental workflow for validating antiviral mechanism.

Conclusion

The available evidence strongly suggests that this compound exerts its antiviral effect through its metabolite, VR17-04, which inhibits the RNA polymerase of influenza and SARS-CoV-2 viruses. This is supported by robust in vitro biochemical and cell-based assays. However, a critical piece of the validation puzzle – the identification of specific resistance mutations in the viral polymerase through genetic studies – is currently absent from the published literature.

In contrast, alternative antiviral drugs such as favipiravir, remdesivir, and baloxavir have their mechanisms of action firmly validated by the consistent emergence of resistance mutations within their respective viral targets. This genetic evidence provides a higher degree of certainty about their mode of action.

For researchers and drug development professionals, this distinction is crucial. While this compound shows promise as a broad-spectrum antiviral, further genetic studies are warranted to unequivocally confirm its mechanism of action and to prospectively monitor for the potential emergence of resistance. The comparison with genetically validated alternatives highlights the current evidentiary gap and underscores the importance of a multi-faceted approach to validating novel antiviral agents.

References

Comparative Analysis of Enisamium's Antiviral Efficacy Against Influenza A and B Viruses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals

Executive Summary

Enisamium, an antiviral agent licensed in 11 countries for the treatment of influenza and other acute respiratory viral infections, demonstrates broad-spectrum activity against both influenza A and B viruses.[1][2] This guide provides a comparative analysis of its efficacy, mechanism of action, and supporting experimental data for both virus types. In vitro studies indicate that this compound is effective against a range of influenza A subtypes, including seasonal H1N1, pandemic H1N1, H3N2, and zoonotic H5N1 and H7N9, as well as influenza B virus.[2] Notably, some evidence suggests a potentially greater in vitro inhibitory effect against influenza B virus compared to influenza A viruses.[2] The antiviral action of this compound is attributed to its active metabolite, VR17-04, which functions as an inhibitor of the viral RNA polymerase, a crucial enzyme for viral replication.[3][4] Clinical trial data further supports the efficacy of this compound in reducing viral shedding and accelerating patient recovery in individuals infected with influenza A and/or B viruses.[4]

Data Presentation

In Vitro Antiviral Activity of this compound

The following table summarizes the 90% effective concentration (EC90) values of this compound against various strains of influenza A and B viruses, as determined by virus yield reduction assays in differentiated normal human bronchial epithelial (dNHBE) cells.[2]

Virus TypeStrainEC90 (µM) - Assay 1EC90 (µM) - Assay 2Mean EC90 (µM)Selectivity Index (SI)
Influenza A A/Brisbane/59/2007 (H1N1)41246643923
A/Georgia/20/2006 (H1N1) H275Y32929731332
A/Tennessee/1-560/2009 (H1N1)pdm0923335129234
A/Perth/16/2009 (H3N2)28737533130
A/Vietnam/1203/2004 (H5N1)400N/A40025
A/Anhui/1/2013 (H7N9)410N/A41024
Influenza B B/Texas/06/201110520915764

Data sourced from Boltz et al., 2018.[2] The lineage of the Influenza B/Texas/06/2011 strain was not specified in the publication.

Mechanism of Action

This compound itself is a pro-drug that is metabolized in the human body to its active form, VR17-04.[3][4] This active metabolite directly targets and inhibits the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[3] The RdRp is a heterotrimeric complex responsible for the transcription and replication of the viral RNA genome. By inhibiting this enzyme, VR17-04 effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.[2][3] While the detailed inhibitory mechanism has been primarily studied in the context of influenza A virus, the broad-spectrum activity of this compound suggests a similar mechanism of action against influenza B virus.[1][2]

Enisamium_Mechanism_of_Action cluster_host Host Cell cluster_virus Influenza Virus Replication Cycle This compound This compound (Pro-drug) VR17_04 VR17-04 (Active Metabolite) This compound->VR17_04 Metabolism vRNA_Replication vRNA Replication & Transcription VR17_04->vRNA_Replication Inhibition of RNA Polymerase Viral_Entry Viral Entry & Uncoating Viral_Entry->vRNA_Replication Viral_Protein_Synthesis Viral Protein Synthesis vRNA_Replication->Viral_Protein_Synthesis Assembly_Budding Virion Assembly & Budding vRNA_Replication->Assembly_Budding Viral_Protein_Synthesis->Assembly_Budding

This compound's mechanism of action against influenza virus.

Experimental Protocols

Virus Yield Reduction Assay

This assay is utilized to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.

  • Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured to form a confluent monolayer.

  • Infection: The cell monolayers are infected with influenza A or B virus at a low multiplicity of infection (MOI) of 0.01.

  • Drug Treatment: Immediately after infection, varying concentrations of this compound (e.g., 40, 200, 600, 1000 µM) are added to the cell culture medium.[2]

  • Incubation: The infected and treated cells are incubated for 48 hours at 37°C to allow for viral replication.[2]

  • Virus Quantification: The supernatant containing progeny virus is collected, and the viral titer is determined using a 50% tissue culture infectious dose (TCID50) assay on Madin-Darby canine kidney (MDCK) cells.[2]

  • Data Analysis: The EC90 is calculated as the concentration of this compound that reduces the viral yield by 90% (a 1-log10 reduction) compared to untreated control cells.[2]

Workflow for the virus yield reduction assay.
Plaque Reduction Assay

This assay measures the ability of an antiviral to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.

  • Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well plates.

  • Infection: Cells are infected with a dilution of influenza virus calculated to produce a countable number of plaques.

  • Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a solidifying agent like agarose.

  • Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque formation.

  • Visualization: The cell monolayers are fixed and stained with crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in treated wells is compared to untreated wells to determine the concentration of this compound that inhibits plaque formation by 50% (IC50) or 90% (IC90).

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

  • RNA Extraction: Total RNA is extracted from infected cell cultures or clinical samples.

  • Reverse Transcription: The viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is then amplified using a real-time PCR instrument with primers and probes specific to a conserved region of the influenza A or B virus genome (e.g., the matrix [M] gene for influenza A and the nucleoprotein [NP] or hemagglutinin [HA] gene for influenza B).

  • Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. This allows for the determination of the reduction in viral RNA levels in this compound-treated samples compared to controls.

Conclusion

This compound demonstrates a robust antiviral effect against both influenza A and B viruses, with in vitro evidence suggesting a potentially more pronounced activity against influenza B. Its mechanism of action, through the inhibition of the viral RNA polymerase by its active metabolite VR17-04, targets a key component of the viral replication machinery. The provided experimental data and protocols offer a solid foundation for further research and development of this compound as a broad-spectrum anti-influenza therapeutic. Further studies are warranted to directly compare the inhibitory effects on the RNA polymerases of both influenza A and B viruses and to evaluate the efficacy against distinct influenza B lineages.

References

Enisamium's Clinical Efficacy in Human Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Enisamium's performance against alternative antiviral therapies, supported by clinical trial data.

This guide provides a comprehensive comparison of the clinical efficacy of this compound with other antiviral drugs for the treatment of acute respiratory viral infections (ARVI), including influenza. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from human clinical trials in structured tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Comparative Analysis of Clinical Efficacy

This compound, an antiviral compound, has been evaluated in human clinical trials for its efficacy in treating ARVI. This section compares key efficacy endpoints from a placebo-controlled trial of this compound with those of other established antiviral drugs, including Oseltamivir, Baloxavir Marboxil, Favipiravir, and Peramivir, based on data from their respective clinical trials.

Table 1: Efficacy of this compound vs. Placebo for ARVI (including Influenza)
Efficacy EndpointThis compound GroupPlacebo GroupP-valueCitation
Viral Shedding (Influenza), Day 3 (% negative) 71.2%25.0%< 0.0001[1][2]
Patient Recovery, Day 14 (% recovered) 93.9%32.5%< 0.0001[1][2]
Reduction in Disease Symptom Score From 9.6 ± 0.7 to 4.6 ± 0.9From 9.7 ± 1.1 to 5.6 ± 1.1< 0.0001[1][2]
Significant Health Improvement, Day 3 60.0%15.0%< 0.0001[2]
Table 2: Comparative Efficacy of Alternative Antivirals for Influenza
DrugComparatorKey Efficacy EndpointResultCitation
Baloxavir Marboxil PlaceboMedian Time to Improvement of Symptoms73 hours vs. 102 hours (p<0.001)[3]
Baloxavir Marboxil OseltamivirMedian Time to Improvement of Symptoms73 hours vs. 81 hours (similar efficacy)[3]
Favipiravir (US316 trial) PlaceboMedian Time to Illness Alleviation84.2 hours vs. 98.6 hours (14.4-hour reduction, P = .004)[4][5]
Favipiravir (US317 trial) PlaceboMedian Time to Illness Alleviation77.8 hours vs. 83.9 hours (not significant)[4][5]
Peramivir (300 mg) OseltamivirMedian Duration of Influenza Symptoms78.0 hours vs. 81.8 hours (non-inferior)[6]
Peramivir (600 mg) OseltamivirMedian Duration of Influenza Symptoms81.0 hours vs. 81.8 hours (non-inferior)[6]
Peramivir OseltamivirDefervescence rates within 3 days66.53% vs. 71.49% (no significant difference)[7]

Experimental Protocols

This compound Clinical Trial Protocol (NCT04682444)

A randomized, single-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of this compound iodide (Amizon®) in adult patients with ARVI, including influenza.[8][9]

  • Patient Population: Adult patients (18-60 years) with symptoms of ARVI, including influenza, presenting within the first day of symptom onset.[8][9]

  • Intervention: Patients were randomized to receive either this compound iodide tablets or matching placebo tablets for 7 days.[8][9]

  • Study Visits: Patient assessments were conducted on Day 0 (screening and randomization), Day 3, Day 7, and Day 14.[8][9]

  • Primary Efficacy Endpoints: The primary endpoints included the assessment of ARVI and influenza symptoms using a predefined symptom scale score system.[8]

  • Objective Assessments: Objective measures included vital signs, laboratory tests (blood and urine), and evaluation of immune status (interferon and immunoglobulin levels).[8]

  • Virological Assessment: Influenza virus shedding was monitored.[1]

Visualizations

Mechanism of Action of this compound

This compound is a pro-drug that is metabolized in humans to a hydroxylated metabolite, VR17-04.[1][2] This active metabolite inhibits the RNA polymerase of the influenza virus, thereby preventing viral replication.[1][2]

Enisamium_Mechanism This compound This compound (Pro-drug) Metabolism Metabolism in Humans This compound->Metabolism VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 VR17_04->Inhibition Influenza_Polymerase Influenza Virus RNA Polymerase Viral_Replication Viral RNA Replication Influenza_Polymerase->Viral_Replication Catalyzes Inhibition->Influenza_Polymerase

Caption: Mechanism of this compound's antiviral activity.

Clinical Trial Workflow for Antiviral Efficacy Assessment

The following diagram illustrates a typical workflow for a randomized controlled clinical trial designed to assess the efficacy of an antiviral drug.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Patient Enrollment Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Arm 1 Control_Group Control Group (e.g., Placebo or Active Comparator) Randomization->Control_Group Arm 2 Day_3_Visit Day 3 Assessment (Symptoms, Viral Load) Treatment_Group->Day_3_Visit Control_Group->Day_3_Visit Day_7_Visit Day 7 Assessment (Symptoms, Viral Load) Day_3_Visit->Day_7_Visit Day_14_Visit Day 14 Assessment (Recovery, Adverse Events) Day_7_Visit->Day_14_Visit Data_Analysis Data Analysis & Reporting Day_14_Visit->Data_Analysis

Caption: A typical workflow for an antiviral clinical trial.

Logical Flow of Patient Assessment in an ARVI Clinical Trial

This diagram outlines the decision-making and assessment process for a patient participating in a clinical trial for an acute respiratory viral infection.

Patient_Assessment_Flow Start Patient with ARVI Symptoms Inclusion_Criteria Meets Inclusion/Exclusion Criteria? Start->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Yes Screen_Fail Screen Failure Inclusion_Criteria->Screen_Fail No Drug_Administration Drug/Placebo Administration Randomization->Drug_Administration Symptom_Monitoring Daily Symptom Diary Drug_Administration->Symptom_Monitoring Scheduled_Visits Scheduled Study Visits (e.g., Day 3, 7, 14) Drug_Administration->Scheduled_Visits Endpoint_Evaluation Primary & Secondary Endpoint Evaluation Symptom_Monitoring->Endpoint_Evaluation Virological_Testing Virological Sampling (e.g., Nasopharyngeal Swab) Scheduled_Visits->Virological_Testing Safety_Assessment Adverse Event Monitoring Scheduled_Visits->Safety_Assessment Virological_Testing->Endpoint_Evaluation Safety_Assessment->Endpoint_Evaluation

Caption: Logical flow of patient assessment in a clinical trial.

References

comparing the permeability of Enisamium across different cell monolayers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the permeability of the antiviral drug Enisamium across various cell monolayers, providing researchers and drug development professionals with objective data and detailed experimental protocols.

Introduction

This compound iodide, an isonicotinic acid derivative, is an antiviral drug approved for the treatment of influenza and other respiratory viral infections in several countries.[1] Understanding its permeability across biological barriers is crucial for predicting its absorption and bioavailability. This guide compares the permeability of this compound across different cell monolayer models, which are standard in vitro tools for assessing the potential for drug absorption in humans. The primary cell lines discussed are Caco-2, Madin-Darby canine kidney (MDCK) cells, and differentiated normal human bronchial epithelial (dNHBE) cells.

Comparative Permeability of this compound

The permeability of this compound has been evaluated in several in vitro cell monolayer systems. The data indicates that this compound generally exhibits low permeability. According to the Biopharmaceutics Classification System (BCS), this compound iodide is classified as a Class III drug, characterized by high solubility and low permeability.[2][3][4]

A study assessing the apparent intestinal permeability (Papp) of this compound iodide in Caco-2 cells found permeability coefficients to be between 0.2 × 10⁻⁶ cm s⁻¹ and 0.3 × 10⁻⁶ cm s⁻¹ for concentrations ranging from 10 to 100 μM.[2][4] Another study reported the permeability of this compound in MDCK cells to be less than 0.08%, while a higher permeability of 1.9% was observed in differentiated normal human bronchial epithelial (dNHBE) cells.[1][5] The uptake of this compound in dNHBE cells was found to be dependent on the extracellular drug concentration.[5]

The following table summarizes the quantitative data on this compound permeability across these cell monolayers.

Cell LineModel SystemDrug ConcentrationPermeabilityReference
Caco-2Human colon carcinoma (intestinal epithelium)10–100 μMApparent Permeability (Papp): 0.2 × 10⁻⁶ to 0.3 × 10⁻⁶ cm/s[2][3][4]
MDCKMadin-Darby canine kidneyNot Specified< 0.08%[1][5]
dNHBEDifferentiated normal human bronchial epithelialNot Specified1.9%[1][5]

Experimental Protocols

The following is a detailed methodology for a Caco-2 cell permeability assay, a widely accepted model for predicting human intestinal drug absorption.[6][7]

Caco-2 Permeability Assay Protocol

1. Cell Culture and Seeding:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[6][8]

  • The cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[6][8]

  • For permeability studies, Caco-2 cells are seeded onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[8]

  • The cells are cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The medium is changed every 2-3 days.[8]

2. Monolayer Integrity Assessment:

  • Before the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8][9] Monolayers are considered ready when TEER values are stable and typically above 500 Ω·cm².[9]

  • The permeability of a low-permeability marker, such as Lucifer Yellow or mannitol, can also be evaluated to ensure the integrity of the tight junctions.[8][10]

3. Transport Experiment (Bidirectional):

  • The cell monolayers are gently washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[8]

  • Apical to Basolateral (A→B) Permeability: The test compound (this compound) is added to the apical (donor) chamber, and fresh HBSS is added to the basolateral (receiver) chamber.[8]

  • Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) chamber, and fresh HBSS is added to the apical (receiver) chamber.[8]

  • The plates are incubated at 37°C with gentle shaking for a defined period, typically up to 120 minutes.[8]

  • At specified time intervals, samples are collected from the receiver chamber and may also be taken from the donor chamber.[8][11]

4. Sample Analysis and Data Calculation:

  • The concentration of the compound in the collected samples is analyzed using a suitable analytical method, such as LC-MS/MS.[7][8]

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.[8]

    • A is the surface area of the membrane.[8]

    • C0 is the initial concentration of the drug in the donor chamber.[8]

  • The efflux ratio, calculated as the ratio of Papp (B→A) to Papp (A→B), can be determined to assess the involvement of active efflux transporters like P-glycoprotein.[12]

Visualizations

Experimental Workflow for Cell Monolayer Permeability Assay

G cluster_prep Monolayer Preparation cluster_exp Permeability Experiment cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed Cells on Transwell Inserts cell_culture->seeding differentiation Culture for 21 days for Differentiation seeding->differentiation integrity_check Assess Monolayer Integrity (TEER) differentiation->integrity_check add_compound Add this compound to Donor Chamber integrity_check->add_compound incubation Incubate at 37°C add_compound->incubation sampling Collect Samples from Receiver Chamber incubation->sampling quantification Quantify Compound Concentration (LC-MS/MS) sampling->quantification calculation Calculate Apparent Permeability (Papp) quantification->calculation

Caption: Workflow for a typical cell monolayer permeability assay.

Factors Influencing Drug Permeability

G cluster_compound Compound Properties cluster_membrane Cellular Factors lipophilicity Lipophilicity permeability Drug Permeability lipophilicity->permeability mw Molecular Weight mw->permeability charge Charge charge->permeability transporters Active Transporters (Uptake/Efflux) transporters->permeability tight_junctions Tight Junction Integrity tight_junctions->permeability metabolism Cellular Metabolism metabolism->permeability

Caption: Key factors influencing a drug's permeability across a cell monolayer.

References

Long-Term Animal Safety Profile of Enisamium Iodide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term animal safety profile of enisamium iodide against other antiviral agents, including favipiravir (B1662787), remdesivir, and oseltamivir (B103847). The available preclinical toxicology data from long-term animal studies are summarized to facilitate an evidence-based assessment of these compounds.

Executive Summary

This compound iodide is an antiviral drug marketed in several countries for the treatment of influenza and other respiratory viral infections. While clinical studies have suggested a favorable safety profile in humans, publicly available data on its long-term safety in animal models are limited. In contrast, more extensive preclinical safety data are available for the comparator drugs favipiravir, remdesivir, and oseltamivir, particularly concerning reproductive and developmental toxicity. This guide collates the available information on chronic toxicity, genetic toxicity, carcinogenicity, and reproductive toxicity to provide a comparative overview.

Comparative Toxicology Data

The following tables summarize the available quantitative data from preclinical toxicology studies. It is important to note that direct comparative studies are scarce, and the data presented are collated from various sources.

Table 1: Chronic/Subchronic Toxicity

DrugSpeciesDurationRoute of AdministrationNOAEL (No-Observed-Adverse-Effect Level)Target Organs/Toxicities
This compound Iodide Data not publicly available
Favipiravir Rat5 and 10 daysOral gavageNot established in this studyLiver and kidney: increased serum enzymes, oxidative and histopathologic damages, apoptotic cell death, and inflammation.[1]
Remdesivir Rat5 daysIntraperitonealNot established in this studyLiver: blood vessel congestion, mononuclear cell infiltration, localized hepatocyte degeneration.[2] Kidney: localized vacuolation of the tubular epithelium, focal glomerular tuft shrinkage.[2]
Oseltamivir Rat6 monthsNot specified0.1 µg/kg/doseData suggests a good safety margin; higher doses may be associated with gastrointestinal intolerance.[3][4]
Dog6 months & 1 yearNot specified0.02 µg/kg/dose[3]

Table 2: Genetic and Carcinogenicity

DrugAmes TestIn Vivo Genotoxicity (Micronucleus/Comet Assay)Carcinogenicity
This compound Iodide Data not publicly availableData not publicly availableStated to be non-carcinogenic in some literature, but primary data is not available.
Favipiravir Data not publicly availableInduced DNA damage in vitro (Comet assay).[5]Data not publicly available
Remdesivir Not specifiedGenotoxic effects observed in mice (Comet Assay and Micronucleus Test).Data not publicly available
Oseltamivir Data not publicly availableData suggests a low potential for genotoxicity.Long-term carcinogenicity tests were not completed at the time of an FDA review.[6]

Table 3: Reproductive and Developmental Toxicity

DrugSpeciesFindings
This compound Iodide Animal studies mentioned in some sources suggest no direct or indirect influence on reproductive function/fertility, but detailed study data is not publicly available.
Favipiravir Rat, Mouse, Rabbit, MonkeyTeratogenic and embryotoxic effects observed.
Remdesivir Rat, RabbitNo adverse effects on embryo-fetal development at exposures up to 4 times the human exposure.
OseltamivirRat, RabbitAnimal studies do not suggest the potential for adverse effects on fetal development at clinically effective dosages.[7][8]

Experimental Protocols

Detailed experimental protocols for the key studies cited are provided below.

Remdesivir: Genotoxicity Study in Mice
  • Study Design: The genotoxic potential of Remdesivir was evaluated in mice using the Comet Assay and the Micronucleus Test.

  • Animal Model: Mice.

  • Dosing: Various doses were tested.

  • Assays:

    • Comet Assay: To detect DNA damage in individual cells.

    • Micronucleus Test: To assess chromosomal damage.

  • Endpoints: DNA damage (Comet Assay), frequency of micronucleated erythrocytes (Micronucleus Test), and cytotoxicity.

  • Molecular Analysis: Expression of p53 and bcl-2 genes was evaluated to understand the cellular response to genetic damage.

  • Findings: The Comet Assay revealed genotoxic effects in all tested groups, primarily after 48 hours of exposure. The Micronucleus Test also showed genotoxicity in some groups and cytotoxicity in all cases. An increase in p53 gene expression and a decrease in bcl-2 gene expression were observed, suggesting a response to genetic damage and a potential for genotoxicity.

Favipiravir: In Vitro Genotoxicity and Oxidative Stress Study
  • Study Design: The study aimed to examine whether favipiravir induced cytotoxicity, genotoxicity, and/or oxidative damage in vitro.

  • Cell Lines: Cardiomyoblastic cell line H9c2 and skin fibroblastic cell line CCD-1079Sk.

  • Assays:

    • Cytotoxicity: Measured by ATP content.

    • Mitochondrial Toxicity: Evaluated the inhibitory effect on mitochondrial electron transport chain enzymes complex I and complex V.

    • Oxidative Stress: Measured glutathione (B108866) (GSH) and protein carbonyl levels.

    • Genotoxicity: Assessed using the Comet assay and measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) levels.

  • Findings: Favipiravir decreased ATP levels, inhibited mitochondrial complex I and complex V, increased markers of oxidative stress, and induced DNA damage in both cell lines. These results suggest that favipiravir can induce oxidative stress and genotoxicity, which may contribute to organ-specific toxicity.[5][9]

Signaling Pathways and Experimental Workflows

Remdesivir-Induced Mitochondrial Toxicity Pathway

The following diagram illustrates the proposed pathway for remdesivir-induced cytotoxicity, which involves its metabolism and subsequent impact on mitochondrial function.

Remdesivir_Toxicity_Pathway cluster_cell Host Cell cluster_mito Mitochondrion Remdesivir_prodrug Remdesivir (Prodrug) Lysosome Lysosome Remdesivir_prodrug->Lysosome Enters CathepsinA Cathepsin A Lysosome->CathepsinA Contains AK2 AK2 (Adenylate Kinase 2) CathepsinA->AK2 Metabolizes to intermediate RTP Remdesivir-Triphosphate (Active) AK2->RTP Metabolizes to Viral_RdRp Viral RNA-dependent RNA Polymerase RTP->Viral_RdRp Inhibits SLC29A3 SLC29A3 Transporter RTP->SLC29A3 Transported by Mito_RNA_Pol Mitochondrial RNA Polymerase RTP->Mito_RNA_Pol Inhibits Viral_Replication_Inhibition Inhibition of Viral Replication Viral_RdRp->Viral_Replication_Inhibition Leads to Mito_Matrix Mitochondrial Matrix SLC29A3->Mito_Matrix Mito_Matrix->Mito_RNA_Pol Contains Mito_Toxicity Mitochondrial Toxicity Mito_RNA_Pol->Mito_Toxicity Leads to Favipiravir_Genotoxicity_Workflow cluster_assays Toxicity Assessment start Start: Cell Culture (e.g., H9c2, CCD-1079Sk) treatment Treat cells with varying concentrations of Favipiravir start->treatment cytotoxicity Cytotoxicity Assay (ATP measurement) treatment->cytotoxicity mito_tox Mitochondrial Toxicity Assay (Complex I & V activity) treatment->mito_tox oxidative_stress Oxidative Stress Assays (GSH, Protein Carbonyls) treatment->oxidative_stress genotoxicity Genotoxicity Assays (Comet Assay, 8-OHdG levels) treatment->genotoxicity analysis Data Analysis and Interpretation cytotoxicity->analysis mito_tox->analysis oxidative_stress->analysis genotoxicity->analysis conclusion Conclusion on Favipiravir's Oxidative Stress and Genotoxic Potential analysis->conclusion

References

A Comparative Analysis of Enisamium and Remdesivir for SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two antiviral agents, Enisamium and Remdesivir, against SARS-CoV-2. The information presented is collated from in vitro and clinical studies to assist researchers and professionals in the field of drug development.

Executive Summary

Both this compound and Remdesivir target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Remdesivir, administered intravenously, is a prodrug that is metabolized into its active triphosphate form, acting as a nucleoside analog that causes delayed chain termination of the nascent viral RNA. This compound, an oral medication, is metabolized to its active form, VR17-04, which is believed to compete with nucleotide triphosphates, thereby inhibiting viral RNA synthesis.

In vitro studies suggest that the active metabolite of this compound (VR17-04) demonstrates comparable inhibitory activity against the SARS-CoV-2 RNA polymerase to Remdesivir triphosphate.[1][2] Clinical trial data for both drugs indicate a potential reduction in time to clinical improvement, particularly when administered early in the course of infection. However, direct head-to-head clinical trials are lacking, making a definitive comparison of their clinical efficacy challenging.

In Vitro Efficacy

The in vitro antiviral activity of this compound and Remdesivir has been evaluated in various cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2

Cell LineIC50 / EC50CC50Selectivity Index (SI)Reference
Caco-2IC50: 1.2 mM (~300 µg/mL)>11 (for influenza)>11 (for influenza)[1][3][4]
NHBEIC50: ~60 µg/mL (for HCoV NL63)Not ReportedNot Reported[3]
NHBEIC50: 250 µg/mLNot ReportedNot Reported[1]

Table 2: In Vitro Antiviral Activity of Remdesivir against SARS-CoV-2

Cell LineEC50CC50Selectivity Index (SI)Reference
Vero E60.77 µM>100 µM>129.87[5]
Vero E66.6 µM>100 µM>15[6]
Vero E60.55 µM (MTS), 1.02 µM (ToxGlo)>50 µM (MTS), >100 µM (ToxGlo)>50 (MTS), >100 (ToxGlo)[7]
A549-hACE20.15 µM (MTS), 0.31 µM (RT-qPCR)Not ReportedNot Reported[7]
Calu-30.35 µM>24.5 µM>70[7]
Human Airway Epithelial Cells9.9 nM1.7 to >20 µM>170 to 20,000[8]

Clinical Efficacy

Clinical trials for both this compound and Remdesivir have been conducted to evaluate their efficacy in patients with COVID-19.

Table 3: Comparison of Clinical Trial Outcomes

FeatureThis compoundRemdesivir
Primary Outcome Time to clinical improvementTime to clinical improvement
Key Findings - Median time to improvement of 8 days vs. 13 days with placebo in patients treated within 4 days of symptom onset.[9][10]- Median time to improvement of 10 days vs. 12 days with placebo in patients treated within 10 days of symptom onset.[9][10]- A pre-planned interim analysis showed a mean recovery time of 11.1 days vs. 13.9 days for the placebo group in patients needing supplementary oxygen.[11]- Median time to recovery of 11 days vs. 15 days with placebo.[12]- Some studies suggest Remdesivir reduces viral production by an average of 2-fold.[13]- One platform trial showed Remdesivir accelerated the rate of oropharyngeal viral clearance by 42%.[14]
Viral Load Reduction A phase 3 clinical trial provided evidence that this compound treatment reduces viral shedding in influenza patients.[9][15]Evidence on viral load reduction is mixed. Some studies show a reduction, while others report no significant decrease compared to placebo.[12][14][16]
Administration OralIntravenous

Mechanism of Action

Both drugs target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), but through different mechanisms.

This compound Mechanism of Action

This compound is a prodrug that is metabolized to its active form, VR17-04. Molecular dynamics simulations and in vitro assays suggest that VR17-04 acts as a competitive inhibitor of the RdRp. It is hypothesized to bind to the active site of the polymerase and prevent the incorporation of natural nucleotide triphosphates (GTP and UTP), thereby halting the elongation of the viral RNA chain.[1][17][18][19]

Enisamium_MOA cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication This compound This compound (Oral Prodrug) Metabolism Metabolism This compound->Metabolism VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 RdRp RNA-dependent RNA Polymerase (RdRp) VR17_04->RdRp Inhibits RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalyzes NTPs GTP, UTP NTPs->RdRp

Caption: Proposed mechanism of action for this compound.
Remdesivir Mechanism of Action

Remdesivir is a nucleotide analog prodrug. Once inside the host cell, it is converted to its active triphosphate form, Remdesivir triphosphate (RDV-TP).[20] RDV-TP mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the growing viral RNA chain by the RdRp.[21][22] This incorporation does not immediately terminate chain synthesis but rather causes a delayed termination after the addition of a few more nucleotides. This process ultimately halts viral RNA replication.[21]

Remdesivir_MOA cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Remdesivir Remdesivir (IV Prodrug) Metabolism Metabolism Remdesivir->Metabolism RDV_TP Remdesivir Triphosphate (Active Form) Metabolism->RDV_TP RdRp RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Acts as ATP analog RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Incorporates RDV-TP Delayed_Termination Delayed Chain Termination RNA_Chain->Delayed_Termination

Caption: Mechanism of action for Remdesivir.

Experimental Protocols

The following provides a general overview of the methodologies employed in the in vitro studies cited in this guide.

In Vitro Antiviral Assays

A common experimental workflow to determine the in vitro efficacy of antiviral compounds against SARS-CoV-2 is as follows:

  • Cell Culture: A suitable host cell line (e.g., Vero E6, Caco-2, NHBE) is cultured in appropriate media and conditions.

  • Drug Treatment: Cells are pre-treated with serial dilutions of the antiviral drug for a specified period.

  • Viral Infection: The treated cells are then infected with a known titer of SARS-CoV-2.

  • Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral replication.

  • Quantification of Antiviral Activity: The extent of viral inhibition is measured using various methods:

    • Plaque Reduction Assay: Measures the reduction in the formation of viral plaques.

    • qRT-PCR: Quantifies the amount of viral RNA present in the cell culture supernatant or cell lysate.

    • Cytopathic Effect (CPE) Assay: Visually assesses the protective effect of the drug against virus-induced cell death.

    • Immunostaining: Detects the presence of viral proteins (e.g., nucleoprotein) within the cells.

  • Cytotoxicity Assay: In parallel, the toxicity of the drug on uninfected cells is determined to calculate the 50% cytotoxic concentration (CC50).

  • Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curves. The selectivity index (SI = CC50/EC50) is then determined.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Vero E6, Caco-2) start->cell_culture drug_treatment 2. Drug Treatment (Serial Dilutions) cell_culture->drug_treatment cytotoxicity 6. Cytotoxicity Assay (Uninfected Cells) cell_culture->cytotoxicity viral_infection 3. SARS-CoV-2 Infection drug_treatment->viral_infection incubation 4. Incubation (48-72 hours) viral_infection->incubation quantification 5. Quantification of Antiviral Activity incubation->quantification data_analysis 7. Data Analysis (EC50, CC50, SI) quantification->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro antiviral testing.

Conclusion

Both this compound and Remdesivir show promise as inhibitors of SARS-CoV-2 replication by targeting the viral RdRp. In vitro data suggests that this compound's active metabolite has a comparable potency to Remdesivir's active form. Clinically, both have demonstrated the potential to shorten the time to recovery in COVID-19 patients. A key practical difference is their route of administration, with this compound being an oral medication and Remdesivir requiring intravenous infusion.[1][23] Further direct comparative studies, particularly large-scale clinical trials, are necessary to definitively establish the relative efficacy and safety of these two antiviral agents in the treatment of COVID-19.

References

VR17-04: Confirming its Role as the Primary Active Metabolite of Enisamium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The antiviral agent enisamium (marketed as Amizon®) has demonstrated clinical efficacy against influenza viruses and has been identified as a candidate therapeutic for SARS-CoV-2.[1][2][3] Emerging evidence robustly indicates that its therapeutic effects are primarily mediated by its hydroxylated metabolite, VR17-04. This guide provides a comparative analysis of this compound and VR17-04, presenting key experimental data that underscores the superior potency of VR17-04 in inhibiting viral RNA polymerase, the key enzyme for viral replication.

Comparative Inhibitory Activity

In vitro studies have consistently shown that VR17-04 is a significantly more potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) from both influenza A virus (IAV) and SARS-CoV-2 than its parent compound, this compound.[1][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from these studies, highlighting the enhanced activity of the metabolite.

CompoundTarget VirusTarget EnzymeIC50 (mM)Fold Difference (this compound/VR17-04)Reference
This compound (FAV00A)Influenza A VirusRNA Polymerase4655x[4]
VR17-04 Influenza A VirusRNA Polymerase0.84 [4]
This compound (FAV00A)SARS-CoV-2nsp7/8/12 Complex40.7>10x[1]
VR17-04 SARS-CoV-2nsp7/8/12 Complex2-3 [1]
VR17-04 SARS-CoV-2nsp12/7/8 Complex0.98 [5]

Mechanism of Action: Targeting Viral RNA Synthesis

Both this compound and VR17-04 exert their antiviral effects by inhibiting the RNA synthesis activity of the viral polymerase.[1][4] Molecular dynamics simulations and in vitro assays suggest that VR17-04 functions by preventing the incorporation of guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP) into the nascent viral RNA chain.[5][6] This direct inhibition of the core machinery of viral replication underscores the therapeutic potential of this active metabolite.

Metabolic Activation of this compound

The superior potency of VR17-04 strongly suggests that this compound functions as a prodrug, which is metabolized in the body to its active form. Mass spectrometry analysis of sera from patients treated with this compound has confirmed the presence of VR17-04, solidifying its role as a key in vivo metabolite.[7][8]

This compound This compound (Prodrug) Metabolism Hydroxylation (in vivo) This compound->Metabolism Metabolic Activation VR1704 VR17-04 (Active Metabolite) Metabolism->VR1704

Metabolic activation of this compound to VR17-04.

Experimental Protocols

The following outlines the general methodologies employed in the studies cited to determine the inhibitory activity of this compound and VR17-04.

In Vitro RNA Polymerase Activity Assay

A common experimental approach to assess the inhibitory potential of antiviral compounds against viral polymerases involves a cell-free system. This allows for the direct measurement of the compound's effect on the enzyme's activity without the complexities of cellular uptake and metabolism.

cluster_0 Assay Components cluster_1 Experimental Steps cluster_2 Data Analysis Polymerase Purified Viral RNA Polymerase (e.g., IAV Polymerase, SARS-CoV-2 nsp7/8/12) Incubation Incubation of Components Polymerase->Incubation Template RNA Template/Primer Template->Incubation NTPs Nucleoside Triphosphates (NTPs) (including radiolabeled NTPs) NTPs->Incubation Compound Test Compound (this compound or VR17-04) Compound->Incubation Reaction RNA Synthesis Reaction Incubation->Reaction Termination Reaction Termination Reaction->Termination Analysis Analysis of RNA Products (e.g., PAGE, Autoradiography) Termination->Analysis Quantification Quantification of RNA Synthesis Analysis->Quantification IC50 IC50 Determination Quantification->IC50

Workflow for in vitro RNA polymerase inhibition assay.

Key Steps:

  • Purification of Viral RNA Polymerase: The viral RNA polymerase complex (e.g., influenza virus RNA polymerase or the SARS-CoV-2 nsp7/8/12 complex) is expressed and purified.[1]

  • Assay Reaction: The purified polymerase is incubated with an RNA template and primer, a mixture of nucleoside triphosphates (NTPs) including a radiolabeled NTP for detection, and varying concentrations of the test compound (this compound or VR17-04).[4]

  • Product Analysis: The RNA synthesis reaction is allowed to proceed, and the resulting radiolabeled RNA products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[4]

  • Quantification and IC50 Determination: The intensity of the RNA product bands is quantified to determine the extent of inhibition at each compound concentration. The IC50 value, the concentration at which 50% of the polymerase activity is inhibited, is then calculated.[1][4]

Conclusion

The presented data compellingly demonstrates that VR17-04, the hydroxylated metabolite of this compound, is the primary driver of the parent drug's antiviral activity. Its significantly lower IC50 values against both influenza and SARS-CoV-2 RNA polymerases establish it as a potent and direct-acting antiviral agent.[1][4] This understanding is crucial for the rational design of future antiviral therapies and for optimizing the clinical application of this compound. The focus on VR17-04 as the active molecular entity provides a clear path for further research into its specific interactions with the viral polymerase and for the development of next-generation polymerase inhibitors.

References

Unraveling the Metabolic Fate and Toxicological Profile of Enisamium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enisamium (trade name Amizon®) is an antiviral drug used in several countries for the treatment of influenza and other respiratory viral infections.[1][2] While its efficacy is attributed to its active metabolite, VR17-04, which inhibits viral RNA polymerase, a comprehensive understanding of its toxicometabolomic profile in preclinical models remains an area of active investigation.[3][4][5] This guide provides a comparative overview of the known metabolic pathways of this compound and outlines a proposed experimental framework for a comparative toxicometabolomics study in a rat model.

Metabolic Activation and Key Metabolites

This compound itself is a pro-drug that undergoes metabolic activation to exert its antiviral effect. The primary metabolite identified is a hydroxylated form, VR17-04.[1][2][3] This conversion is crucial for its inhibitory action against viral RNA polymerase.[3][4]

Table 1: Key Metabolites of this compound

Parent CompoundMetaboliteDescriptionMechanism of Action
This compoundVR17-04Hydroxylated metaboliteInhibition of influenza virus and SARS-CoV-2 RNA polymerase[4][5]

Proposed Experimental Protocol for Comparative Toxicometabolomics in Rats

To date, public-domain research on the specific toxicometabolomic signature of this compound in rat models is limited. The following protocol provides a robust framework for conducting such a study, enabling a comparison with a relevant alternative, such as another antiviral agent or a vehicle control.

1. Animal Model and Dosing Regimen

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are recommended due to their widespread use in toxicological studies.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dosing Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: this compound (therapeutically relevant dose).

    • Group 3: this compound (high dose, e.g., 5-10 fold therapeutic dose).

    • Group 4: Comparative antiviral agent (e.g., Oseltamivir) at a therapeutically relevant dose.

  • Administration: Oral gavage is a suitable route of administration, mimicking the clinical route. Dosing should be performed daily for a period of 14 to 28 days to assess both acute and sub-chronic effects.

2. Sample Collection and Preparation

  • Biological Samples: Blood (plasma and serum), urine, and liver tissue should be collected at multiple time points (e.g., pre-dose, and at 24 hours, 7 days, and 14/28 days post-initial dose).

  • Sample Processing:

    • Plasma/Serum: Collected blood should be centrifuged to separate plasma/serum, which is then snap-frozen in liquid nitrogen and stored at -80°C.

    • Urine: Urine should be collected over a 24-hour period using metabolic cages, centrifuged to remove debris, and stored at -80°C.

    • Liver Tissue: A portion of the liver should be snap-frozen for metabolomics analysis, while another portion is fixed in formalin for histopathological examination.

  • Metabolite Extraction:

    • Plasma/Serum: Protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) is a standard method.

    • Urine: Dilution with a buffer may be sufficient.

    • Liver Tissue: Homogenization and subsequent extraction with a two-phase solvent system (e.g., methanol/chloroform/water) are typically employed.

3. Metabolomic Analysis

  • Analytical Platforms: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for targeted and untargeted analysis of a wide range of metabolites and Nuclear Magnetic Resonance (NMR) spectroscopy for the detection of highly abundant metabolites and structural elucidation is recommended.

  • Data Acquisition: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is crucial for accurate mass measurements and metabolite identification.

4. Data Analysis and Interpretation

  • Data Preprocessing: Raw data should be processed for peak picking, alignment, and normalization.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), should be used to identify metabolites that are significantly altered between the different treatment groups.

  • Biomarker Identification: Putative biomarkers of toxicity should be identified based on their statistical significance and fold-change. Identification can be confirmed using tandem MS (MS/MS) and comparison to metabolite databases (e.g., METLIN, HMDB).

  • Pathway Analysis: Identified biomarkers should be mapped to metabolic pathways using tools like MetaboAnalyst or KEGG to understand the biological implications of the observed metabolic changes.

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the proposed experimental workflow.

Enisamium_Metabolism This compound This compound Metabolism Hepatic Metabolism (e.g., Hydroxylation) This compound->Metabolism VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 Excretion Excretion VR17_04->Excretion

Caption: Metabolic activation of this compound to its active form, VR17-04.

Toxicometabolomics_Workflow cluster_animal_study Animal Study cluster_analysis Metabolomic Analysis cluster_data Data Interpretation Dosing Dosing: - Vehicle - this compound (Low & High) - Competitor Sample_Collection Sample Collection: - Blood - Urine - Liver Dosing->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_NMR LC-MS & NMR Analysis Metabolite_Extraction->LCMS_NMR Data_Processing Data Processing LCMS_NMR->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_ID Biomarker Identification Statistical_Analysis->Biomarker_ID Pathway_Analysis Pathway Analysis Biomarker_ID->Pathway_Analysis Conclusion Conclusion Pathway_Analysis->Conclusion Toxicological Insights

Caption: Experimental workflow for a comparative toxicometabolomics study.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Enisamium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for enisamium iodide, a broad-spectrum antiviral agent.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. Handle this compound iodide in a well-ventilated area.[1]

Recommended PPE:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. After handling, wash and dry hands thoroughly.[1]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

II. This compound Iodide Waste Disposal Protocol

The primary methods for the disposal of this compound iodide involve professional chemical destruction services to prevent environmental contamination.

Step 1: Collection and Storage of Waste

  • Collect waste this compound iodide in suitable, closed, and properly labeled containers.[1]

  • Store the waste containers in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]

Step 2: Disposal of Unused Material

  • Professional Disposal: The recommended method for disposal of this compound iodide is to send it to a licensed chemical destruction plant.[1]

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to manage emissions.[1]

  • Environmental Protection: It is crucial to avoid discharging this compound iodide into the environment. Do not dispose of it in sewer systems, and prevent contamination of water, foodstuffs, feed, or seed.[1]

III. Decontamination and Disposal of Empty Containers

Properly decontaminated containers can be recycled or disposed of in a sanitary landfill.

Step 1: Container Decontamination

  • Thoroughly rinse the empty container three times (or the equivalent) with a suitable solvent.

Step 2: Container Disposal

  • Recycling or Reconditioning: Once decontaminated, the container can be offered for recycling or reconditioning.[1]

  • Landfill Disposal: Alternatively, puncture the container to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Secure the Area: Remove all sources of ignition and evacuate personnel to safe areas.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Use spark-proof tools and explosion-proof equipment.[1]

  • Personal Protection: Ensure adequate ventilation and wear the recommended personal protective equipment, including a self-contained breathing apparatus if necessary.[1]

  • Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal in accordance with local regulations.[1] Adhered or collected material should be promptly disposed of.[1]

  • Environmental Precaution: Do not let the chemical enter drains.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound iodide and its packaging.

EnisamiumDisposal cluster_waste This compound Iodide Waste cluster_container Empty Container Waste This compound Iodide Waste (Unused or Spilled Material) LicensedPlant Licensed Chemical Destruction Plant Waste->LicensedPlant Primary Method Incineration Controlled Incineration with Flue Gas Scrubbing Waste->Incineration Alternative Method Prohibited Prohibited Disposal Methods: - Discharge to sewer systems - Contaminate water, food, feed, or seed Waste->Prohibited Container Empty this compound Iodide Container Decontaminate Triple Rinse (or equivalent) Container->Decontaminate CombustibleIncineration Controlled Incineration (for combustible packaging) Container->CombustibleIncineration If combustible Recycle Recycle or Recondition Decontaminate->Recycle If possible Landfill Puncture and Dispose in Sanitary Landfill Decontaminate->Landfill If recycling is not an option

Caption: Decision workflow for the disposal of this compound iodide waste and its containers.

Disclaimer: This information is based on the provided Safety Data Sheet. Always consult your institution's Environmental, Health, and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Enisamium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Enisamium iodide, a potent antiviral agent. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.

This compound iodide, a derivative of isonicotinic acid, is an antiviral compound investigated for its efficacy against various respiratory viruses.[1][2] As with any active pharmaceutical ingredient, understanding and implementing appropriate safety measures are paramount to mitigate risks to researchers and scientists. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and operational and disposal plans for the safe handling of this compound iodide in a laboratory setting.

Hazard Identification and Personal Protective Equipment

While a comprehensive Safety Data Sheet (SDS) with complete GHS classification for this compound iodide is not uniformly available across all suppliers, a critical review of available data indicates specific hazards. Biosynth provides GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation), alongside precautionary statements.[3] A Safety Data Sheet from TargetMol, while lacking specific GHS classifications, outlines general handling precautions for a chemical compound.[4] Based on the available information, the following PPE is mandatory when handling this compound iodide.

Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved safety goggles. A face shield should be worn when there is a risk of splashing.To protect against eye irritation from dust particles or splashes.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.To prevent skin contact and subsequent irritation.[3][4]
Skin and Body Protection A lab coat or a chemical-resistant suit and closed-toe shoes.To protect skin from accidental spills and contamination.[4]
Respiratory Protection For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level exposures or in poorly ventilated areas, a full-face respirator with appropriate cartridges should be used.To prevent respiratory tract irritation from inhalation of the compound.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound iodide from receipt to disposal is crucial to minimize exposure and ensure a safe working environment.

Operational Workflow for Handling this compound Iodide Operational Workflow for Handling this compound Iodide cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Receipt_and_Inspection Receipt and Inspection - Verify container integrity. - Check label information. Storage Proper Storage - Store at 10°C - 25°C. - Keep container tightly closed. Receipt_and_Inspection->Storage If OK Don_PPE Don Appropriate PPE - Gloves, lab coat, eye protection. Storage->Don_PPE Weighing_and_Prep Weighing and Preparation - Handle in a well-ventilated area or fume hood. - Avoid dust formation. Don_PPE->Weighing_and_Prep Experimentation Experimentation - Follow established protocols. Weighing_and_Prep->Experimentation Decontamination Decontamination - Clean work surfaces. - Wash hands thoroughly. Experimentation->Decontamination Doff_PPE Doff PPE - Remove and dispose of gloves properly. Decontamination->Doff_PPE Waste_Segregation Waste Segregation - Collect waste in a labeled, sealed container. Doff_PPE->Waste_Segregation Waste_Disposal Waste Disposal - Dispose of as hazardous chemical waste according to institutional and local regulations. Waste_Segregation->Waste_Disposal Emergency Procedures for this compound Iodide Emergency Procedures for this compound Iodide cluster_spill Spill Response cluster_exposure Personal Exposure cluster_fire Fire Response Emergency Emergency Event Evacuate Evacuate non-essential personnel. Emergency->Evacuate Spill Inhalation Move to fresh air. Seek medical attention. Emergency->Inhalation Inhalation Skin_Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Emergency->Skin_Contact Skin Contact Eye_Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. Emergency->Eye_Contact Eye Contact Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Emergency->Ingestion Ingestion Extinguishing_Media Use dry chemical, carbon dioxide, or alcohol-resistant foam. Emergency->Extinguishing_Media Fire Secure_Area Secure the area and ensure proper ventilation. Evacuate->Secure_Area Contain_Spill Contain the spill with inert absorbent material. Secure_Area->Contain_Spill Collect_Waste Collect waste in a sealed container for disposal. Contain_Spill->Collect_Waste Firefighter_PPE Wear self-contained breathing apparatus (SCBA) and full protective gear. Extinguishing_Media->Firefighter_PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.